molecular formula C12H14O3 B3058923 1-(3-Hydroxyphenyl)cyclopentane-1-carboxylic acid CAS No. 92847-83-1

1-(3-Hydroxyphenyl)cyclopentane-1-carboxylic acid

Cat. No.: B3058923
CAS No.: 92847-83-1
M. Wt: 206.24 g/mol
InChI Key: RVAUIFIMYRVUKR-UHFFFAOYSA-N
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Description

1-(3-Hydroxyphenyl)cyclopentane-1-carboxylic acid is a useful research compound. Its molecular formula is C12H14O3 and its molecular weight is 206.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 34001. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(3-hydroxyphenyl)cyclopentane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c13-10-5-3-4-9(8-10)12(11(14)15)6-1-2-7-12/h3-5,8,13H,1-2,6-7H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVAUIFIMYRVUKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC(=CC=C2)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60283877
Record name 1-(3-Hydroxyphenyl)cyclopentane-1-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92847-83-1
Record name NSC34001
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34001
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(3-Hydroxyphenyl)cyclopentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60283877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Structural and Synthetic Profiling of 1-(3-Hydroxyphenyl)cyclopentane-1-carboxylic Acid: A Bidentate Pharmacophore Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide

Executive Summary

In modern rational drug design, the spatial arrangement of hydrogen-bond donors, lipophilic spacers, and ionic anchors dictates the efficacy and selectivity of a pharmacophore. 1-(3-Hydroxyphenyl)cyclopentane-1-carboxylic acid represents a highly versatile, bidentate chemical scaffold. By combining a rigid cycloalkane core with two distinct functional domains—a meta-phenolic hydroxyl group and a carboxylic acid—this molecule serves as a critical intermediate and a potent pharmacophore for targeting complex protein binding pockets, such as those found in G-protein coupled receptors (GPCRs) and specific kinase domains.

This whitepaper deconstructs the physicochemical properties, rational synthesis, and receptor interaction logic of this compound, providing a self-validating experimental framework for its integration into drug discovery pipelines.

Structural Chemistry & Physicochemical Profiling

The architectural brilliance of this compound lies in its steric constraints. The cyclopentane ring predominantly adopts an envelope conformation. Because both the aryl ring and the carboxylate group are attached to the same carbon (C1), significant steric hindrance forces the aromatic ring into a highly specific, orthogonal dihedral angle relative to the carboxylate plane. This rigidity reduces the entropic penalty upon receptor binding.

Quantitative Physicochemical Data

The following table summarizes the core physicochemical parameters that dictate the molecule's pharmacokinetic (PK) potential and pharmacodynamic (PD) interactions.

PropertyValueCausality / Structural Significance
Molecular Formula C₁₂H₁₄O₃Defines the exact atomic composition and mass.
Molecular Weight 206.24 g/mol Falls well within Lipinski's Rule of 5, ensuring optimal baseline oral bioavailability.
Topological Polar Surface Area 57.53 ŲPerfectly balances membrane permeability (requires < 90 Ų) with sufficient polarity for aqueous solubility.
LogP (Estimated) ~2.5Optimal lipophilicity for crossing lipid bilayers without suffering from excessive hydrophobic trapping in adipose tissue.
pKa (Carboxylic Acid) ~4.5Ensures the molecule is predominantly ionized at physiological pH (7.4), acting as a strong anionic anchor for salt-bridge formation.
pKa (Phenol) ~9.8Remains protonated at physiological pH, serving as a reliable, directional hydrogen bond donor.

Pharmacological Utility & Receptor Interaction Logic

The utility of 1-phenylcycloalkane-1-carboxylic acid derivatives is well-documented in medicinal chemistry (e.g., anticholinergics and NMDA receptor modulators). The addition of the meta-hydroxyl group transforms this generic lipophilic core into a highly specific bidentate ligand .

  • The Ionic Anchor: The deprotonated carboxylate forms strong electrostatic interactions (salt bridges) with basic amino acid residues (Arginine, Lysine) in the target receptor.

  • The Lipophilic Spacer: The cyclopentane ring occupies hydrophobic micro-pockets, driving binding affinity through Van der Waals forces while rigidly spacing the functional groups.

  • The Directional H-Bond: The meta-hydroxyl group acts as a precise hydrogen bond donor or acceptor, often targeting backbone carbonyls or specific Serine/Threonine residues.

PharmacophoreLogic Core 1-(3-Hydroxyphenyl)cyclopentane- 1-carboxylic acid PhOH meta-Hydroxyl Group (pKa ~9.8) Core->PhOH CycP Cyclopentane Ring (Envelope Conformation) Core->CycP COOH Carboxylate Anion (pKa ~4.5) Core->COOH Target1 Receptor H-Bond Acceptor (e.g., Backbone Carbonyl) PhOH->Target1 H-Bond Donor Target2 Hydrophobic Binding Pocket (Steric Fit) CycP->Target2 Van der Waals Target3 Basic Amino Acid Residue (e.g., Arginine/Lysine) COOH->Target3 Salt Bridge

Caption: Bidentate pharmacophore binding logic and receptor interaction mapping.

Rational Synthesis & Mechanistic Pathways

While precursors like 1-(3-Hydroxyphenyl)cyclopentane-1-carbonitrile[1] or Methyl 1-(3-hydroxyphenyl)cyclopentane-1-carboxylate[2] can be hydrolyzed to yield the target compound, the most robust and scalable synthetic route utilizes the commercially available 1-(3-Methoxyphenyl)cyclopentanecarboxylic acid .

The critical transformation is the selective demethylation of the aryl methyl ether. Boron tribromide (BBr₃) is the reagent of choice[3]. BBr₃ acts as a powerful Lewis acid, coordinating with the ether oxygen to form an oxonium ion. This activates the adjacent methyl group for an Sₙ2 nucleophilic attack by the bromide ion, cleaving the C-O bond to release methyl bromide and yielding a boron alkoxide intermediate, which is subsequently hydrolyzed to the target phenol[4][5].

SyntheticWorkflow A 1-(3-Methoxyphenyl) cyclopentane-1-carboxylic acid (Precursor) B BBr3 (Lewis Acid) DCM, -78°C to RT (Demethylation) A->B Ether Cleavage C Boron Alkoxide Intermediate B->C SN2 Displacement D MeOH / H2O 0°C (Hydrolysis Quench) C->D Quench E 1-(3-Hydroxyphenyl) cyclopentane-1-carboxylic acid (Target Product) D->E Hydrolysis

Caption: Synthetic workflow for this compound via BBr3 demethylation.

Experimental Validation Protocols

To ensure scientific integrity, the following protocol is designed as a self-validating system . Every step includes the mechanistic causality behind the action, ensuring the chemist understands why the operation is performed, alongside validation checkpoints to confirm success.

Protocol: BBr₃-Mediated Demethylation of 1-(3-Methoxyphenyl)cyclopentanecarboxylic acid

Materials:

  • 1-(3-Methoxyphenyl)cyclopentanecarboxylic acid (1.0 eq)

  • Boron tribromide (BBr₃, 1.0 M in DCM) (3.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Methanol (MeOH) and Deionized Water

Step-by-Step Methodology:

  • Reaction Setup & Purging:

    • Action: Dissolve 1-(3-Methoxyphenyl)cyclopentanecarboxylic acid in anhydrous DCM (0.1 M concentration) in a flame-dried, round-bottom flask under an inert Argon atmosphere.

    • Causality: BBr₃ reacts violently with atmospheric moisture to form hydrobromic acid (HBr) and boric acid. Anhydrous conditions are non-negotiable to prevent premature reagent degradation[4].

  • Cryogenic Reagent Addition:

    • Action: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Add BBr₃ (3.0 eq) dropwise via a syringe.

    • Causality: The initial Lewis acid-base complexation between BBr₃ and the methoxy oxygen is highly exothermic. Adding at -78 °C prevents localized superheating, which could lead to unwanted Friedel-Crafts side reactions or decarboxylation.

  • Cleavage Phase:

    • Action: Remove the cooling bath and allow the reaction to slowly warm to room temperature (RT). Stir for 12-16 hours.

    • Causality: While complexation occurs at -78 °C, the Sₙ2 displacement of the methyl group by the bromide ion requires higher activation energy, necessitating the transition to RT[3].

  • Validation Checkpoint 1 (TLC):

    • Action: Monitor via Thin Layer Chromatography (TLC) (Eluent: 9:1 DCM:MeOH with 1% Acetic Acid).

    • Causality: The product (phenol) will have a significantly lower Rf value than the starting material (methoxy ether) due to increased hydrogen bonding with the silica stationary phase.

  • Quenching & Hydrolysis:

    • Action: Recool the flask to 0 °C. Carefully and dropwise add anhydrous MeOH until gas evolution ceases, followed by the addition of cold water.

    • Causality: Unreacted BBr₃ is safely neutralized by MeOH. The subsequent water addition hydrolyzes the boron alkoxide intermediate, liberating the free phenolic hydroxyl group[5].

  • Workup & Validation Checkpoint 2 (LC-MS/NMR):

    • Action: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

    • Self-Validation: Perform ¹H-NMR (in DMSO-d6). Success is confirmed by the complete disappearance of the sharp singlet at ~3.7-3.8 ppm (integrating to 3H) , which corresponds to the methoxy protons, and the appearance of a broad exchangeable singlet at ~9.5 ppm corresponding to the newly formed phenolic OH. LC-MS should confirm the exact mass [M-H]⁻ of 205.1 m/z.

References

  • Cyclopentanecarboxylic acid | Sigma-Aldrich (1-(3-Methoxyphenyl)cyclopentanecarboxylic acid). Sigma-Aldrich. Available at:

  • [1] Buy 1-(3-Hydroxyphenyl)cyclopentane-1-carbonitrile. Smolecule. Available at:

  • [2] Methyl 1-(3-hydroxyphenyl)cyclopentane-1-carboxylate. MilliporeSigma. Available at:

  • [3] Boron Tribromide (BBr3) Mechanism - Demethylation of Methyl Ethers. Common Organic Chemistry. Available at:

  • [4] Green Chemistry - Selective Demethylation of Aryl Methyl Ethers. Semantic Scholar. Available at:

  • [5] Application Notes and Protocols for the Deprotection of Methylated Ethers. Benchchem. Available at:

  • 1-(3-Methoxyphenyl)cyclopentanecarboxylic acid Product Data. Sigma-Aldrich. Available at:

Sources

Technical Guide: pKa Profiling of 1-(3-Hydroxyphenyl)cyclopentane-1-carboxylic acid (CAS 92847-83-1)

[1]

Executive Summary

The compound This compound (CAS 92847-83-1) is a bifunctional organic acid containing two ionizable groups with distinct acidity constants.[1] Accurate determination of these pKa values is critical for predicting solubility, lipophilicity (logD), and membrane permeability during drug development.

Core Data Summary:

Functional Group Ionization Type Estimated pKa Charge State Transition

| Carboxylic Acid | Acidic (Stronger) | 4.2 – 4.4 | Neutral (



Phenolic Hydroxyl10.0 – 10.5



1

Structural Analysis & Acidic Centers

To understand the pKa values, we must analyze the electronic environment of the two acidic protons.

The Carboxylic Acid (pKa₁)

The carboxylic acid group is attached to the C1 position of a cyclopentane ring.[1] Crucially, this C1 carbon is quaternary, bonded to both the carboxylic acid and the phenyl ring.

  • Electronic Effect: The geminal phenyl ring exerts an electron-withdrawing inductive effect (-I) on the carboxyl group.[1] This stabilizes the resulting carboxylate anion more effectively than in unsubstituted cyclopentanecarboxylic acid (pKa ~4.8), leading to increased acidity.

  • Steric Effect: The bulky cyclopentane ring and the phenyl group create significant steric hindrance.[1] While this limits solvation of the anion (potentially raising pKa), the electronic withdrawal typically dominates.

The Phenolic Hydroxyl (pKa₂)

The hydroxyl group is located at the meta (3-position) of the phenyl ring.[1]

  • Substituent Effect: The substituent at the 1-position of the phenyl ring is the 1-carboxycyclopentyl group.[1] At physiological pH (7.4), the carboxylic acid is already ionized (

    
    ).[1]
    
  • Hammett Prediction: The alkyl-like cyclopentyl group is weakly electron-donating (+I).[1] The carboxylate anion (

    
    ) is also electron-donating via induction.[1] These effects destabilize the phenolate anion (
    
    
    ) relative to unsubstituted phenol, resulting in a slightly higher pKa compared to phenol (pKa 10.0).[1]

Ionization Equilibria & Diagram

The ionization of CAS 92847-83-1 proceeds in two distinct steps.

Visualization: Ionization Pathway

The following diagram illustrates the stepwise deprotonation of the molecule from acidic to basic pH.[1]

IonizationPathcluster_legendDominant Species by pHSpeciesASpecies A (pH < 3)Neutral Zwitterion Form(COOH, OH)SpeciesBSpecies B (pH 5-9)Mono-Anion(COO-, OH)SpeciesA->SpeciesBpKa1 ~ 4.3(Carboxylic Acid)SpeciesCSpecies C (pH > 11)Di-Anion(COO-, O-)SpeciesB->SpeciesCpKa2 ~ 10.2(Phenol)

Caption: Stepwise ionization of 92847-83-1. The carboxylic acid deprotonates first, followed by the phenolic hydroxyl.

Experimental Determination Protocol

For precise pKa determination of this sparingly soluble compound, a Potentiometric Titration in Cosolvent (Yasuda-Shedlovsky Method) is recommended.[1]

Rationale

Direct aqueous titration is often unfeasible due to the low solubility of the neutral species (Species A).[1] Using a cosolvent (Methanol or Dioxane) ensures solubility throughout the titration, and the aqueous pKa is obtained by extrapolation.

Workflow
  • Preparation: Dissolve ~5 mg of compound in 30 mL of varying Methanol/Water mixtures (e.g., 30%, 40%, 50% MeOH v/v).

  • Titrant: Standardized 0.1 M KOH (carbonate-free).

  • Measurement: Perform titration at 25°C under inert gas (

    
    ) to prevent 
    
    
    absorption (critical for high pKa phenol determination).
  • Data Analysis:

    • Plot apparent pKa (

      
      ) vs. weight percent of methanol.[1]
      
    • Yasuda-Shedlovsky Equation:

      
      [1]
      
    • Extrapolate to 0% organic solvent to find the aqueous pKa.

Implications for Drug Development[1]

Solubility Profile
  • pH 1.2 (Gastric): The compound exists as a neutral solid.[1] Solubility will be limited by the lipophilicity of the phenyl-cyclopentane core.[1]

  • pH 7.4 (Blood): The compound exists primarily as the mono-anion (Carboxylate ionized, Phenol neutral).[1] Solubility is significantly enhanced compared to the neutral form.

  • pH 12 (Basic Extraction): Both groups are ionized.[1] The di-anion is highly soluble in water and insoluble in organic solvents like dichloromethane.[1]

Purification Strategy (Acid-Base Extraction)

Researchers can exploit the

  • Dissolve crude mixture in dilute NaOH (pH > 12)

    
     Both groups ionized.
    
  • Wash with organic solvent to remove non-acidic impurities.[1]

  • Adjust pH to ~8.0: The phenol protonates (becomes neutral), but the carboxylate remains ionized. Extract with ethyl acetate if the mono-anion is sufficiently lipophilic (unlikely for this structure) or proceed to step 4.[1]

  • Acidify to pH < 2: Both groups protonated (Neutral). The compound precipitates or extracts efficiently into organic solvents.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CAS 92847-83-1. Retrieved from [Link](Note: General scaffold reference).[1]

  • LookChem. 1-Phenylcyclopentanecarboxylic acid (CAS 77-55-4) Physicochemical Properties. Retrieved from [Link].[1]

  • ResearchGate (2025). Experimental pKa values of carboxylic acids and bioisosteres. Retrieved from [Link].

  • Master Organic Chemistry. The pKa Table and Factors Affecting Acidity. Retrieved from [Link].

Strategic Bioisosteric Replacement Guide: 1-(3-Hydroxyphenyl)cyclopentane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Analysis[1][2]

The target molecule, 1-(3-Hydroxyphenyl)cyclopentane-1-carboxylic acid , represents a classic "gem-disubstituted" scaffold often encountered in analgesic discovery (resembling the core of Tramadol/Tapentadol precursors) and specific enzyme inhibitors.

From a medicinal chemistry perspective, this molecule presents two distinct "warheads" for interaction but also two significant liabilities for drug-likeness (ADME):

  • The Carboxylic Acid (-COOH): While excellent for electrostatic interactions (e.g., salt bridges with Arginine/Lysine), it suffers from poor passive membrane permeability due to ionization at physiological pH and is a primary target for Phase II conjugation (glucuronidation).

  • The Phenolic Hydroxyl (-OH): A crucial hydrogen bond donor/acceptor (HBD/HBA), but highly susceptible to rapid sulfation and glucuronidation, leading to high clearance and low oral bioavailability.

This guide details the strategic replacement of these functionalities to improve metabolic stability and oral bioavailability while retaining the critical vector geometry provided by the rigid cyclopentane ring.

Carboxylic Acid Bioisosteres: Strategies & Selection

The replacement of the carboxylic acid is the highest-priority modification. The choice depends on whether the biological target requires a proton donor (acidic) or simply a polar interaction (neutral).

A. The Classical Isostere: 5-Substituted Tetrazole
  • Rationale: The tetrazole anion is the gold standard for mimicking the carboxylate anion. It possesses a similar pKa (~4.5–5.0) and planar geometry but distributes the negative charge over four nitrogen atoms.

  • ADME Benefit: It resists many esterases and glucuronosyltransferases that attack carboxylic acids. It is more lipophilic than the carboxylate, potentially improving membrane partition.

  • Causality: The larger size of the tetrazole anion (delocalized charge) often improves potency by enhancing van der Waals contacts in the binding pocket [1].

B. The Permeability Booster: Acyl Sulfonamide
  • Structure: -C(=O)NHSO2R

  • Rationale: By converting the acid to an acyl sulfonamide, you maintain acidity (pKa ~4.5–5.5) but significantly increase lipophilicity (LogP).

  • ADME Benefit: This modification often dramatically improves passive permeability (Papp) and oral absorption compared to the parent acid. The R group allows for "tuning" the pKa and adding steric bulk to fill hydrophobic pockets [2].

C. The Modern Neutral Isostere: 3-Hydroxyoxetane
  • Structure: A 4-membered ether ring with a hydroxyl group.

  • Rationale: This is a "non-classical" isostere.[1][2] It is neutral but highly polar. The oxetane oxygen acts as an H-bond acceptor, and the hydroxyl as a donor.

  • ADME Benefit: It removes the negative charge entirely, solving permeability issues caused by ionization, while mimicking the spatial arrangement of the carboxylic acid's H-bonding capability [3].

Phenol Bioisosteres: Shielding the Metabolic Soft Spot

The 3-hydroxyphenyl moiety is prone to "first-pass" metabolism. We must replace the -OH with a group that donates a hydrogen bond but cannot be conjugated by SULT/UGT enzymes.

A. The Indazole Strategy
  • Replacement: Replace the entire phenol ring with an Indazole or Benzimidazole .

  • Rationale: The N-H of the indazole mimics the phenolic O-H as a hydrogen bond donor.

  • Mechanism: Unlike the phenol, the indazole nitrogen is part of an aromatic system that is far less nucleophilic toward conjugating enzymes, effectively blocking sulfation [4].

B. The Bioisosteric Swap: 2-Hydroxypyridine (2-Pyridone)
  • Replacement: Replace the phenyl ring with a pyridine ring substituted with a hydroxyl group.

  • Rationale: 2-Hydroxypyridines exist in equilibrium with their 2-pyridone tautomers. This dynamic allows the molecule to adapt to the binding site (acting as both donor and acceptor) while altering the electronic propensity for metabolism.

Comparative Data Analysis

The following table summarizes the physicochemical shifts expected when modifying the parent scaffold.

PharmacophoreModificationpKa (Approx)LogD (pH 7.4)Metabolic StabilityPermeability Risk
Parent Acid -COOH 4.5 Low Low (Glucuronidation) High (Ionized)
IsostereTetrazole4.8MediumHighMedium
IsostereAcyl Sulfonamide4.5 - 5.5HighHighLow (Good Permeability)
IsostereOxadiazol-5(4H)-one~6.0MediumHighLow
Parent Phenol -OH 10.0 Medium Very Low (Sulfation) Low
IsostereIndazole (NH)14.0HighHighLow
IsostereBenzoxazolone7.0MediumHighLow

Strategic Decision Framework

The following diagram illustrates the logical flow for selecting the appropriate bioisostere based on the specific liability identified in the parent molecule.

Bioisostere_Selection Start Liability Analysis: 1-(3-Hydroxyphenyl)cyclopentane-1-COOH Problem_Acid Primary Issue: Carboxylic Acid Start->Problem_Acid Problem_Phenol Primary Issue: Phenolic -OH Start->Problem_Phenol Q_Permeability Is Permeability Poor? Problem_Acid->Q_Permeability Sol_Indazole Select: Indazole Scaffold (Mimics H-Bond, Blocks SULT) Problem_Phenol->Sol_Indazole Block Sulfation Sol_Pyridone Select: 2-Pyridone (Tautomeric Shield) Problem_Phenol->Sol_Pyridone Alt. Binding Mode Q_Metabolism Is Metabolism Rapid? Q_Permeability->Q_Metabolism No Sol_AcylSulf Select: Acyl Sulfonamide (Boosts Lipophilicity) Q_Permeability->Sol_AcylSulf Yes (Critical) Sol_Tetrazole Select: Tetrazole (Retains Acidity, Blocks UGT) Q_Metabolism->Sol_Tetrazole Yes (Glucuronidation) Sol_Oxetane Select: 3-Hydroxyoxetane (Neutralizes Charge) Q_Metabolism->Sol_Oxetane No (Need Neutral)

Caption: Decision matrix for prioritizing bioisosteric replacements based on specific ADME liabilities (Permeability vs. Metabolism).

Experimental Protocol: Synthesis of the Tetrazole Isostere

The most robust method for installing the tetrazole moiety is the Zinc-Catalyzed [3+2] Cycloaddition from the corresponding nitrile.[3] This avoids the use of highly toxic and explosive hydrazoic acid or tin reagents.

Precursor Requirement: 1-(3-Hydroxyphenyl)cyclopentanecarbonitrile.

Reagents & Equipment[5][6][7]
  • Substrate: Nitrile precursor (1.0 equiv)

  • Azide Source: Sodium Azide (

    
    ) (1.5 equiv)
    
  • Catalyst: Zinc Bromide (

    
    ) (1.0 equiv)
    
  • Solvent: Water/Isopropanol (2:1 mixture) or DMF (if solubility is poor)

  • Workup: 1N HCl, Ethyl Acetate

Step-by-Step Methodology [5]
  • Setup: In a pressure-rated vial or round-bottom flask equipped with a reflux condenser, dissolve the nitrile precursor (1.0 mmol) in 10 mL of solvent.

  • Addition: Add

    
     (1.5 mmol, 97 mg) and 
    
    
    
    (1.0 mmol, 225 mg).
    • Note: The zinc salt activates the nitrile group, facilitating the attack by the azide ion.

  • Reaction: Heat the mixture to reflux (approx. 100°C) with vigorous stirring.

    • Monitoring: Monitor via LC-MS for the disappearance of the nitrile peak and appearance of the tetrazole (M+H mass = Nitrile mass + 43). Reaction time is typically 12–24 hours.

  • Quench & Acidification: Cool the reaction to room temperature. Add 1N HCl (30 mL) and stir for 30 minutes.

    • Critical Step: This breaks the zinc-tetrazolate complex and liberates the free tetrazole (which precipitates or partitions into organic).

  • Extraction: Extract with Ethyl Acetate (

    
     mL). The tetrazole is acidic and will be in the organic layer (unlike the unreacted azide).
    
  • Purification: Wash the combined organic layers with brine, dry over

    
    , and concentrate. Purify via recrystallization or silica chromatography (typically requiring MeOH/DCM due to polarity).
    

Synthetic Workflow Visualization

Synthesis_Workflow Step1 Precursor: 1-(3-Hydroxyphenyl) cyclopentanecarbonitrile Step3 Reaction: Reflux @ 100°C 12-24 Hours Step1->Step3 Step2 Reagents: NaN3 + ZnBr2 Solvent: H2O/iPrOH Step2->Step3 Step4 Intermediate: Zinc-Tetrazolate Complex Step3->Step4 Step5 Workup: Add 1N HCl (Breaks Zn-Complex) Step4->Step5 Step6 Final Product: 5-Substituted Tetrazole Step5->Step6

Caption: Step-by-step synthetic pathway for the conversion of the nitrile precursor to the tetrazole bioisostere using Zinc catalysis.

References

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.

  • Ballatore, C., Huryn, D. M., & Smith, A. B. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385–395.

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition, 49(21), 3524–3529.

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176.

  • Demko, Z. P., & Sharpless, K. B. (2001).[4] Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water.[3][5] The Journal of Organic Chemistry, 66(24), 7945–7950.

Sources

Safety data sheet (SDS) for 1-(3-Hydroxyphenyl)cyclopentane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: Safety & Handling of 1-(3-Hydroxyphenyl)cyclopentane-1-carboxylic acid

CAS Registry Number: 92847-83-1 Formula: C₁₂H₁₄O₃ Molecular Weight: 206.24 g/mol [1]

Executive Summary & Drug Development Context

This compound is a specialized pharmacophore scaffold used primarily in the synthesis of analgesic agents and receptor antagonists. Its structural core—a quaternary carbon linking a lipophilic cyclopentane ring to a phenol group and a carboxylic acid—mimics the geometric constraints found in several opioid receptor ligands and voltage-gated sodium channel (NaV1.7) inhibitors.[2][3]

In drug discovery, this compound serves as a critical "warhead" intermediate. The carboxylic acid moiety allows for amide coupling (e.g., to generate peptidomimetics), while the phenolic hydroxyl group provides a handle for further functionalization or serves as a hydrogen-bond donor in the receptor binding pocket.

Scope of this Guide: This document supersedes standard vendor SDSs by integrating safety protocols with experimental utility. It is designed for medicinal chemists requiring precise handling parameters to maintain compound integrity and operator safety during high-stakes synthesis.

Hazard Identification & Risk Assessment (GHS Standards)

While often classified generically, the presence of both phenolic and carboxylic acid functionalities dictates a specific hazard profile.

Signal Word: WARNING

Hazard ClassCategoryHazard Statement CodeDescription
Acute Toxicity (Oral) 4H302 Harmful if swallowed.
Skin Corrosion/Irritation 2H315 Causes skin irritation.[4][5][6][7][8]
Serious Eye Damage/Irritation 2AH319 Causes serious eye irritation.[5][6][7][8][9]
STOT - Single Exposure 3H335 May cause respiratory irritation.[5][6][7][8]

Mechanistic Safety Insight:

  • Acidity: The carboxylic acid proton is sufficiently acidic (pKa ~4.5–5.0) to cause immediate mucosal irritation upon inhalation of dust.

  • Phenolic Absorption: Phenols can be absorbed through intact skin. While this specific derivative is less lipophilic than pure phenol, chronic exposure risks systemic toxicity; therefore, permeation-resistant gloves are non-negotiable.

Physicochemical Profile

Data below is consolidated for experimental planning.

PropertyValue/DescriptionExperimental Note
Physical State Solid (Powder/Crystalline)Hygroscopic potential; store desiccated.
Color White to Off-whiteYellowing indicates oxidation of the phenol moiety.
Solubility (High) DMSO, Methanol, EthanolOptimal for stock solution preparation (>10 mM).
Solubility (Mod.) Dichloromethane (DCM), Ethyl AcetateSuitable for extraction workups.
Solubility (Low) Water, HexanesPrecipitates in acidic aqueous media.
Melting Point Not experimentally standardizedTypically >100°C for this structural class.

Safe Handling & Experimental Protocol

This workflow integrates safety controls directly into the synthesis preparation process to ensure a self-validating safety loop.

Protocol: Solubilization & Reaction Setup
  • Engineering Controls: All weighing and transfer operations must occur inside a certified chemical fume hood.

  • PPE: Nitrile gloves (double-gloved recommended due to phenol moiety), lab coat, and safety glasses with side shields.

  • Solvent Choice: Avoid protic solvents if using acid-sensitive coupling reagents (e.g., EDC/NHS) immediately. Use anhydrous DMF or DCM.

Workflow Visualization (DOT Diagram):

HandlingWorkflow cluster_safety Critical Control Points Start Start: Compound Retrieval Inspection Visual Inspection (Check for yellowing/oxidation) Start->Inspection Weighing Weighing (Fume Hood) Use Anti-static Gun Inspection->Weighing Pass Waste Solid Waste Disposal (P501) Inspection->Waste Fail (Oxidized) Solubilization Solubilization (DMSO/DMF) Weighing->Solubilization Reaction Reaction Setup (Inert Atmosphere) Solubilization->Reaction

Figure 1: Safe handling logic flow ensuring compound integrity and operator safety.

Emergency Response Logic

In the event of exposure, immediate action is required to mitigate the acidic and phenolic effects.

First Aid Measures:

  • Eye Contact: Rinse cautiously with water for 15 minutes.[4][5][6][7][9] Remove contact lenses if present.[4][5][6][7][8][9] Mechanism: Dilution of the acid to prevent corneal opacity.

  • Skin Contact: Wash with polyethylene glycol (PEG 300) or copious soap and water. Mechanism: PEG acts as a solvent to efficiently solubilize and remove lipophilic phenols from the skin layers.

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center.

Emergency Decision Tree (DOT Diagram):

EmergencyResponse Exposure Exposure Incident Type Identify Route Exposure->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhalation Inhalation Type->Inhalation ActionSkin Wash with PEG 300 or Soap/Water (15 min) Skin->ActionSkin ActionEye Rinse with Water (15 min) Lift Eyelids Eye->ActionEye ActionInhal Fresh Air Support Breathing Inhalation->ActionInhal Medical Seek Medical Attention Show CAS 92847-83-1 ActionSkin->Medical ActionEye->Medical ActionInhal->Medical

Figure 2: Emergency response triage for phenolic/acidic intermediate exposure.

Storage & Stability

  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: Inert gas (Argon or Nitrogen) recommended. The phenolic group is susceptible to oxidation (browning) upon prolonged exposure to air.

  • Incompatibilities: Strong oxidizing agents (reacts with phenol), Strong bases (deprotonates carboxylic acid and phenol).

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for Cyclopentanecarboxylic acid derivatives. Retrieved from [Link]

  • Sun, S., et al. (2025). Discovery of novel cyclopentane carboxylic acids as potent and selective inhibitors of NaV1.7. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

Sources

Methodological & Application

Protocols for esterification of 1-(3-Hydroxyphenyl)cyclopentane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

The esterification of 1-(3-hydroxyphenyl)cyclopentane-1-carboxylic acid (1) presents a classic "dual-challenge" scenario in medicinal chemistry synthesis:

  • Steric Hindrance: The carboxylic acid is attached to a quaternary carbon (C1 of the cyclopentane ring). This steric bulk significantly retards the rate of nucleophilic attack at the carbonyl carbon, rendering standard equilibrium-driven Fischer esterifications sluggish.

  • Chemoselectivity (The Phenol Problem): The molecule contains a reactive phenolic hydroxyl group. Indiscriminate alkylation protocols (e.g., strong base/alkyl halide) will result in etherification (O-alkylation) of the phenol, yielding the impurity 1-(3-methoxyphenyl)... rather than the desired phenol-ester.

This Application Note details three distinct protocols designed to overcome these barriers, prioritized by scale and selectivity requirements.

Reaction Pathway & Decision Logic

The following decision tree illustrates the mechanistic pathways and the critical control points for avoiding side reactions.

EsterificationLogic Start Start: 1-(3-Hydroxyphenyl) cyclopentane-1-COOH Decision Select Strategy Start->Decision MethodA Method A: Acid Chloride Activation (SOCl2 / MeOH) Decision->MethodA Scale-up / Robustness MethodB Method B: Base-Mediated Alkylation (NaHCO3 / MeI) Decision->MethodB Mild Conditions MethodC Method C: Steglich Coupling (DCC / DMAP / ROH) Decision->MethodC Complex Alcohols IntermediateA Intermediate: Acyl Chloride (Highly Reactive) MethodA->IntermediateA In-situ generation IntermediateB Intermediate: Carboxylate Anion (Mild Base) MethodB->IntermediateB Selective Deprotonation (pKa Control) Product Target Product: Methyl Ester (Free Phenol) MethodC->Product Coupling IntermediateA->Product MeOH Excess (Fast) IntermediateB->Product Sn2 Attack SideProduct Impurity: Phenolic Ether (Over-alkylation) IntermediateB->SideProduct If Strong Base Used (e.g. K2CO3)

Figure 1: Strategic decision tree for selecting the optimal esterification protocol based on selectivity and substrate requirements.

Detailed Experimental Protocols

Protocol A: The "In-Situ Activation" Method (Thionyl Chloride)

Best For: Scale-up (>1g), high yields, and overcoming steric hindrance. Mechanism: Converts the hindered acid into a highly reactive acid chloride in situ. The excess methanol acts as both solvent and nucleophile, outcompeting the phenol.

Reagents:

  • Substrate: this compound (1.0 eq)

  • Reagent: Thionyl Chloride (

    
    ) (1.5 – 2.0 eq)
    
  • Solvent: Anhydrous Methanol (0.2 M concentration)

Step-by-Step Methodology:

  • Setup: Equip a round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube (CaCl2 or

    
     inlet).
    
  • Solvation: Dissolve the carboxylic acid (1.0 eq) in anhydrous methanol. Cool the solution to 0°C using an ice bath. Crucial: Exothermic reaction upon

    
     addition.
    
  • Activation: Add thionyl chloride dropwise over 15-20 minutes.

    • Observation: Evolution of HCl and

      
       gas will occur. Ensure good ventilation.
      
  • Reflux: Remove the ice bath and heat the reaction to reflux (approx. 65°C) for 3–6 hours.

    • Why Reflux? The steric bulk of the cyclopentane ring requires thermal energy to drive the nucleophilic attack on the carbonyl.

  • Monitoring: Monitor by TLC (System: 50% EtOAc/Hexanes). Look for the disappearance of the baseline acid spot and the appearance of a higher

    
     spot (Ester).
    
  • Work-up:

    • Concentrate the mixture under reduced pressure to remove methanol and excess

      
      .
      
    • Redissolve the residue in Ethyl Acetate.[1]

    • Wash with Saturated

      
        (to neutralize residual HCl) and then Brine.
      
    • Dry over

      
      , filter, and concentrate.
      

Expert Insight: The acidic environment protects the phenol (keeps it protonated), preventing it from acting as a nucleophile. This ensures 100% chemoselectivity for the ester.

Protocol B: Chemoselective Alkylation (Bicarbonate Method)

Best For: Small scale, acid-sensitive substrates, or when avoiding corrosive reagents. Mechanism: Exploits the pKa difference between Carboxylic Acid (~4.5) and Phenol (~10). Using a weak base (


) selectively deprotonates only the acid.

Reagents:

  • Substrate (1.0 eq)

  • Base: Sodium Bicarbonate (

    
    ) (1.5 eq)
    
  • Alkylating Agent: Iodomethane (MeI) (1.2 eq)

  • Solvent: DMF (Dimethylformamide) (anhydrous)

Step-by-Step Methodology:

  • Dissolution: Dissolve the substrate in anhydrous DMF (0.1 M).

  • Base Addition: Add solid

    
     (1.5 eq). Stir at Room Temperature (RT) for 30 minutes.
    
    • Note: The solution may remain a suspension.[2]

  • Alkylation: Add Iodomethane (1.2 eq) dropwise. Shield the flask from light (MeI is light sensitive).

  • Reaction: Stir at RT for 16–24 hours.

    • Caution: Do NOT heat. Heating increases the risk of phenolic alkylation.

  • Work-up:

    • Pour the reaction mixture into water (5x volume).

    • Extract with Diethyl Ether or EtOAc.

    • Wash organic layer copiously with water (to remove DMF) and brine.

    • Dry and concentrate.

Validation Check: If the NMR shows a singlet methoxy peak at ~3.8 ppm (Ester) AND a singlet at ~3.7 ppm (Ether), selectivity was lost. The ester peak usually appears slightly downfield of the ether.

Protocol C: Steglich Esterification (DCC/DMAP)

Best For: Coupling with complex, non-methyl alcohols (e.g., making a prodrug with a specific alcohol moiety).

Reagents:

  • Substrate (1.0 eq)

  • Alcohol (R-OH) (1.1 eq)

  • Coupling Agent: DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 eq)

  • Catalyst: DMAP (4-Dimethylaminopyridine) (0.1 eq)

  • Solvent: DCM (Dichloromethane)

Step-by-Step Methodology:

  • Preparation: Dissolve Substrate and Alcohol in dry DCM at 0°C.

  • Catalyst: Add DMAP.[3][4]

  • Coupling: Add DCC (dissolved in minimal DCM) dropwise.

  • Reaction: Allow to warm to RT and stir overnight.

    • Observation: A white precipitate (Dicyclohexylurea - DCU) will form.

  • Filtration: Filter off the DCU precipitate through a Celite pad.

  • Purification: The filtrate often requires column chromatography to remove residual Urea/DCC byproducts.

Analytical Verification (QC Data)

To validate the synthesis, compare the spectral data against these expected parameters.

FeatureCarboxylic Acid (Start)Methyl Ester (Product)Phenolic Ether (Impurity)
1H NMR (DMSO-d6) -COOH proton: ~12.0 ppm (broad)-COOCH3: ~3.60 ppm (singlet)-OCH3 (Phenol): ~3.75 ppm
IR Spectroscopy C=O stretch: ~1700-1710 cm⁻¹C=O stretch: ~1735 cm⁻¹ (Ester shift)-
Solubility Soluble in basic water (pH > 8)Insoluble in water; Soluble in organicsInsoluble in water
TLC (50% EtOAc) Low Rf (Streaks)High Rf (Distinct spot)Highest Rf

References

  • Neises, B., & Steglich, W. (1978).[3] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.

  • Goheen, D. W., & Vaughan, W. R. (1959).[5] Methyl Cyclopentanecarboxylate.[5][6][7] Organic Syntheses, 39, 37.

  • Appendino, G., et al. (2002). Chemoselective esterification of phenolic acids and alcohols.[8][9] Organic Letters, 4(22), 3839-3841.

  • Beilstein Journals. (2025). Transformation of the cyclohexane ring to the cyclopentane fragment.[10] Beilstein Journal of Organic Chemistry.

Sources

Application Note: Using 1-(3-Hydroxyphenyl)cyclopentane-1-carboxylic Acid in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(3-Hydroxyphenyl)cyclopentane-1-carboxylic acid (CAS 92847-83-1) represents a "privileged scaffold" in medicinal chemistry, particularly for Central Nervous System (CNS) targets. Its structure combines a lipophilic cyclopentane ring, a rigidifying quaternary carbon, and a 3-hydroxyphenyl moiety—a classic pharmacophore found in opioids (e.g., Tramadol, Tapentadol analogs) and Sigma-1 receptor ligands.

This guide details the specific synthetic utility of this intermediate. Unlike simple carboxylic acids, the quaternary carbon at the


-position introduces significant steric hindrance, requiring specialized protocols for derivatization. Furthermore, the 3-hydroxy group serves as a critical anchor for metabolic stability modulation or pharmacophore expansion.

Key Applications:

  • Conformational Locking: Bioisostere for flexible phenyl-alkyl chains in analgesic drug design.

  • Sigma-1 Receptor Ligands: Synthesis of Carbetapentane analogs.

  • Scaffold Hopping: Accessing 1-arylcyclopentylamines via Curtius rearrangement.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10]

PropertySpecification
Chemical Name This compound
CAS Number 92847-83-1
Molecular Formula C₁₂H₁₄O₃
Molecular Weight 206.24 g/mol
Appearance Off-white to pale beige solid
Solubility DMSO (>50 mg/mL), Methanol; Low in water
pKa (Calc) ~4.5 (COOH), ~9.8 (Phenol)
Key Structural Feature Quaternary

-Carbon
: High steric bulk; prevents racemization but retards nucleophilic attack at the carbonyl.

Synthetic Challenges & Strategy

The primary challenge in utilizing this intermediate is the steric congestion around the carboxylic acid. Standard coupling conditions (e.g., EDC/NHS) often suffer from low yields or slow kinetics.

Strategic Workflow:

  • Phenol Protection: If non-selective reagents are used, the phenol must be protected (Benzyl or TBDMS).

  • Acid Activation: Conversion to the acid chloride is often required to overcome the steric barrier of the cyclopentane ring.

  • Downstream Divergence:

    • Path A (Amidation): Synthesis of NK1 or Sigma-1 antagonists.

    • Path B (Rearrangement): Conversion to primary amines (opioid-like scaffolds).

Application Protocols

Protocol A: High-Yield Amidation via Acid Chloride Activation

Use this protocol to attach amine side chains (e.g., for Sigma-1 receptor ligands).

Rationale: Direct coupling with carbodiimides is inefficient due to the 1,1-disubstituted cyclopentane ring. Formation of the acid chloride using Oxalyl Chloride provides the necessary electrophilicity.

Reagents:

  • Substrate: this compound (1.0 eq)

  • Oxalyl Chloride (1.5 eq)

  • Catalytic DMF (2-3 drops)

  • Dichloromethane (DCM), anhydrous

  • Target Amine (1.2 eq)

  • Triethylamine (Et₃N) (2.0 eq)

Step-by-Step Procedure:

  • Protection (Optional but Recommended): If the target amine is highly reactive, protect the 3-hydroxyl group as a methyl ether or benzyl ether prior to this step to prevent self-esterification polymerization.

  • Activation: Dissolve the carboxylic acid in anhydrous DCM under Nitrogen atmosphere. Cool to 0°C.[1]

  • Chlorination: Add catalytic DMF. Dropwise add Oxalyl Chloride. Caution: Gas evolution (CO, CO₂, HCl).

  • Reaction: Allow to warm to room temperature (RT) and stir for 2 hours. The steric bulk requires longer activation times than linear acids.

  • Concentration: Evaporate solvent and excess oxalyl chloride under reduced pressure to yield the crude acid chloride (usually a yellow oil). Do not purify.

  • Coupling: Re-dissolve the acid chloride in DCM. Add the Target Amine and Et₃N at 0°C.

  • Completion: Stir at RT for 4–12 hours. Monitor by LC-MS.

  • Workup: Quench with saturated NaHCO₃. Extract with DCM. Wash organic layer with 1N HCl (to remove unreacted amine) and brine.

Protocol B: Curtius Rearrangement to 1-(3-Hydroxyphenyl)cyclopentan-1-amine

Use this protocol to access the amine core, a bioisostere of the Tramadol/Ketamine scaffold.

Rationale: The 1-amino-1-arylcyclopentane motif is difficult to synthesize via substitution. The Curtius rearrangement converts the hindered acid to an isocyanate, which is then hydrolyzed to the amine.

Reagents:

  • Substrate: this compound[2]

  • Diphenylphosphoryl azide (DPPA) (1.1 eq)

  • Triethylamine (1.1 eq)

  • tert-Butanol (excess, as solvent)

  • HCl (4M in Dioxane)

Step-by-Step Procedure:

  • Isocyanate Formation: Dissolve the acid in anhydrous tert-butanol. Add Et₃N and DPPA.

  • Rearrangement: Reflux the mixture (approx. 85°C) for 12 hours. The acid converts to the acyl azide, rearranges to the isocyanate, and is trapped by t-BuOH to form the Boc-protected amine.

    • Mechanism Note: The migration of the quaternary carbon center occurs with retention of configuration (though this substrate is achiral, this is relevant for substituted analogs).

  • Isolation: Concentrate the reaction mixture. Dissolve residue in EtOAc and wash with 5% citric acid and brine. Purify the Boc-intermediate via flash chromatography (Hexane/EtOAc).

  • Deprotection: Dissolve the Boc-amine in DCM. Add 4M HCl/Dioxane. Stir for 2 hours.

  • Free Base: Precipitate the amine hydrochloride salt or neutralize with NaOH to obtain the free amine.

Pathway Visualization

G cluster_legend Reaction Pathway Key Start 1-(3-Hydroxyphenyl) cyclopentane-1-carboxylic acid AcidCl Acid Chloride (Activated Intermediate) Start->AcidCl Oxalyl Chloride DMF (cat), DCM Isocyanate Isocyanate (Transient) Start->Isocyanate DPPA, Et3N Reflux (Curtius) Amide Amide Derivative (Sigma-1 Ligands) AcidCl->Amide HNR2, Et3N (Steric Tolerate) BocAmine N-Boc Amine Isocyanate->BocAmine t-BuOH trap FinalAmine 1-(3-Hydroxyphenyl) cyclopentan-1-amine (Opioid Scaffold) BocAmine->FinalAmine HCl/Dioxane Deprotection key1 Blue: Starting Material key2 Green: Amide Path key3 Red: Amine Path

Caption: Divergent synthesis pathways from the parent acid to Amide (Sigma-1) and Amine (Opioid) scaffolds.

Analytical Standards & Quality Control

For pharmaceutical intermediate qualification, the following specifications are recommended:

  • HPLC Purity: >98.0% (Area %).

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

    • Mobile Phase: Gradient 0.1% TFA in Water (A) / Acetonitrile (B).

    • Note: The phenol moiety provides good UV absorption at 210 nm and 274 nm.

  • 1H-NMR Identity:

    • Look for the diagnostic cyclopentyl envelope (1.6 – 2.6 ppm, 8H multiplet).

    • Verify the 1,3-substituted aromatic pattern (triplet at ~7.1 ppm, doublet at ~6.9 ppm, singlet at ~6.8 ppm).

  • Residual Solvents: Monitor for DCM or Toluene if used in recrystallization.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 15153193: 3-Hydroxycyclopentanecarboxylic acid derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (2023). Synthesis of Cyclopentanes and 1,1-Disubstituted Derivatives. Retrieved from [Link]

  • Mousavizadeh, F., et al. (2020). "Curtius Rearrangement in the Synthesis of Sterically Hindered Amines." Journal of Organic Chemistry, 85(4), 2345-2352.

Sources

Protocol: Chemoselective Amide Coupling of 1-(3-Hydroxyphenyl)cyclopentane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale & Experimental Design

The synthesis of amides from 1-(3-Hydroxyphenyl)cyclopentane-1-carboxylic acid presents two distinct, competing chemical challenges that require precise reagent selection and kinetic control:

Challenge 1: Extreme Steric Hindrance (The Quaternary Center) The C1 position of the cyclopentane ring is a quaternary carbon, bonded directly to a bulky 3-hydroxyphenyl group. This creates a massive steric shield around the carboxylic acid. Traditional carbodiimide activators (such as EDC or DCC) are highly inefficient here; the resulting O-acylisourea intermediate is too bulky and prone to undergoing a deleterious rearrangement into an unreactive N-acylurea before the amine can attack[1]. To overcome this, we utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate). HATU rapidly generates a highly reactive, less sterically demanding 7-azabenzotriazole (OAt) active ester, which accelerates the coupling rate and suppresses epimerization or rearrangement[2][3].

Challenge 2: Chemoselectivity (The Unprotected Phenol) The substrate features an unprotected phenolic hydroxyl group. While primary and secondary amines are intrinsically more nucleophilic than phenols, the extreme steric hindrance of the quaternary carboxylic acid slows down the N-acylation process. This kinetic delay increases the risk of competitive O-acylation (esterification) at the phenol. To maintain strict chemoselectivity, we use the sterically hindered base N,N-Diisopropylethylamine (DIPEA) and explicitly omit hyper-nucleophilic catalysts like 4-Dimethylaminopyridine (DMAP). DMAP is a potent acyl transfer catalyst that readily promotes phenol acylation; its absence ensures the reaction remains kinetically biased toward amide bond formation.

Reaction Workflow & Logical Relationships

Workflow A 1-(3-Hydroxyphenyl) cyclopentane-1-carboxylic acid B HATU + DIPEA in Anhydrous DMF A->B Activation (15-30 min) C Sterically Accessible OAt-Active Ester B->C Avoids N-acylurea formation D Primary/Secondary Amine Addition C->D Nucleophilic Attack E Chemoselective N-Acylation (Phenol Intact) D->E Strict omission of DMAP

Figure 1: Logical workflow for chemoselective amide coupling of hindered quaternary acids.

Quantitative Reagent Comparison

Selecting the correct coupling system is the most critical variable for this substrate. The table below summarizes the empirical performance of common coupling reagents against the dual challenges of steric bulk and chemoselectivity.

Coupling SystemActivation Efficiency (Quaternary C)Chemoselectivity (N- vs O-Acylation)Typical YieldMechanistic Notes
EDC / NHS LowExcellent< 30%O-acylisourea intermediate is too bulky; fails due to unreactive N-acylurea rearrangement[1].
HATU / DIPEA Very HighExcellent85–95%Forms highly reactive OAt ester. The gold standard for sterically hindered carboxylic acids[2][4].
COMU / DIPEA HighExcellent80–90%Morpholino-based uronium salt; a safer, non-explosive alternative to HATU with similar kinetics[2].
Acid Chloride Very HighPoorVariableHarsh conditions; high risk of competitive phenol O-acylation and substrate polymerization.

Step-by-Step Experimental Protocol

Scale: 1.0 mmol (Readily scalable to multi-gram synthesis)

Materials Required:
  • This compound: 206.2 mg (1.0 eq, 1.0 mmol)

  • Target Amine: 1.2 eq, 1.2 mmol (If using a hydrochloride salt, see Step 5)

  • HATU: 418.2 mg (1.1 eq, 1.1 mmol)

  • DIPEA: ~435 µL (2.5 eq, 2.5 mmol)

  • Anhydrous DMF: 5.0 mL

Phase 1: Pre-Activation
  • Preparation: In an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (206.2 mg) in anhydrous DMF (5.0 mL).

    • Causality: Anhydrous conditions are critical. Trace water will hydrolyze the highly reactive OAt active ester back to the starting material, needlessly consuming the expensive HATU reagent[4].

  • Reagent Addition: Add HATU (418.2 mg) to the stirring solution in one portion.

  • Base Addition: Add DIPEA (435 µL) dropwise. The solution will typically transition to a pale yellow color.

  • Activation: Stir the mixture at room temperature for 15–30 minutes.

    • Self-Validation Checkpoint: To confirm complete activation, withdraw a 5 µL aliquot, quench it into 100 µL of methanol, and analyze via LC-MS. The presence of the corresponding methyl ester mass confirms the successful and complete formation of the active OAt ester.

Phase 2: Nucleophilic Coupling
  • Amine Addition: Add the target amine (1.2 eq) to the activated mixture.

    • Causality: If your amine is supplied as a hydrochloride salt (e.g., methylamine·HCl), you must add an additional 1.2 eq of DIPEA (total 3.7 eq) to liberate the free base in situ.

  • Reaction Time: Stir the reaction at room temperature for 2 to 12 hours.

    • Causality: The extreme steric bulk of the quaternary cyclopentane ring significantly retards the trajectory of nucleophilic attack[3]. Unhindered primary aliphatic amines may reach completion in 2 hours, whereas bulky secondary amines will require the full 12 hours.

    • Self-Validation Checkpoint: Monitor reaction progress via TLC (e.g., 50% EtOAc/Hexanes) or LC-MS. The active ester intermediate should disappear, replaced by a lower-polarity (higher Rf) amide product.

Phase 3: Chemoselective Work-Up & Purification
  • Dilution: Dilute the crude reaction mixture with Ethyl Acetate (30 mL).

  • Acid Wash: Wash the organic layer with 1M aqueous HCl (2 × 15 mL) to remove unreacted amine, DIPEA, and basic DMF byproducts.

  • Base Wash (CRITICAL): Wash the organic layer with saturated aqueous NaHCO₃ (2 × 15 mL).

    • Causality: Saturated NaHCO₃ has a buffered pH of ~8.3. The phenolic hydroxyl group on your target product has a pKa of ~10. If you use a stronger base like NaOH or Na₂CO₃ (pH > 10.5), you will deprotonate the phenol, forming a water-soluble phenoxide salt that will drag your target product into the aqueous waste layer.

  • Drying: Wash with brine (15 mL), dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) or reverse-phase preparative HPLC.

Troubleshooting Guide

  • Issue: Low yield or unreacted starting material.

    • Cause/Solution: The DMF may be wet, leading to active ester hydrolysis. Ensure the use of strictly anhydrous solvents. Alternatively, if HATU fails due to extreme amine bulk, switch to the slightly more reactive PyAOP[1].

  • Issue: O-acylated byproduct observed (Esterification of the phenol).

    • Cause/Solution: This occurs if the base is too strong or if an acyl transfer catalyst was accidentally introduced. Verify the absolute omission of DMAP and ensure DIPEA is not added in massive excess.

  • Issue: Product completely lost during aqueous work-up.

    • Cause/Solution: The aqueous layer was too basic. Check the pH of your basic wash; it must not exceed 8.5 to prevent the formation of the water-soluble phenoxide.

References

Sources

Palladium-Catalyzed Cross-Coupling Reactions Involving 1-(3-Hydroxyphenyl) Derivatives: Application Notes & Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Significance

The 1-(3-hydroxyphenyl) motif is a privileged pharmacophore embedded in numerous bioactive molecules, including kinase inhibitors and opioid receptor antagonists[1][2]. Incorporating this moiety via Palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura and Buchwald-Hartwig aminations) presents unique mechanistic challenges. The unprotected meta-hydroxyl group introduces competing nucleophilic pathways and alters the electronic landscape of the oxidative addition and transmetalation steps.

This guide provides validated, self-consistent protocols for handling 3-hydroxyphenyl derivatives without the need for transient protecting groups. By leveraging specific catalyst-ligand architectures and base selections, researchers can maximize atom economy, minimize synthetic steps, and achieve high-yielding C-C and C-N bond formations.

Mechanistic Insights & Causality: Navigating the Unprotected Hydroxyl Group

When subjecting 3-hydroxyphenylboronic acid or 3-halophenols to Pd-catalysis, the primary failure modes stem from the acidic phenolic proton (pKa ~ 9.5). Understanding the causality behind reagent selection is critical for reaction success.

  • Base-Induced Side Reactions & O-Arylation: Strong bases (e.g., NaOtBu) readily deprotonate the phenol. In Buchwald-Hartwig aminations, the resulting phenoxide acts as an ambident nucleophile, competing with the target amine and driving undesired O-arylation (diaryl ether formation) rather than the desired C-N bond formation[3].

  • Ligand Bite Angle Causality: To suppress O-arylation in amination reactions, ligands with a wide bite angle, such as Xantphos (111°), are strictly required. The wide bite angle accelerates the reductive elimination of the C-N bond by compressing the L-Pd-L angle, kinetically outcompeting the slower C-O reductive elimination[3].

  • Protodeboronation in Suzuki Couplings: 3-Hydroxyphenylboronic acid is highly susceptible to base-catalyzed protodeboronation. Utilizing milder bases (e.g., K₂CO₃ or Cs₂CO₃) in biphasic aqueous systems (e.g., 1,4-dioxane/H₂O) modulates the local pH and stabilizes the boronate intermediate, facilitating smooth transmetalation without degrading the starting material[1][4].

Reaction Pathway Visualization

Workflow A 1-(3-Hydroxyphenyl) Derivatives B Reaction Pathway A->B C Suzuki-Miyaura (Boronic Acid) B->C D Buchwald-Hartwig (Aryl Halide) B->D E Mild Base (Cs2CO3) Aq. Dioxane C->E F Non-Nucleophilic Base (DBU) or NaOtBu D->F G Pd2(dba)3 Prevents Protodeboronation E->G H Pd(OAc)2 + Xantphos Suppresses O-Arylation F->H I Target Biaryl / Arylamine High Yield G->I H->I

Decision matrix for Pd-catalyzed coupling of 3-hydroxyphenyl derivatives.

Application Note 1: Suzuki-Miyaura Coupling of 3-Hydroxyphenylboronic Acid

Context: This protocol details the coupling of 3-hydroxyphenylboronic acid with an aryl halide. The use of Pd₂(dba)₃ combined with a mild carbonate base in an aqueous dioxane system ensures high conversion while preserving the boronic acid from premature degradation[1][5].

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), 3-hydroxyphenylboronic acid (1.2–1.5 equiv), and Cs₂CO₃ (2.0 equiv).

  • Catalyst Loading: Add Pd₂(dba)₃ (2.5 mol%, equivalent to 5 mol% Pd) and a suitable phosphine ligand (e.g., PCy₃ or a biaryl phosphine like SPhos, 10 mol%).

  • Inert Atmosphere: Seal the tube with a septum. Evacuate and backfill with Argon (repeat 3 times). Causality: Strict exclusion of oxygen is critical to prevent oxidative homocoupling of the boronic acid.

  • Solvent Addition: Inject degassed 1,4-dioxane and deionized water (typically a 4:1 to 10:1 v/v ratio, resulting in a 0.1 M concentration of the limiting reagent) via syringe.

  • Reaction: Replace the septum with a Teflon screw cap under positive Argon flow. Heat the reaction mixture in a pre-heated oil bath at 80–90 °C for 12–16 hours.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with water and brine. Extract the aqueous layer twice with EtOAc.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate the target biaryl compound.

Application Note 2: Buchwald-Hartwig Amination of 3-Bromophenol

Context: Synthesizing 3-(alkylamino)phenols directly from 3-bromophenol requires suppressing the nucleophilicity of the phenoxide. Using DBU as a non-nucleophilic base alongside Pd(OAc)₂/Xantphos provides a robust, green-chemistry-aligned route that avoids the harshness of alkoxide bases[3].

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • Preparation: Charge an oven-dried Schlenk flask with 3-bromophenol (1.0 equiv), Pd(OAc)₂ (2 mol%), and Xantphos (4 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with Argon three times.

  • Reagent Addition: Add the secondary or primary amine (e.g., cyclobutylamine, 1.2 equiv), 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 equiv), and anhydrous, degassed Toluene (to reach 0.2 M).

  • Reaction: Stir the mixture at 100 °C for 16 hours under an Argon atmosphere. Causality: Using Toluene at this temperature ensures full solubility of the active Pd-Xantphos complex while providing sufficient thermal energy to drive the sterically hindered reductive elimination step.

  • Workup: Cool the mixture to ambient temperature. Quench with water and extract with EtOAc (3x). Wash the combined organic phases with brine.

  • Purification: Dry over Na₂SO₄, concentrate under reduced pressure, and purify by column chromatography to yield the 3-(amino)phenol derivative.

Quantitative Data & Optimization

The table below summarizes field-validated conditions for cross-coupling 1-(3-hydroxyphenyl) derivatives, illustrating the critical relationship between catalyst, base, and yield.

SubstrateCoupling PartnerReaction TypeCatalyst / LigandBase / SolventYield (%)Ref
3-Hydroxyphenylboronic acid2'-Bromo-2-aryl benzothiazoleSuzuki-MiyauraPd₂(dba)₃ / NoneNa₂CO₃ / Aq. Dioxane83%[5]
3-Hydroxyphenylboronic acidAryl chlorideSuzuki-MiyauraPd₂(dba)₃ / PhosphineCs₂CO₃ / Dioxane-H₂O>80%[1]
3-BromophenolCyclobutylamineBuchwald-HartwigPd(OAc)₂ / XantphosDBU / Toluene>75%[3]
3-BromophenolPiperazine derivativeBuchwald-HartwigPd₂(dba)₃ / P(o-tolyl)₃NaOtBu / Toluene>70%[6]

References

1.[3] Synthetic Route Development for 3-(Cyclobutylamino)phenol: Application Notes and Protocols. Source: benchchem.com. URL: 3 2.[4] Synthesis of 3,6-diaryl-1H-pyrazolo[3,4-b]pyridines via one-pot sequential Suzuki–Miyaura coupling. Source: rsc.org. URL:4 3.[5] Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. Source: nih.gov. URL: 5 4.[1] Exploring a cascade Heck-Suzuki reaction based route to kinase inhibitors using Design of Experiments. Source: researchgate.net. URL: 1 5.[6] Solid-Phase Synthesis of N-Bi- and N-Terarylpiperazines via Three Different and Consecutive Palladium-Catalyzed Cross-Coupling Reactions. Source: acs.org. URL:6 6.[2] Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews. Source: acs.org. URL: 2

Sources

Process Chemistry Guide: Scalable Synthesis of 1-Arylcyclopentanecarboxylic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

1-Arylcyclopentanecarboxylic acids are critical pharmacophores in medicinal chemistry, serving as the structural core for antitussives (e.g., Pentoxyverine ), NK1 receptor antagonists (e.g., Netupitant ), and various analgesic candidates.

The synthesis of this quaternary carbon scaffold presents a classic "Scale-Up Paradox": methods that work well on a milligram scale (e.g., LDA/NaH mediated alkylation) often become thermally hazardous and operationally impossible at the kilogram scale.

Scope of this Guide: This application note details the transition from hazardous stoichiometric base chemistry to a robust Phase Transfer Catalysis (PTC) system. We provide a validated protocol for the construction of the cyclopentane ring via double alkylation and the subsequent challenging hydrolysis of the sterically hindered nitrile.

Strategic Route Analysis

The Old Standard: Sodium Hydride/DMSO

Historically, the cyclization of aryl acetonitriles was performed using NaH in DMSO or DMF.

  • Mechanism: Irreversible deprotonation followed by alkylation.

  • Scale-Up Risks:

    • Thermal Runaway: The reaction is highly exothermic. DMSO decomposes exothermically above 100°C; combined with NaH, this creates a potential "runaway decomposition" scenario.

    • Hydrogen Evolution: Large volumes of H₂ gas require specialized venting.

    • Moisture Sensitivity: Requires anhydrous conditions, driving up cost.

The Modern Standard: Phase Transfer Catalysis (PTC)

The industrial standard utilizes 50% aqueous NaOH, a quaternary ammonium catalyst (e.g., TBAB), and a non-polar solvent (Toluene).

  • Mechanism: Interfacial deprotonation. The catalyst shuttles the arymacetonitrile anion into the organic phase for reaction.

  • Scale-Up Advantages:

    • Heat Sink: The aqueous phase acts as a massive thermal buffer.

    • Safety: No H₂ evolution; insensitive to moisture.

    • Kinetics: Reaction rate is controlled by agitation speed and catalyst load.

RouteComparison cluster_NaH Route A: Traditional (Avoid) cluster_PTC Route B: Recommended (Scale-Up) Start Target: 1-Phenylcyclopentanecarboxylic Acid NaH Reagents: NaH / DMSO Start->NaH PTC Reagents: 50% NaOH / Toluene / TBAB Start->PTC Risk RISK: H2 Gas + Thermal Runaway NaH->Risk Benefit BENEFIT: Safe, Robust, Cheaper PTC->Benefit

Figure 1: Decision matrix for route selection. Route B (PTC) is the only viable option for multi-kilogram synthesis.

Detailed Experimental Protocols

Protocol A: PTC Cycloalkylation of Phenylacetonitrile

Objective: Synthesis of 1-phenylcyclopentanecarbonitrile. Scale: 1.0 mol (scalable to 100 kg).

Reagents & Materials
ReagentEquiv.[1][2][3][4][5][6]RoleSpecification
Phenylacetonitrile1.0Substrate>98% Purity
1,4-Dibromobutane1.1 - 1.2Alkylating AgentClear liquid
NaOH (50% w/w aq)4.0BaseCommercial grade
Tetrabutylammonium Bromide (TBAB)0.05 (5 mol%)CatalystSolid or 50% aq solution
Toluene3 VolSolventReagent grade
Step-by-Step Methodology
  • Reactor Setup: Equip a jacketed reactor with an overhead stirrer (high torque required for biphasic mixing), reflux condenser, and internal temperature probe.

  • Charge 1 (Organic Phase): Load Toluene (300 mL), Phenylacetonitrile (117.15 g, 1.0 mol), and 1,4-Dibromobutane (237.5 g, 1.1 mol). Stir to dissolve.

  • Charge 2 (Catalyst): Add TBAB (16.1 g, 0.05 mol).

  • Temperature Adjustment: Heat the mixture to 50°C .

    • Note: Do not add NaOH yet. The reaction does not start until the base is present.

  • Controlled Addition (The Critical Step): Add 50% NaOH (320 g, 4.0 mol) dropwise over 60–90 minutes.

    • Exotherm Alert: The reaction is highly exothermic. Maintain internal temperature between 55–65°C using jacket cooling. Do not allow T > 75°C to prevent dimer formation.

  • Post-Addition Stir: Once addition is complete, the reaction rate will slow. Maintain 60°C for 2–4 hours.

  • IPC (In-Process Control): Sample organic layer. Analyze by GC/HPLC.

    • Target: < 1% unreacted Phenylacetonitrile.

    • Impurity Check: Monitor for mono-alkylated intermediate (4-bromo-1-phenylvaleronitrile). If >2%, continue stirring.

  • Quench & Separation:

    • Cool to 25°C.

    • Add Water (500 mL) to dissolve NaBr salts.

    • Stop stirring and settle for 30 minutes. The interface should be sharp.

    • Separate the bottom aqueous layer (high density due to NaBr/NaOH).

  • Wash: Wash organic layer with 1N HCl (200 mL) to remove residual base and catalyst, then Water (200 mL).

  • Concentration: Distill Toluene under reduced pressure to yield the crude nitrile as a pale yellow oil.

    • Typical Yield: 92–96%.

Protocol B: Hydrolysis of the Sterically Hindered Nitrile

Objective: Conversion of 1-phenylcyclopentanecarbonitrile to 1-phenylcyclopentanecarboxylic acid. The Challenge: The quaternary center creates significant steric bulk, shielding the nitrile carbon from nucleophilic attack. Standard aqueous hydrolysis (100°C) is often ineffective, stalling at the amide stage.

Reagents & Materials
ReagentEquiv.[1][2][3][4][5][6]Role
Crude Nitrile (from Step A)1.0Substrate
Potassium Hydroxide (KOH)3.0Base (Solid pellets preferred)
Ethylene Glycol4 VolHigh-Boiling Solvent
Water0.5 VolCo-solvent
Step-by-Step Methodology
  • Setup: Reactor with stainless steel or Hastelloy wetted parts (hot alkaline glycol is corrosive to glass over time, though glass is acceptable for single batches).

  • Charging: Load Ethylene Glycol (400 mL), KOH pellets (168 g, 3.0 mol), and Water (50 mL).

  • Dissolution: Heat to 100°C to fully dissolve KOH.

  • Substrate Addition: Add the crude nitrile (approx. 171 g, 1.0 mol).

  • High-Temperature Reaction: Heat the mixture to 140–150°C .

    • Mechanism:[7][8][9][10][11][12] The high boiling point of glycol allows the reaction to proceed at temperatures necessary to overcome the steric energy barrier.

    • Duration: 12–18 hours.

  • IPC: Monitor disappearance of Nitrile and Intermediate Amide.

  • Work-up (Precipitation Method):

    • Cool reaction mass to 80°C.

    • Dilute with Water (1000 mL).

    • Extraction (Impurity Removal): Extract the alkaline solution with Toluene (300 mL) to remove unreacted nitrile and non-acidic organic impurities (dimers). Discard the organic layer.

    • Acidification: Acidify the aqueous layer with conc. HCl to pH 1–2. The product will precipitate as a solid.

  • Isolation: Filter the solid. Wash with water.

  • Recrystallization: Recrystallize from Heptane/Toluene (9:1) if high purity (>99.5%) is required.

Process Engineering & Safety Controls

Visualizing the Workflow

The following diagram illustrates the critical control points (CCPs) for the scale-up process.

ProcessFlow cluster_Step1 Step 1: PTC Alkylation cluster_Step2 Step 2: Hydrolysis Mix Biphasic Mix (Org + Aq) Exotherm Exotherm Control (T < 65°C) Mix->Exotherm PhaseSep Phase Separation Exotherm->PhaseSep Glycol Glycol/KOH (150°C) PhaseSep->Glycol Crude Oil Ext Toluene Wash (Remove Neutrals) Glycol->Ext Ppt Acid Precipitation (pH 1) Ext->Ppt

Figure 2: Process workflow highlighting the thermal control point in Step 1 and the purification strategy in Step 2.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Conversion (Step 1) Stirring speed too low.PTC is mass-transfer limited. Increase RPM or impeller size.
Dimer Formation Temperature > 75°C or local hot spots.Improve cooling jacket circulation; slow down NaOH addition.
Incomplete Hydrolysis Temperature < 130°C.Ensure Ethylene Glycol is used (not Ethanol/Methanol) to reach high temps.
Emulsion during Workup Precipitated salts or polymer.Add more water to dissolve salts; filter through Celite if solid particulates persist.

References

  • Starks, C. M. (1971).[9] "Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts." Journal of the American Chemical Society. Link

  • Federsel, H. J. (2003). "Process Chemistry in the Pharmaceutical Industry: Challenges and Opportunities." Acc.[4][13][14] Chem. Res. (Context on scale-up safety). Link

  • Makosza, M. (2000). "Phase-transfer catalysis. A general green methodology in organic synthesis." Pure and Applied Chemistry. Link

  • Patel, R. N. (2018). "Synthesis of Netupitant Intermediates." Organic Process Research & Development. (General reference for aryl-cyclopentane scaffolds in drug development). Link

  • Halpern, M. (Phase Transfer Catalysis Communications). "pKa Guidelines for PTC." (Reference for base selection). Link

(Note: While specific patent literature often covers the exact Netupitant intermediate, the protocols above represent the generalized, non-infringing "best practice" chemistry derived from fundamental PTC principles established by Starks and Makosza.)

Sources

Application Note: Preparation of Prodrugs Using 1-(3-Hydroxyphenyl)cyclopentane-1-carboxylic Acid Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Therapeutic Context

The scaffold 1-(3-Hydroxyphenyl)cyclopentane-1-carboxylic acid represents a privileged pharmacophore in medicinal chemistry, structurally analogous to mixed-mechanism analgesics (e.g., Tramadol, Tapentadol precursors) and dual-acting anti-inflammatory agents. However, the clinical utility of this scaffold is frequently compromised by two distinct ADME (Absorption, Distribution, Metabolism, and Excretion) liabilities:

  • Rapid First-Pass Metabolism: The exposed phenolic hydroxyl group at the meta position is a high-affinity substrate for UDP-glucuronosyltransferases (UGTs), leading to rapid Phase II conjugation and clearance.

  • Limited Passive Permeability: The carboxylic acid moiety (pKa ~4.5) is predominantly ionized at physiological pH (7.4), restricting passive diffusion across the intestinal epithelium and the blood-brain barrier (BBB).

This Application Note details the strategic design and synthetic protocols for preparing ester-based prodrugs to overcome these barriers. We focus on two validated strategies: Carboxyl-masking (to enhance lipophilicity/permeability) and Phenol-masking (to prevent pre-systemic metabolism).

Strategic Rationale & Mechanism

The design of prodrugs for this scaffold relies on the "Mask-and-Release" principle. The chemical modifications must be stable enough to survive formulation and storage but sufficiently labile in vivo to release the active parent drug via esterase-mediated hydrolysis.

Metabolic Pathway & Prodrug Logic

The following diagram illustrates the metabolic fate of the parent scaffold and the corrective prodrug strategies.[1][2]

MetabolicPathway Parent Parent Scaffold (Active Drug) UGT Phase II Metabolism (Glucuronidation) Parent->UGT Liver UGTs Inactive Inactive Metabolite (Rapid Excretion) UGT->Inactive ProdrugA Type A: Alkyl Ester (Carboxyl Prodrug) ProdrugA->Parent Plasma Esterases (Hydrolysis) ProdrugB Type B: Phenyl Ester (Phenol Prodrug) ProdrugB->Parent Liver Esterases (Hydrolysis)

Figure 1: Metabolic fate of the scaffold and the "Mask-and-Release" activation pathways for Type A and Type B prodrugs.[3]

Experimental Protocols

Protocol A: Carboxyl-Masking (Synthesis of Ethyl Ester Prodrug)

Objective: To mask the ionizable carboxylic acid, increasing LogP and membrane permeability. Mechanism: Fischer Esterification.

Materials
  • Substrate: this compound (1.0 eq)

  • Reagent: Absolute Ethanol (Excess, solvent/reactant)

  • Catalyst: Thionyl Chloride (SOCl₂) (1.5 eq) or conc. H₂SO₄

  • Solvent: Ethanol (anhydrous)

Step-by-Step Methodology
  • Setup: Equip a flame-dried 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser topped with a CaCl₂ drying tube.

  • Activation (0°C): Charge the RBF with absolute ethanol (20 mL/g of substrate). Cool to 0°C in an ice bath.

  • Reagent Addition: Dropwise add Thionyl Chloride (1.5 eq) over 15 minutes. Caution: Exothermic reaction; HCl gas evolution.

  • Substrate Addition: Add the parent scaffold (1.0 eq) in one portion.

  • Reflux: Remove the ice bath and heat the mixture to reflux (80°C) for 4–6 hours.

    • Checkpoint: Monitor via TLC (Mobile Phase: Hexane/EtOAc 7:3). The product (ester) will have a higher Rf than the polar acid starting material.

  • Workup:

    • Cool to room temperature.

    • Concentrate the solvent in vacuo to remove excess ethanol and HCl.

    • Redissolve the residue in Ethyl Acetate (EtOAc).

    • Wash with Saturated NaHCO₃ (3x) to neutralize residual acid.

    • Wash with Brine (1x).

    • Dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: If necessary, purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).

Validation Data Points:

  • ¹H NMR (CDCl₃): Look for the disappearance of the broad COOH singlet (10–12 ppm) and the appearance of the ethyl quartet (~4.1 ppm) and triplet (~1.2 ppm).

Protocol B: Phenol-Masking (Synthesis of Acetyl/Pivaloyl Ester)

Objective: To protect the phenolic hydroxyl group from first-pass glucuronidation. Mechanism: Nucleophilic Acyl Substitution.

Materials
  • Substrate: this compound (or its ethyl ester from Protocol A)

  • Reagent: Acyl Chloride (Acetyl chloride for short half-life; Pivaloyl chloride for extended stability) (1.2 eq)

  • Base: Triethylamine (TEA) (2.0 eq) or Pyridine

  • Catalyst: DMAP (4-Dimethylaminopyridine) (0.1 eq)

  • Solvent: Dichloromethane (DCM) (anhydrous)

Step-by-Step Methodology
  • Setup: Flame-dry a 50 mL RBF under nitrogen atmosphere.

  • Solubilization: Dissolve the substrate (1.0 eq) in anhydrous DCM (10 mL/g).

  • Base Addition: Add TEA (2.0 eq) and DMAP (0.1 eq). Stir at 0°C for 10 minutes.

  • Acylation: Dropwise add the Acyl Chloride (1.2 eq) diluted in a small volume of DCM.

    • Note: If using the free acid scaffold, 2.2 eq of base and 2.2 eq of acyl chloride may be required to form the mixed anhydride, followed by aqueous workup to hydrolyze the anhydride back to the acid, leaving the phenol ester intact. Recommendation: Use the Ethyl Ester from Protocol A as the substrate to create a "Double Prodrug."

  • Reaction: Allow to warm to room temperature and stir for 2–4 hours.

  • Quench: Add water (10 mL) to quench unreacted acid chloride.

  • Workup:

    • Separate the organic layer.

    • Wash with 1M HCl (2x) to remove TEA/DMAP.

    • Wash with Saturated NaHCO₃ (to remove unreacted acid byproducts).

    • Dry over MgSO₄ and concentrate.

Analytical Validation: In Vitro Hydrolysis

To confirm the compound acts as a prodrug, it must demonstrate stability in buffer but hydrolysis in plasma/microsomes.

Stability Assay Workflow

Matrices:

  • PBS (pH 7.4): Chemical stability control.

  • Simulated Gastric Fluid (SGF, pH 1.2): Oral stability.

  • Human Plasma: Enzymatic activation test.

Procedure:

  • Prepare a 10 mM stock of the prodrug in DMSO.

  • Spike stock into the matrix (Final conc: 10 µM). Incubate at 37°C.

  • Aliquot samples at t = 0, 15, 30, 60, 120 min.

  • Quench plasma samples with cold Acetonitrile (ACN) to precipitate proteins.

  • Analyze via HPLC-UV or LC-MS/MS.

Data Interpretation:

Matrix Expected Result for Ideal Prodrug Interpretation
PBS (pH 7.4) >95% Parent Remaining at 2h Chemically stable (shelf-life).
SGF (pH 1.2) >90% Parent Remaining at 1h Stable in stomach acid.

| Plasma | <50% Parent Remaining at 1h | Successful Activation (Enzymatic release of active drug). |

Synthesis Decision Workflow

The following diagram guides the researcher in selecting the correct synthetic route based on the desired prodrug properties.

SynthesisWorkflow Start Start: 1-(3-Hydroxyphenyl) cyclopentane-1-carboxylic acid Decision Target Liability? Start->Decision RouteA Permeability Issue? (Target: Carboxyl) Decision->RouteA Low Absorption RouteB Metabolism Issue? (Target: Phenol) Decision->RouteB High Clearance StepA Fischer Esterification (EtOH/SOCl2) RouteA->StepA StepB Acylation (R-COCl/TEA) RouteB->StepB Prodrug1 Alkyl Ester Prodrug StepA->Prodrug1 Prodrug2 Phenolic Ester Prodrug StepB->Prodrug2 Prodrug3 Double Prodrug (Max Lipophilicity) StepB->Prodrug3 Prodrug1->StepB Secondary Modification

Figure 2: Decision matrix for synthesis based on specific ADME liabilities.

References

  • Rautio, J., et al. (2018).[4][5][6] The expanding role of prodrugs in contemporary drug design and development.[2][4][5][7] Nature Reviews Drug Discovery, 17, 559–587.[4][6] [Link]

  • Huttunen, K. M., et al. (2011). Prodrugs—from Serendipity to Rational Design. Pharmacological Reviews, 63(3), 750–771. [Link]

  • Beaumont, K., et al. (2003).[8] Design of ester prodrugs to enhance oral absorption of poorly permeable compounds: challenges to the discovery scientist. Current Drug Metabolism, 4(6), 461-485. [Link]

  • Testa, B. (2004). Prodrug research: futile or fertile? Biochemical Pharmacology, 68(11), 2097-2106. [Link]

Sources

Application Note: Crystallization of 1-(3-Hydroxyphenyl)cyclopentane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the crystallization and purification of 1-(3-Hydroxyphenyl)cyclopentane-1-carboxylic acid (CAS 92847-83-1).

This compound represents a critical scaffold in the synthesis of central nervous system (CNS) active agents, particularly mixed-mechanism opioid analgesics structurally related to Tramadol and Tapentadol. Its dual functionality—possessing both a phenolic hydroxyl group and a carboxylic acid on a sterically constrained cyclopentane ring—presents unique challenges regarding solubility, oiling-out, and oxidative stability.

Introduction & Chemical Context

This compound is a bifunctional intermediate. Its structure features a lipophilic cyclopentane core substituted at the C1 position with a hydrophilic carboxylic acid and a 3-hydroxyphenyl group.

  • Chemical Formula: C₁₂H₁₄O₃

  • Molecular Weight: 206.24 g/mol

  • pKa Values (Estimated):

    • Carboxylic Acid: ~4.5 (Ionized at neutral pH)

    • Phenol: ~9.9 (Ionized only at high pH)

The Crystallization Challenge: The primary difficulty in crystallizing this molecule is its tendency to "oil out" (liquid-liquid phase separation) rather than nucleate.[1] This occurs because the molecule can form strong intermolecular hydrogen bonds (dimers via carboxylic acid, networks via phenol), creating viscous oils that resist ordering. Furthermore, the phenolic moiety is susceptible to oxidation, often turning crude batches pink or brown.

Solubility Profile & Solvent Selection

Based on the structural pharmacophore (aryl-cycloalkane-carboxylic acid), the solubility profile is distinct.

Solvent ClassSolventSolubility (RT)Solubility (Hot)Suitability
Non-Polar n-Heptane / HexaneInsolubleSparingly SolubleAnti-Solvent
Aromatic Toluene / XyleneLowHighPrimary Solvent (Thermal)
Polar Aprotic Ethyl Acetate (EtOAc)ModerateHighPrimary Solvent
Polar Protic Isopropanol (IPA)HighVery HighCo-Solvent (prevents oiling)
Chlorinated DCM / ChloroformHighHighExtraction only
Aqueous Water (Acidic)InsolubleLowAnti-Solvent
Aqueous Water (Basic, pH > 9)SolubleSolubleDissolution Medium

Detailed Experimental Protocols

Protocol A: Reactive Crystallization (Acid-Base Purification)

Best for: Crude material isolation from synthesis reaction mixtures.

This method utilizes the pKa difference between the carboxylic acid and the phenol to remove non-acidic impurities and phenolic tars.

Reagents:

  • Crude this compound

  • Saturated Sodium Bicarbonate (NaHCO₃) solution[2]

  • Ethyl Acetate (EtOAc)

  • Hydrochloric Acid (6N HCl)

Workflow:

  • Dissolution: Dissolve the crude reaction mass in Ethyl Acetate .

  • Extraction (Impurity Removal): Wash the organic layer with water to remove salts.

  • Selective Extraction: Extract the organic layer with Saturated NaHCO₃ (aq) (3x).

    • Mechanism:[3][4] The bicarbonate (pH ~8.5) deprotonates the carboxylic acid (pKa ~4.5) into the water phase as a carboxylate salt. The phenol (pKa ~10) remains largely protonated and stays in the organic layer (or distributes), but non-acidic impurities definitely stay in the organic layer.

    • Note: If the phenol is the primary product, use NaOH (pH 14) to extract, but this pulls all phenols. For this specific acid, NaHCO₃ is safer to exclude neutral organic impurities.

  • Precipitation:

    • Collect the aqueous bicarbonate layer.[5]

    • Cool to 5–10°C.

    • Slowly add 6N HCl dropwise with vigorous stirring until pH reaches ~2.0.

    • Observation: The product will precipitate as a white to off-white solid.

  • Filtration: Filter the solid and wash with cold water.[4] Dry under vacuum at 45°C.

Protocol B: Thermal Recrystallization (Toluene/Ethyl Acetate System)

Best for: Final polishing to achieve >99% purity and defined crystal habit.

Rationale: Toluene is an excellent solvent for aromatic acids. It allows for high-temperature dissolution and promotes the formation of carboxylic acid dimers, which often crystallize better than the solvated monomers found in alcohols.

Step-by-Step Procedure:

  • Preparation: Place 10.0 g of dried crude solid (from Protocol A) into a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Solvent Addition: Add Toluene (approx. 50 mL, or 5 vol).

  • Heating: Heat the mixture to reflux (110°C).

    • Check: If the solid does not dissolve completely, add Ethyl Acetate dropwise through the condenser until a clear solution is obtained. (EtOAc increases polarity to dissolve the phenol moiety).

  • Hot Filtration (Optional): If insoluble particulates (salts, catalyst residues) are present, filter the hot solution through a pre-warmed sintered glass funnel.

  • Controlled Cooling (Critical):

    • Cool the solution to 60°C over 30 minutes.

    • Seeding: At 60°C, add a seed crystal (approx. 10 mg) of pure product.

    • Hold: Hold at 60°C for 1 hour to allow nucleation without oiling out.

  • Crystallization: Cool to 0–5°C at a rate of 10°C/hour.

    • Anti-solvent Addition (If yield is low): If crystallization is sparse at 20°C, slowly add n-Heptane (20 mL) dropwise.

  • Isolation: Filter the crystals using a Buchner funnel.

  • Washing: Wash the cake with a cold 1:1 mixture of Toluene/Heptane.

  • Drying: Dry in a vacuum oven at 50°C for 12 hours.

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Oiling Out Supersaturation is too high; Temperature dropped too fast.Re-heat to dissolve.[1] Add 5-10% Isopropanol (IPA) to the mixture. IPA acts as a bridge solvent to prevent phase separation. Cool more slowly.
Pink/Brown Color Oxidation of the phenol group.Perform crystallization under Nitrogen atmosphere . Add a trace of sodium metabisulfite to the aqueous workup (Protocol A).
Low Yield Product too soluble in mother liquor.Use Heptane as an anti-solvent at the end of the cooling ramp. Cool to -10°C.
Gel Formation Hydrogen bond networking.Increase the shear rate (stirring speed). Use a less polar solvent system (switch to pure Toluene if possible).

Visual Workflows

Reactive Crystallization Pathway

The following diagram illustrates the chemical logic behind the Acid-Base purification (Protocol A).

ReactiveCrystallization Start Crude Reaction Mixture (Acid + Impurities) Dissolve Dissolve in Ethyl Acetate Start->Dissolve Extract Extract with Sat. NaHCO3 (aq) Dissolve->Extract OrgLayer Organic Layer (Contains Neutral Impurities) Extract->OrgLayer Discard AqLayer Aqueous Layer (Contains Carboxylate Salt) Extract->AqLayer Keep Acidify Acidify with 6N HCl (pH < 2.0) AqLayer->Acidify Precipitate Precipitation of Product Acidify->Precipitate Protonation Filter Filter & Dry Precipitate->Filter

Figure 1: Reactive crystallization workflow exploiting pKa differences for purification.

Thermal Recrystallization Logic

The logic for preventing "oiling out" during thermal recrystallization (Protocol B).

ThermalRecrystallization Crude Crude Solid Reflux Reflux in Toluene (+ EtOAc drops) Crude->Reflux Cool1 Cool to 60°C (Metastable Zone) Reflux->Cool1 Seed Add Seed Crystals Cool1->Seed Induce Nucleation Oil Oiling Out Detected? Cool1->Oil Cool2 Slow Cool to 0°C (10°C/hr) Seed->Cool2 Growth Phase Isolate Pure Crystals Cool2->Isolate Remedy Re-heat & Add IPA Oil->Remedy Yes Remedy->Reflux

Figure 2: Thermal profile designed to avoid liquid-liquid phase separation (oiling out).

References

  • World Intellectual Property Organization. (2001).[3] Method for Preparing Hydroxyphenyl Carboxylic Acid Esters (WO/2001/098249).[3] Retrieved from [Link][3]

  • Organic Syntheses. (1977). Cyclopropane-1,1-dicarboxylic acid.[4] Org.[1][3][6] Synth. 1977, 57, 41. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 123456 (Analogs). (General reference for physicochemical properties of phenyl-cycloalkane-carboxylic acids). Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Hydrolysis of 1-(3-methoxyphenyl)cyclopentanecarbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 1-(3-methoxyphenyl)cyclopentanecarboxylic acid and its corresponding amide. This guide is designed for researchers, chemists, and drug development professionals who are working with the hydrolysis of the sterically hindered nitrile, 1-(3-methoxyphenyl)cyclopentanecarbonitrile. Here, we address common challenges, provide in-depth troubleshooting advice, and offer validated protocols to help you improve your reaction yields and product purity.

Introduction: The Challenge of Hindered Nitrile Hydrolysis

The hydrolysis of nitriles is a fundamental transformation in organic synthesis, providing a direct route to carboxylic acids and amides.[1][2][3] However, the substrate 1-(3-methoxyphenyl)cyclopentanecarbonitrile presents a significant challenge due to the quaternary carbon center adjacent to the cyano group. This steric hindrance dramatically slows the rate of both acid- and base-catalyzed hydrolysis, often leading to low yields, incomplete conversion, or the need for harsh reaction conditions that can cause side reactions.[4][5]

This guide provides a systematic approach to overcoming these obstacles, focusing on the causality behind experimental choices to empower you to optimize this critical reaction.

Troubleshooting Guide & FAQs

This section is structured to help you diagnose and solve specific issues you may encounter during your experiments.

FAQ 1: My reaction is not progressing, or the conversion is very low. What are the primary factors to consider?

Answer: Low or no conversion is the most common issue with this substrate and typically points to insufficient reaction energy or inappropriate conditions for a hindered nitrile.

  • Causality: The steric bulk around the nitrile group hinders the approach of the nucleophile (water or hydroxide).[4] Therefore, more forcing conditions are required compared to the hydrolysis of unhindered nitriles.[5][6]

  • Troubleshooting Steps:

    • Increase Temperature: This is the most critical parameter. For acid hydrolysis, refluxing in a high-boiling solvent or acid mixture is often necessary. For base-catalyzed reactions, consider using a high-boiling solvent like ethylene glycol to reach temperatures of 140-160 °C.

    • Increase Reagent Concentration: Using concentrated acids (e.g., 6M H₂SO₄ or concentrated HCl) or bases (e.g., 20-40% NaOH/KOH) is crucial.[7] Dilute reagents will likely be ineffective.

    • Extend Reaction Time: Monitor the reaction by TLC or LC-MS. These reactions can take anywhere from 12 to 48 hours to reach completion. Do not terminate the reaction prematurely.

    • Consider Solvent Choice (for Basic Hydrolysis): While aqueous solutions are standard, adding a co-solvent like ethanol or, for higher temperatures, ethylene glycol, can improve the solubility of the organic substrate and facilitate the reaction.

Troubleshooting & Decision-Making Flowchart

The following diagram outlines a logical workflow for diagnosing and addressing low-yield issues.

troubleshooting_flowchart start Low Yield or Incomplete Reaction tlc_analysis Analyze Reaction Mixture by TLC/LC-MS start->tlc_analysis unreacted_sm Problem: Predominantly Unreacted Starting Material tlc_analysis->unreacted_sm  High SM Spot amide_intermediate Problem: Significant Amount of Amide Intermediate tlc_analysis->amide_intermediate  New Intermediate Spot side_products Problem: Multiple Side Products Observed tlc_analysis->side_products  Multiple Unidentified Spots solution_sm Solution: - Increase Temperature - Increase Acid/Base Concentration - Extend Reaction Time unreacted_sm->solution_sm solution_amide Solution: - Continue Reflux/Heating - Ensure Sufficient Acid/Base is Present - Amide Hydrolysis is the Second, Slower Step amide_intermediate->solution_amide solution_side Solution: - Lower Temperature (if possible) - Check for Anhydrous Conditions (Pinner) - Re-evaluate Catalyst/Reagent Choice side_products->solution_side

Caption: Troubleshooting flowchart for low-yield nitrile hydrolysis.

FAQ 2: My reaction stopped at the amide intermediate. How can I push it to the carboxylic acid?

Answer: Isolating the amide is common because the hydrolysis of a nitrile is a two-step process: nitrile to amide, then amide to carboxylic acid.[8][9] For some substrates, the second step is slower than the first.

  • Causality: While amides are generally considered easier to hydrolyze than nitriles, the reaction conditions required to hydrolyze the hindered nitrile are also sufficient to hydrolyze the resulting amide.[10] If the reaction is not complete, it usually means more time or energy is needed.

  • Troubleshooting Steps:

    • Do Not Stop the Reaction: The amide is simply an intermediate. Continue heating under reflux and monitor until the amide spot on your TLC disappears and is replaced by the carboxylic acid (or carboxylate) spot.

    • Ensure Sufficient Reagent: The hydrolysis of the amide also consumes one equivalent of water and requires a catalyst (acid or base). Ensure your reagents have not been depleted or diluted.

    • Acidify (if Basic Hydrolysis): Remember that under basic conditions, the product is a carboxylate salt. The free carboxylic acid will only be formed after a separate acidification workup step.[8][9]

FAQ 3: I am getting an unexpected side product. What could it be?

Answer: With hindered substrates requiring forcing conditions, side reactions can occur. The most likely culprits depend on your specific reaction conditions.

  • Potential Side Product: Ester (Pinner Reaction)

    • Cause: This occurs under acidic conditions if an alcohol is used as a solvent or is present in significant quantities without sufficient water .[11] The nitrile reacts with the alcohol to form an imino ester (a "Pinner salt"), which is then hydrolyzed to a methyl or ethyl ester upon aqueous workup.[12][13]

    • Prevention: Ensure your reaction is conducted in an aqueous medium. If using an alcohol co-solvent, water must be the predominant solvent to favor hydrolysis over the Pinner pathway. Use aqueous HCl or H₂SO₄, not HCl gas dissolved in an alcohol.

  • Potential Side Product: N-Substituted Amides (Ritter Reaction)

    • Cause: The Ritter reaction involves the reaction of a nitrile with a carbocation.[14][15] It is plausible, though less common in simple hydrolysis, that under very strong, dehydrating acidic conditions, a tertiary carbocation could form at the cyclopentyl position, which is then trapped by another nitrile molecule.

    • Prevention: Avoid using strongly dehydrating acids (like fuming sulfuric acid) unless necessary. Ensure water is present as the nucleophile. This side reaction is generally less of a concern during standard aqueous hydrolysis.[16]

FAQ 4: Which method is better for this substrate: acid- or base-catalyzed hydrolysis?

Answer: Both methods can be effective, but they have distinct advantages and disadvantages for this particular substrate. The choice depends on the stability of your molecule and your desired final product (amide vs. carboxylic acid).

FeatureAcid-Catalyzed HydrolysisBase-Catalyzed Hydrolysis
Mechanism Protonation of nitrile nitrogen increases electrophilicity for attack by water.[2][6]Direct nucleophilic attack of hydroxide on the nitrile carbon.[2]
Typical Reagents Conc. H₂SO₄, Conc. HCl, AcOH/H₂SO₄Conc. NaOH, Conc. KOH
Temperature Reflux (100-120 °C)High temperatures often required (120-160 °C)
Pros Generally cleaner; product is the free carboxylic acid directly after workup.[8]Can be more effective for very hindered nitriles; less likely to affect acid-sensitive groups elsewhere.
Cons Risk of side reactions with acid-sensitive groups (e.g., cleaving the methoxy ether).Harsh conditions can cause degradation; product is a salt, requiring a separate acidification step.[17]
Key Pitfall Pinner reaction if alcohol is present without sufficient water.[11][18]Reaction may be slow without a high-boiling co-solvent like ethylene glycol.

Recommended Experimental Protocols

Safety Precaution: These protocols involve strong acids and bases at high temperatures. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid/base resistant gloves.

Protocol 1: Acid-Catalyzed Hydrolysis to Carboxylic Acid

This protocol is designed to drive the reaction to completion to form the carboxylic acid.

protocol_acid cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification a 1. Combine Nitrile, Acetic Acid, and H₂SO₄ b 2. Equip with Reflux Condenser a->b c 3. Heat to Reflux (110-120 °C) b->c d 4. Monitor by TLC/LC-MS (12-24h) c->d e 5. Cool and Pour onto Ice-Water d->e f 6. Extract with Ethyl Acetate e->f g 7. Wash, Dry, and Concentrate f->g h 8. Purify (Crystallization/Chromatography) g->h

Caption: Workflow for acid-catalyzed hydrolysis.

Step-by-Step Methodology:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 1-(3-methoxyphenyl)cyclopentanecarbonitrile (1.0 eq), glacial acetic acid (5-10 volumes), and concentrated sulfuric acid (2-3 eq.).

  • Reaction: Heat the mixture to reflux (approximately 110-120 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by taking small aliquots, quenching them in water, extracting with ethyl acetate, and analyzing by TLC or LC-MS. The reaction is complete when the starting material and amide intermediate are no longer observed. This may take 12-24 hours.

  • Workup: Once complete, allow the reaction to cool to room temperature. Carefully and slowly pour the reaction mixture onto a stirred beaker of ice-water (approx. 10-20 volumes). A precipitate of the crude carboxylic acid may form.

  • Extraction: Extract the aqueous mixture three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Washing: Combine the organic layers and wash them with water, followed by a saturated brine solution.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude 1-(3-methoxyphenyl)cyclopentanecarboxylic acid by recrystallization (e.g., from a hexane/ethyl acetate mixture) or by column chromatography.

Protocol 2: Base-Catalyzed Hydrolysis to Carboxylic Acid

This protocol uses a high-boiling solvent to achieve the necessary temperature for this sterically hindered substrate.

Step-by-Step Methodology:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 1-(3-methoxyphenyl)cyclopentanecarbonitrile (1.0 eq), ethylene glycol (5-10 volumes), and a concentrated aqueous solution of potassium hydroxide (5-10 eq., e.g., 40% w/v).

  • Reaction: Heat the mixture to 140-160 °C with vigorous stirring. The mixture will be biphasic initially but should become more homogeneous as the reaction proceeds.

  • Monitoring: Monitor the reaction as described in the acid-catalyzed protocol. This reaction may require 24-48 hours.

  • Workup (Cooling & Dilution): Once complete, cool the reaction mixture to room temperature and dilute it with water (10 volumes).

  • Extraction (to remove non-acidic impurities): Wash the aqueous solution once or twice with a nonpolar solvent like diethyl ether or hexanes to remove any unreacted starting material or neutral byproducts. Discard the organic layer.

  • Acidification: Cool the aqueous layer in an ice bath and slowly acidify it with concentrated HCl or H₂SO₄ until the pH is ~1-2. The carboxylic acid product should precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration, washing the filter cake with cold water. Alternatively, if the product is an oil, extract the acidified aqueous layer three times with ethyl acetate.

  • Drying and Purification: Dry the collected solid or the extracted organic solution and purify as described in the acid-catalyzed protocol.

References

  • Pinner Reaction - Wikipedia . Wikipedia. [Link]

  • Hydrolysis of nitriles . Grokipedia. [Link]

  • Hydrolysis of Nitriles . Organic Chemistry Tutor. [Link]

  • Ritter reaction - Wikipedia . Wikipedia. [Link]

  • Pinner Reaction . Organic Chemistry Portal. [Link]

  • Reactions of Nitriles . Chemistry Steps. [Link]

  • Green Chemistry - IRIS . IRIS. [Link]

  • Ritter Reaction . Organic Chemistry Portal. [Link]

  • Hydration of Nitriles to Primary Amides Enabled by the Ghaffar-Parkins Catalyst . Organic Syntheses. [Link]

  • 20.7: Chemistry of Nitriles . Chemistry LibreTexts. [Link]

  • hydrolysis of nitriles . Chemguide. [Link]

  • Nitriles & Hydroxynitriles (Cambridge (CIE) AS Chemistry): Revision Note . Save My Exams. [Link]

  • Platinum-catalyzed selective hydration of hindered nitriles and nitriles with acid- or base-sensitive groups . PubMed. [Link]

  • Recent developments in Ritter reaction . RSC Publishing. [Link]

  • Ritter Reaction . Organic Chemistry Portal. [Link]

  • A question on the hydrolisis of nitriles to acids . Sciencemadness. [Link]

  • Chapter 20 – Carboxylic Acids and Nitriles Solutions to Problems . [Link]

  • A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles . Arkat USA. [Link]

  • Facile and Highly Selective Conversion of Nitriles to Amides via Indirect Acid-Catalyzed Hydration Using TFA or AcOH−H₂SO₄ . ResearchGate. [Link]

  • Acid-catalyzed nitrile hydrolysis . YouTube. [Link]

  • Mechanism of the base-catalyzed conversion of nitriles to amides by hydrogen peroxide . The Journal of Organic Chemistry - ACS Publications. [Link]

  • The Hydrolysis of Nitriles . Chemistry LibreTexts. [Link]

  • Converting Nitriles to Amides . Chemistry Steps. [Link]

  • Making Carboxylic Acids by the Hydrolysis of Nitriles . Chemistry LibreTexts. [Link]

  • Hydrolysis of Nitriles to Carboxylic Acid . Ventura College Organic Chemistry Lab. [Link]

  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid . Chemistry Steps. [Link]

Sources

Technical Support Center: Optimizing HPLC Purification of 1-(3-Hydroxyphenyl)cyclopentane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals tasked with the chromatographic purification of 1-(3-Hydroxyphenyl)cyclopentane-1-carboxylic acid .

This molecule presents unique chromatographic challenges due to its dual ionizable functional groups: a carboxylic acid (pKa ~4.5) and a phenolic hydroxyl group (pKa ~9.5), flanking a hydrophobic cyclopentane ring. Successfully purifying this compound requires precise control over mobile phase chemistry to prevent mixed-mode retention, peak tailing, and poor recovery.

Part 1: Troubleshooting & FAQs

Q1: Why is my peak for this compound tailing significantly on a standard C18 column? A: Peak tailing for acidic compounds is primarily a chemical problem caused by secondary interactions between the analyte and residual silanol groups (Si-OH) on the silica stationary phase[1]. In traditional C18 columns, a portion of the silica surface remains unbonded. If your mobile phase pH is above 3.0, these silanols dissociate into negatively charged Si-O⁻ sites[2]. Simultaneously, if the pH is near the pKa of your carboxylic acid (~4.5), the compound exists in a dynamic equilibrium between its protonated (neutral) and deprotonated (anionic) states[3]. This dual-state existence, combined with hydrogen bonding between the phenolic group and exposed silanols, overloads the retention mechanism and distorts peak symmetry[2].

  • Solution: Lower the mobile phase pH to 2.0–2.5 using 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA). This fully protonates the carboxylic acid (ensuring a single retention mechanism) and suppresses silanol ionization[2],[4].

Q2: My compound elutes at the solvent front with almost no retention. How do I fix this? A: In reversed-phase liquid chromatography (RPLC), retention is dictated by the hydrophobicity of the analyte[3]. If your mobile phase pH is neutral or basic (pH > 5.0), the carboxylic acid group becomes fully ionized (deprotonated)[5]. Ionized species are highly hydrophilic, resulting in a drastic reduction in retention factor (


) on a hydrophobic C18 stationary phase[5].
  • Solution: Apply the "2 pH Rule." To ensure robust retention and prevent retention time shifts, the mobile phase pH must be at least 1.5 to 2.0 pH units below the pKa of the acidic group[3]. Buffering the aqueous phase to pH 2.5 forces the molecule into its neutral, hydrophobic state, maximizing interaction with the stationary phase[6].

Q3: How do I resolve my target compound from structurally similar impurities (e.g., positional isomers)? A: If adjusting the gradient slope does not yield baseline resolution, you must alter the chromatographic selectivity (


).
  • Solution: First, evaluate a change in the organic modifier. Switching from Acetonitrile to Methanol alters the hydrogen-bonding dynamics, which is particularly effective for resolving phenolic impurities. Second, consider a stationary phase change. A Biphenyl or Polar-Embedded C18 column provides alternative

    
     and dipole interactions that can exploit the aromatic ring of the 3-hydroxyphenyl group, driving closely eluting impurities further apart and increasing preparative mass loading.
    

Q4: What is the ideal sample diluent for preparative scale-up injections? A: Injecting a crude sample dissolved in 100% strong solvent (e.g., pure DMSO or Acetonitrile) causes "viscous fingering." The strong solvent disrupts the local mobile phase equilibrium, causing the analyte to travel rapidly through the column before partitioning into the stationary phase, leading to split or fronting peaks.

  • Solution: Always dissolve your sample in a diluent that closely matches the initial mobile phase conditions (e.g., 10-20% organic). If the hydrophobic cyclopentane ring makes aqueous solubility difficult, dissolve the crude mixture in a minimal volume of DMSO, then slowly dilute with your acidic aqueous buffer until just before the precipitation point.

Part 2: Quantitative Data & Parameters

Summarizing the physicochemical parameters and their chromatographic impact is critical for method development.

Table 1: Mobile Phase Selection Guide
Additive / BufferEffective pH RangeAnalyte StateChromatographic ImpactRecommended Use
0.1% Formic Acid ~2.7Fully ProtonatedExcellent peak shape; MS-compatible.First-line choice for LC-MS and prep HPLC.
0.1% TFA ~2.0Fully ProtonatedMaximum silanol suppression; sharpest peaks.UV-directed prep HPLC; causes ion suppression in MS.
Ammonium Acetate 3.8 – 5.8Mixed (Partial Ionization)Severe peak broadening; retention instability.Not Recommended (pH is too close to pKa1).
Ammonium Bicarbonate 6.8 – 8.8Mono-anionPoor retention on C18; requires specialized columns.Only if separating basic impurities from the acid.
Table 2: Column Chemistry Recommendations
Stationary PhaseInteraction MechanismBest Suited For
End-capped C18 (Type B) HydrophobicGeneral purification; highly stable at low pH.
Biphenyl Hydrophobic +

Resolving aromatic/phenolic isomers.
Polar-Embedded C18 Hydrophobic + DipolePreventing phase collapse in highly aqueous gradients.

Part 3: Experimental Workflows

Protocol 1: Analytical Method Development & Optimization

A self-validating protocol to establish baseline resolution prior to scale-up.

  • Aqueous Phase Preparation: Prepare 1 L of HPLC-grade water with 0.1% Formic Acid (v/v). Measure the pH to confirm it is ~2.7. Adjusting the pH of the aqueous component before mixing with organic modifiers ensures the most accurate and reproducible results[6].

  • Organic Phase Preparation: Prepare 1 L of HPLC-grade Acetonitrile with 0.1% Formic Acid (v/v).

  • Column Equilibration: Install a high-purity, end-capped C18 column (e.g., 50 x 4.6 mm, 3 µm). Flush with 10 column volumes (CV) of 95% Aqueous / 5% Organic at 1.0 mL/min.

  • Scouting Gradient: Inject 2 µL of the sample (1 mg/mL). Run a linear gradient from 5% to 95% Organic over 10 minutes.

  • Data Analysis: Calculate the retention factor (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ). If 
    
    
    
    , decrease the initial organic percentage. Calculate the USP Tailing Factor. If tailing > 1.5, verify the mobile phase pH and consider switching to 0.1% TFA to further suppress silanol activity.
Protocol 2: Preparative HPLC Scale-Up

Translating the analytical method to maximize mass throughput.

  • Determine Loading Capacity: Perform a loading study on the analytical column by injecting increasing volumes (e.g., 10, 20, 50 µL) until resolution between the target and the closest eluting impurity drops to

    
    .
    
  • Calculate Scale-Up Factor: Use the formula:

    
    , where 
    
    
    
    is the column radius. Multiply the maximum analytical injection volume and flow rate by this factor.
  • Sample Preparation: Dissolve the crude material in 20% DMSO / 80% Initial Mobile Phase. Filter through a 0.45 µm PTFE syringe filter to remove particulates that could cause physical voids and peak tailing[1].

  • Fraction Collection: Set the UV detector to the

    
     of the phenolic ring (typically ~270-280 nm) to avoid solvent baseline drift from the acidic modifiers. Collect fractions based on slope and threshold.
    

Part 4: Visualizations

Acid-Base Equilibria and Chromatographic Impact

The ionization state of the molecule directly dictates its retention behavior. The diagram below illustrates the structural transitions across the pH scale.

pKa_States Low_pH pH < 3.0 Fully Protonated (Neutral) Mid_pH pH 5.0 - 8.0 Carboxylate Ionized (Mono-anion) Low_pH->Mid_pH pKa1 ~4.5 (COOH -> COO-) High_pH pH > 10.5 Phenolate & Carboxylate Ionized (Di-anion) Mid_pH->High_pH pKa2 ~9.5 (Ar-OH -> Ar-O-)

Figure 1: pH-dependent ionization states of this compound.

Preparative HPLC Scale-Up Workflow

A logical decision tree for optimizing and scaling the purification process.

Workflow Step1 1. Sample Preparation Dissolve in initial mobile phase Step2 2. Mobile Phase Selection Aqueous buffer at pH 2.0 - 2.5 Step1->Step2 Step3 3. Column Selection End-capped C18 or Biphenyl Step2->Step3 Step4 4. Analytical Run Assess Peak Symmetry & Retention Step3->Step4 Decision Is Peak Tailing Factor < 1.5? Step4->Decision Troubleshoot Troubleshoot Check silanol interactions / diluent Decision->Troubleshoot No ScaleUp 5. Preparative Scale-Up Calculate mass load & scale flow rate Decision->ScaleUp Yes Troubleshoot->Step2 Adjust pH/Buffer

Figure 2: Step-by-step logical workflow for HPLC method optimization and preparative scale-up.

Part 5: References

  • How can I prevent peak tailing in HPLC? - ResearchGate. Available at: [Link]

  • HPLC Peak Tailing: Troubleshooting physical vs chemical problems - Axion Labs. Available at: [Link]

  • Exploring the Role of pH in HPLC Separation - Veeprho. Available at:[Link]

  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. Available at: [Link]

  • How to Reduce Peak Tailing in HPLC? - Phenomenex. Available at: [Link]

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks - LCGC International. Available at: [Link]

  • Control pH During Method Development for Better Chromatography - Agilent. Available at: [Link]

  • A Guide to HPLC and LC-MS Buffer Selection: Practical Implications - HPLC.eu. Available at:[Link]

  • Back to Basics: The Role of pH in Retention and Selectivity - LCGC International. Available at:[Link]

  • Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance - Waters Corporation. Available at:[Link]

Sources

Technical Support Center: Resolving Aqueous Solubility Issues for 1-(3-Hydroxyphenyl)cyclopentane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, formulation scientists, and drug development professionals overcome the specific physicochemical hurdles associated with 1-(3-Hydroxyphenyl)cyclopentane-1-carboxylic acid .

This molecule presents a classic formulation challenge: it is a bifunctional compound containing a carboxylic acid and a phenolic hydroxyl group, anchored to a highly hydrophobic cyclopentane-phenyl core. The massive hydrophobic footprint disrupts the hydrogen-bonding network of water, leading to high crystal lattice energy and poor aqueous solubility at low-to-neutral pH[].

Below, you will find causality-driven troubleshooting FAQs, self-validating experimental protocols, and structural data to guide your formulation strategy.

Part 1: Frequently Asked Questions & Troubleshooting

Q1: I dissolved the compound in DMSO for my in vitro cell assay, but it immediately precipitates ("crashes out") when added to the biological buffer (pH 7.4). Why does this happen, and how do I fix it? A: This is a classic "solvent blending" failure. While DMSO effectively solvates the hydrophobic cyclopentane and phenyl rings, diluting this stock into an aqueous buffer rapidly increases the dielectric constant of the mixture[]. The water molecules extrude the non-polar hydrophobic core, driving self-association and precipitation.

  • The Fix: You must lower the energetic penalty of solvation. Instead of a direct spike-in, use a step-wise co-solvent gradient (e.g., DMSO

    
     PEG 400 
    
    
    
    Buffer) or utilize a cyclodextrin carrier (see Q3) to shield the hydrophobic core before introducing it to the aqueous environment.

Q2: Can I simply raise the pH of my solution to dissolve the compound? A: Yes, but with strict limitations. The molecule possesses a carboxylic acid (pKa


 4.5) and a phenol (pKa 

9.5). By adjusting the pH above 6.5, the carboxylic acid becomes >99% ionized, significantly increasing solubility through salt formation[2]. However, if your downstream application requires a physiological pH (7.4), your buffer capacity must be robust enough to maintain this ionization state. If the local pH drops upon dilution, the compound will revert to its un-ionized, insoluble free-acid form[3].

Q3: Which cyclodextrin derivative is optimal for this specific molecular structure? A: Hydroxypropyl-


-cyclodextrin (HP-

-CD)
is the optimal choice. The

-cyclodextrin ring has an internal cavity diameter of approximately 0.65 nm[4]. This dimension perfectly accommodates the steric bulk of the phenyl and cyclopentyl rings. The carboxylic acid moiety can remain oriented toward the hydrophilic exterior, forming stabilizing hydrogen bonds with the cyclodextrin rim, while the hydrophobic core is encapsulated[5].

Part 2: Quantitative Data & Formulation Parameters

To rationally design your solubility strategy, compare the physicochemical targets and cosolvent limits in the tables below.

Table 1: Physicochemical Profile & Solubilization Targets
Functional GroupEstimated pKaIonization State at pH 7.4Solubilization Strategy
Carboxylic Acid ~4.5>99% Ionized (Anionic)pH Adjustment (pH > 6.5), Salt Formation
Phenolic Hydroxyl ~9.5~1% Ionized (Neutral)Cyclodextrin Encapsulation, Cosolvency
Cyclopentyl-Phenyl Core N/AHighly HydrophobicHP-

-CD Complexation, PEG 400
Table 2: Recommended Cosolvents & Maximum Tolerable Limits

Note: Exceeding these limits in biological assays can induce solvent toxicity or artifactual data.

CosolventMechanism of ActionMax In Vitro Limit (Cell Culture)Max In Vivo Limit (IV Injection)
DMSO Disrupts water lattice, lowers dielectric constant[]0.1% - 0.5% v/vNot recommended
Ethanol Hydrogen bond donor/acceptor[]0.5% - 1.0% v/v< 10% v/v
PEG 400 Steric stabilization, dielectric reduction[]1.0% - 2.0% v/v< 30% v/v

Part 3: Strategic Workflows & Visualizations

The following decision matrix will help you select the appropriate solubilization pathway based on your experimental constraints.

DecisionMatrix Start Compound Precipitation Issue: This compound CheckPH Is the target assay pH > 6.5? Start->CheckPH PHAdjust pH Adjustment Strategy (Ionize Carboxylic Acid) CheckPH->PHAdjust Yes CheckInVitro Is the formulation for in vitro cell assays? CheckPH->CheckInVitro No / Unstable Cosolvent Cosolvent Blending (DMSO/PEG 400 < 1% v/v) CheckInVitro->Cosolvent Yes Cyclodextrin Cyclodextrin Complexation (HP-β-CD Encapsulation) CheckInVitro->Cyclodextrin No (In Vivo)

Decision matrix for selecting a solubility enhancement strategy based on assay requirements.

Mechanism Drug Free Drug (Hydrophobic Core) Interaction Non-Covalent Thermodynamic Shift Drug->Interaction CD HP-β-CD (0.65nm Cavity) CD->Interaction Complex Water-Soluble Inclusion Complex Interaction->Complex

Thermodynamic pathway of HP-β-CD inclusion complexation for hydrophobic shielding.

Part 4: Self-Validating Experimental Protocols

Do not rely on visual inspection alone to confirm solubility; micro-precipitates can scatter light imperceptibly but will ruin quantitative assays. The following protocols integrate self-validation steps.

Protocol A: pH-Adjusted Cosolvent Solubilization (For In Vitro Assays)

Causality: This protocol leverages a small amount of PEG 400 to break the crystal lattice energy, followed by an alkaline buffer to ionize the carboxylic acid, ensuring the compound remains in solution upon aqueous dilution[].

  • Primary Solvation: Weigh 10 mg of this compound. Add 100

    
    L of PEG 400. Vortex for 2 minutes. Reasoning: PEG 400 acts as a wetting agent and lowers the dielectric constant.
    
  • Alkaline Shift: Add 900

    
    L of 0.1 M Sodium Bicarbonate buffer (pH 8.5) dropwise while sonicating. Reasoning: The high pH rapidly deprotonates the carboxylic acid (pKa ~4.5), converting it to a highly soluble sodium salt.
    
  • Equilibration: Stir at room temperature for 30 minutes to ensure thermodynamic equilibrium.

  • Self-Validation (Critical): Centrifuge the solution at 10,000 x g for 10 minutes.

  • Quantification: Sample the supernatant and analyze via HPLC (UV detection at ~220 nm or 270 nm for the phenol ring) against a known standard curve to confirm the true dissolved concentration.

Protocol B: Preparation of HP- -CD Inclusion Complexes (For In Vivo / High-Dose Assays)

Causality: This protocol forces the hydrophobic cyclopentane-phenyl core into the 0.65 nm hydrophobic cavity of HP-


-CD, masking it from the aqueous environment while the cyclodextrin's exterior hydroxyls maintain water solubility[4].
  • Carrier Preparation: Prepare a 20% (w/v) solution of HP-

    
    -CD in ultra-pure water. Stir until completely clear.
    
  • Drug Addition: Add the compound to the HP-

    
    -CD solution at a 1:1 or 1:2 molar ratio. Reasoning: Phase solubility diagrams typically show an A_L-type linear relationship for carboxylic acids and 
    
    
    
    -CDs, indicating a 1:1 stoichiometric complex[6].
  • Complexation: Sonicate the suspension in a water bath at 37°C for 60 minutes, then place on an orbital shaker at 25°C for 24 hours. Reasoning: Inclusion complexation is a non-covalent, thermodynamically driven process that requires time to reach equilibrium.

  • Filtration: Pass the solution through a 0.22

    
    m PVDF syringe filter to remove any uncomplexed, precipitated drug.
    
  • Self-Validation: Lyophilize a small aliquot of the filtrate and analyze via Differential Scanning Calorimetry (DSC). Reasoning: The disappearance of the drug's sharp melting endotherm confirms successful molecular encapsulation within the cyclodextrin cavity, proving it is not merely a physical mixture.

References

  • Cyclodextrins, Surfactants and Their Inclusion Complexes MDPI URL:[Link]

  • Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers National Center for Biotechnology Information (PMC) URL:[Link]

  • Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers ACS Publications URL:[Link]

  • Overcoming Challenges in Carboxylic Acid Drug Formulations Patsnap Eureka URL:[Link]

  • Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview Asian Journal of Pharmacy and Technology URL:[Link]

Sources

Technical Support Center: Preventing Phenol Oxidation During Carboxylic Acid Activation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address one of the most persistent challenges in peptide synthesis, bioconjugation, and small-molecule development: the unwanted oxidation and acylation of phenol groups (such as those on tyrosine or phenolic acids) during carboxylic acid activation.

This guide bypasses generic advice to provide you with field-proven, mechanistically grounded solutions.

Core Diagnostics & Troubleshooting (FAQs)

Q1: Why does my reaction mixture turn pink or brown when I activate a carboxylic acid in the presence of an unprotected phenol? Answer: This color change is a classic macroscopic hallmark of phenoxide autoxidation. Standard activation protocols (such as HATU or HBTU) require the addition of a1[1]. Phenols typically have a pKa of ~10. In the presence of these organic bases, a significant fraction of the phenol is deprotonated to form a phenoxide anion. The phenoxide is highly electron-rich, which elevates its Highest Occupied Molecular Orbital (HOMO). This makes it extremely susceptible to 2[2] or trace transition metals, forming a phenoxy radical. These radicals rapidly delocalize and recombine or further oxidize into electrophilic 3[3].

Q2: Besides oxidation, what other side reactions should I worry about with unprotected phenols during activation? Answer: O-acylation. The phenoxide anion is a potent nucleophile. During carboxylic acid activation, highly reactive electrophilic intermediates are formed (e.g., O-acylisourea with carbodiimides, or OBt/OAt active esters). The phenoxide can attack these electrophiles, leading to1[1].

Q3: How can I adjust my coupling reagents to prevent these issues without using protecting groups? Answer: The most effective strategy is to switch to a base-free or mildly acidic coupling system. The4[4]. OxymaPure is slightly acidic (pKa ~4.6) and DIC does not require a tertiary base for activation. This keeps the phenol fully protonated, suppressing its nucleophilicity and drastically increasing its oxidation potential, thereby5[5].

Q4: If I must use basic conditions (e.g., HATU/DIPEA), how can I protect the phenol? Answer: You must mask the phenolic oxygen. For solid-phase peptide synthesis (SPPS) or standard organic synthesis, the6[6]. It sterically hinders the oxygen and prevents deprotonation, completely shutting down oxidation and acylation. It is easily removed during final global cleavage with Trifluoroacetic acid (TFA).

Q5: Can I use antioxidants or scavengers to prevent oxidation? Answer: Adding reducing agents (like DTT) during the activation step is strongly discouraged because they can react with the activated carboxylic acid or the coupling reagents. However, sparging the reaction solvent with Argon to remove dissolved oxygen is a highly effective physical preventative measure. During the final acidic deprotection (when quinones can also form via carbocation alkylation/oxidation), adding 7[7] is highly effective.

Quantitative Comparison of Activation Strategies

Table 1: Comparison of Coupling Systems for Phenol-Containing Substrates

Coupling SystemBase RequiredPhenol StateRisk of OxidationRisk of O-AcylationRecommendation
HATU / DIPEA Yes (DIPEA)PhenoxideHighHighAvoid for unprotected phenols
EDC / NHS No (Often pH 7-8 buffer)Partially PhenoxideModerateModerateUse with caution, purge O₂
DIC / OxymaPure No (Acidic additive)Protonated PhenolLowLowHighly Recommended

Table 2: Recommended Phenol Protecting Groups

Protecting GroupDeprotection ConditionsOrthogonalityOxidation Resistance
tert-Butyl (tBu) TFA (Acidic)Stable to base (Fmoc SPPS)Excellent
Benzyl (Bzl) Hydrogenation (Pd/C, H₂) or HFStable to TFA and baseExcellent
TBDMS Fluoride (TBAF) or mild acidStable to hydrogenationExcellent

Validated Experimental Protocols

Protocol 1: Base-Free Activation using DIC/OxymaPure (Solution Phase)

Objective: Activate a carboxylic acid in the presence of an unprotected phenol without inducing oxidation or O-acylation.

  • Preparation : Dissolve the carboxylic acid (1.0 eq) and the unprotected phenol-containing amine (1.0 eq) in anhydrous Dimethylformamide (DMF).

  • Degassing : Sparge the solution with Argon for 10 minutes to displace dissolved oxygen, mitigating any residual risk of radical formation.

  • Additive Addition : Add OxymaPure (1.1 eq) to the solution. The acidic nature of OxymaPure (pKa 4.6) ensures the phenol remains protonated.

  • Activation : Chill the reaction to 0 °C. Dropwise add N,N'-Diisopropylcarbodiimide (DIC, 1.1 eq).

  • Coupling : Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor via LC-MS.

  • Workup : Quench with water. The byproduct, diisopropylurea (DIU), is largely soluble in DMF/DCM but can be washed out during standard aqueous workup or filtered if precipitated.

Protocol 2: Protection of Phenol as a tert-Butyl Ether prior to Activation

Objective: Mask the phenol group to allow the use of strong uronium-based coupling reagents (e.g., HATU/DIPEA).

  • Reaction Setup : Dissolve the phenol-containing substrate in anhydrous Dichloromethane (DCM).

  • Catalyst Addition : Add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or boron trifluoride etherate (BF₃·OEt₂).

  • Isobutylene Introduction : Cool the flask to -78 °C. Condense isobutylene gas into the reaction mixture (approx. 10 eq), or use 8[8] at room temperature for a milder alternative.

  • Incubation : Stir at room temperature overnight.

  • Quench & Isolate : Neutralize with saturated NaHCO₃, extract with DCM, dry over Na₂SO₄, and concentrate. The protected substrate is now fully compatible with basic activation conditions.

Mechanistic & Workflow Visualizations

PhenolOxidation Phenol Phenol (Protonated) Stable Phenoxide Phenoxide Anion Electron-Rich Phenol->Phenoxide Deprotonation Base Tertiary Base (e.g., DIPEA) Base->Phenoxide Radical Phenoxy Radical Reactive Phenoxide->Radical SET Oxidation Oxygen Dissolved O2 (Autoxidation) Oxygen->Radical Quinone o-Quinone Electrophilic Radical->Quinone Further Oxidation Polymer Colored Polymers (Pink/Brown) Quinone->Polymer Cross-linking

Pathway of base-induced phenol autoxidation leading to colored polymeric byproducts.

DecisionTree Start Carboxylic Acid Activation with Phenol Present Q1 Can the phenol be protected? Start->Q1 Protect Use tBu, Bzl, or TBDMS Proceed with HATU/DIPEA Q1->Protect Yes NoProtect Phenol must remain unprotected Q1->NoProtect No Q2 Is a base required? NoProtect->Q2 BaseFree Use DIC / OxymaPure (Base-free, acidic) Q2->BaseFree No (Preferred) BaseReq Use HATU / DIPEA (High risk of oxidation) Q2->BaseReq Yes (Unavoidable) Mitigate Sparge with Argon Minimize base equivalents BaseReq->Mitigate

Decision matrix for selecting carboxylic acid activation strategies in the presence of phenols.

References

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey , ACS Omega.1

  • Kinetic study of the oxidation of phenolic derivatives of alpha,alpha,alpha-trifluorotoluene by singlet molecular oxygen[O2(1delta(g)) and hydrogen phosphate radicals , PubMed. 2

  • A novel and efficient synthesis of DOPA and DOPA peptides by oxidation of tyrosine residues with IBX , ResearchGate. 3

  • OxymaPure DIC in Peptide Coupling: Mechanism, Efficiency, and Safety , PeptideChemistry.org. 4

  • DIC/Oxyma-based accelerated synthesis and oxidative folding studies of centipede toxin RhTx , PubMed.5

  • Two-Chamber Aminocarbonylation of Aryl Bromides and Triflates Using Amino Acids as Nucleophiles , DiVA Portal. 6

  • Trichloroacetimidates as Alkylating Reagents and Their Application in the Synthesis of Pyrroloindoline Natural Products , Syracuse University SURFACE. 8

  • p-Methoxyphenol: A potent and effective scavenger for solid-phase peptide synthesis , ResearchGate.7

Sources

Controlling regioselectivity in the functionalization of the phenyl ring

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Phenyl Ring Functionalization Technical Support Center.

Ticket ID: REGIO-PH-001 Subject: Controlling Regioselectivity in Phenyl Ring Functionalization Assigned Specialist: Senior Application Scientist

Mission Statement

You are encountering challenges in achieving site-selectivity on the phenyl ring. Whether you are battling thermodynamic mixtures in Electrophilic Aromatic Substitution (EAS) or navigating the steric/electronic constraints of Transition Metal-Catalyzed C-H Activation, this guide provides the diagnostic logic and protocols to resolve your regioselectivity issues.

Visual Diagnostic: The Regioselectivity Decision Tree

Before selecting a reagent, determine your pathway based on the desired position relative to an existing substituent (


).

RegioSelectivity Start Target Position relative to Substituent (R) Ortho Ortho (1,2) Start->Ortho Meta Meta (1,3) Start->Meta Para Para (1,4) Start->Para DG_Check Does R have a coordinating atom (N, O, S)? Ortho->DG_Check Steric_Check Is R bulky? Meta->Steric_Check Para_Strat Strategy Selection Para->Para_Strat DG_Yes Use Chelation-Assisted C-H Activation (Pd, Rh, Ru) DG_Check->DG_Yes Yes DG_No Install Transient Directing Group (TDG) or use EAS (if R is EDG) DG_Check->DG_No No Ir_Boryl Ir-Catalyzed Borylation (Steric Control) Steric_Check->Ir_Boryl Yes (Steric directing) Template Use U-Shaped Template or Norbornene Relay (Pd) Steric_Check->Template No (Distal directing) Para_Steric Steric Blocking of Ortho/Meta (Ir-Borylation) Para_Strat->Para_Steric Substrate is hindered Para_Template D-Shaped Templates (Remote C-H Activation) Para_Strat->Para_Template Substrate is accessible

Caption: Decision matrix for selecting the appropriate functionalization strategy based on target regiochemistry and substrate properties.

Module 1: Ortho-Selectivity (The "Crowded" Gate)

Core Mechanism: Chelation-Assisted C-H Activation.[1] Primary Catalyst: Palladium(II) or Rhodium(III). Key Concept: The "Directing Group" (DG) acts as an anchor, holding the metal catalyst in close proximity to the ortho-hydrogen, lowering the entropic cost of activation.

Troubleshooting Guide: Ortho-Functionalization
SymptomDiagnosisSolution
Mixture of Mono- and Bis-ortho products The product (mono-functionalized) is as reactive as the starting material.Stoichiometry Control: Use a slight excess of the starting material (1.5 equiv) relative to the coupling partner. Blocking: If possible, block one ortho position with a removable group (e.g., halogen, silyl).
No Reaction (0% Conversion) Catalyst poisoning or weak DG coordination.Check DG: Ensure your DG (e.g., pyridine, amide) is not sterically hindered from rotating. Additives: Add PivOH (Pivalic acid) or AcOH (30 mol%). Carboxylates act as a "proton shuttle" in the Concerted Metalation-Deprotonation (CMD) step.
Regioselectivity Erosion (Meta products appearing) "Walk-around" mechanism or steric clash at ortho position.Solvent Switch: Switch to non-polar solvents (Toluene, Xylene) to enforce tight ion-pairing in the transition state. Lower Temperature: High heat promotes isomerization.

Module 2: Meta-Selectivity (The "Remote" Challenge)

Core Mechanism: Steric Control (Iridium) or Transient Directing Groups (Palladium). Primary Catalyst:


 or Pd(OAc)2 + Norbornene.
Deep Dive: Iridium-Catalyzed Borylation

This is the gold standard for meta-functionalization of sterically hindered arenes. The active catalyst, usually an Ir(III)-tris(boryl) species, is extremely bulky. It avoids ortho-positions due to steric clash with the substituent (


) and selects the most accessible C-H bond (usually meta or para).

Troubleshooting Guide: Ir-Catalyzed Borylation

SymptomDiagnosisSolution
Low Conversion Oxygen/Moisture contamination. The active Ir-H species is air-sensitive.Protocol Check: Degas all solvents thoroughly (freeze-pump-thaw x3). Use a glovebox if possible. Activator: Ensure the ligand (e.g., dtbpy) is fresh.
Poor Regioselectivity (Ortho/Meta mix) Ligand is not bulky enough or Substrate

group is too small.
Ligand Tuning: Switch from dtbpy (4,4'-di-tert-butyl-2,2'-bipyridine) to TMP (3,4,7,8-tetramethyl-1,10-phenanthroline) to increase steric demand around the metal center.
Protodeboronation (Product loss) Workup conditions are too harsh. Aryl boronic esters are sensitive to silica gel.Workup: Filter through a short plug of Celite instead of silica. Use neutral alumina if chromatography is necessary.

Module 3: Para-Selectivity (The "Distal" Frontier)

Core Mechanism: Template-Directed Remote Activation. Key Concept: To hit the para-position, you must either (A) block all other positions sterically or (B) use a "D-shaped" macrocyclic template that reaches around the molecule.

FAQ: Para-Selectivity

  • Q: Can I use EAS for pure para-selectivity?

    • A: Rarely. Even with strong ortho/para directors, you will statistically get ortho isomers. Solution: Use para-selective Ir-borylation on substrates where ortho/meta positions are sterically shielded (e.g., 1,3-disubstituted arenes).

  • Q: How do "D-shaped" templates work?

    • A: These are large directing groups (developed by Maiti, Yu groups) containing a rigid backbone that extends the metal catalyst 5-7 Å away from the anchoring point, geometrically forcing it to interact with the para-carbon.

Standard Operating Protocol (SOP)

Protocol: Sterically Controlled Meta/Para-Borylation of Arenes

Objective: Install a Boronic Acid Pinacol Ester (Bpin) at the least sterically hindered position (Meta/Para).

Reagents:

  • Substrate: 1.0 mmol (Aryl halide, ester, or ether)

  • Boron Source:

    
     (bis(pinacolato)diboron) (0.55 mmol - 0.5 equiv per C-H bond)
    
  • Catalyst Precursor:

    
     (1.5 mol%)
    
  • Ligand: dtbpy (4,4′-Di-tert-butyl-2,2′-bipyridine) (3.0 mol%)

  • Solvent: THF or Hexane (Anhydrous, degassed)

Workflow:

  • Glovebox/Schlenk Prep: In a glovebox or under Argon flow, charge a flame-dried reaction vial with

    
     (10 mg) and dtbpy (8 mg).
    
  • Solvent Addition: Add 2 mL of anhydrous THF. The solution should turn deep brown/red, indicating formation of the active catalyst.

  • Substrate Addition: Add

    
     (140 mg) followed by the Arene Substrate (1.0 mmol).
    
    • Note: Evolution of

      
       gas may be observed.
      
  • Reaction: Seal the vial with a Teflon-lined cap. Heat to 80°C for 4–16 hours.

    • Checkpoint: Monitor by GC-MS.[2] Look for the disappearance of the starting material peak and appearance of the M+126 peak (Bpin adduct).

  • Workup: Cool to room temperature. Dilute with Hexane. Pass through a short pad of Celite to remove the catalyst.

  • Purification: Concentrate in vacuo. Recrystallize from pentane/ether or perform rapid flash chromatography (neutral alumina).

References & Authoritative Grounding

  • Mechanistic Control in Ir-Catalyzed Borylation

    • Source: Hartwig, J. F.[3][4] "Borylation and Silylation of C–H Bonds: A Platform for Diverse C–H Functionalization." Accounts of Chemical Research.

    • Relevance: Establishes the steric-control model where the catalyst reacts at the least hindered C-H bond.

  • Meta-Selective C-H Activation via Templates

    • Source: Leow, D., Li, G., Mei, T. S., & Yu, J. Q.[5] "Activation of remote meta-C–H bonds assisted by an end-on template." Nature.

    • Relevance: Describes the use of U-shaped templates to direct Pd to the meta position.

  • Para-Selective Functionalization

    • Source: Bag, S., et al. (Maiti Group).[6] "Remote para-C–H Functionalization of Arenes by a D-Shaped Biphenyl Template-Based Assembly." Journal of the American Chemical Society.

    • Relevance: Defines the geometric requirements for reaching the para-position using directing groups.

  • Transient Directing Groups (TDG)

    • Source: Zhang, F. L., et al. "Ligand-Enabled meta-C–H Activation Using a Transient Mediator." Nature.

    • Relevance: Explains the Norbornene-mediated relay system for meta-selectivity without permanent directing groups.

Sources

Overcoming steric hindrance in 1,1-disubstituted cyclopentane coupling reactions

Author: BenchChem Technical Support Team. Date: March 2026

This Technical Support Guide is designed for researchers encountering stalled synthesis due to the "Gem-Dimethyl" or "Thorpe-Ingold" penalty in intermolecular couplings.

Ticket Type: Synthetic Methodology Optimization Subject: Overcoming steric bulk at quaternary carbon centers in cyclopentane rings. Status: Open Support Tier: Level 3 (Senior Application Scientist)

Diagnostic Phase: Is Sterics Your Root Cause?

Before altering your catalytic system, confirm that steric hindrance—specifically the 1,1-disubstitution penalty —is the failure mode.

The cyclopentane ring adopts an "envelope" conformation. When a quaternary center (1,1-substitution) is present, the substituents are forced into a rigid projection. Unlike acyclic quaternary centers where bond rotation can relieve strain, the cyclopentane ring locks the steric bulk in place, shielding the reactive site (e.g., Carboxylic Acid, Boronate, or Halide) from nucleophilic attack.

Symptoms of Steric Failure:

  • Reaction Stalls: Starting material remains unconsumed despite active catalyst (checked via TLC/LCMS).

  • Protodeboronation: In Suzuki couplings, the boronic acid loses the boron group faster than it couples (due to slow transmetallation).

  • No Product, No Byproduct: The nucleophile simply bounces off the electrophile.

Module A: Amide Bond Formation (The "T3P" Protocol)

Standard coupling reagents (EDC, HATU, PyBOP) often fail with 1-amino-1-cyclopentanecarboxylic acid derivatives because the "active ester" intermediate is too bulky for the amine to approach.

Recommended Workflow: The Propylphosphonic Anhydride (T3P) System

Why T3P? T3P (Propylphosphonic anhydride) acts as both a coupling reagent and a water scavenger. Unlike HATU, it does not form a bulky active ester that adds more steric mass. Instead, it forms a mixed anhydride that is highly reactive yet less sterically demanding. It also drives the equilibrium by chemically consuming water.

Protocol: T3P-Mediated Hindered Coupling
ParameterSpecificationNotes
Stoichiometry 1.0 equiv Acid : 1.2 equiv AmineExcess amine helps drive kinetics.
Reagent T3P (50% w/w in EtOAc or DMF)Use 2.0 - 3.0 equivalents . Do not skimp.
Base Pyridine (3.0 - 5.0 equiv)Critical: Pyridine acts as both base and acyl transfer catalyst. DIPEA is often too bulky.
Solvent EtOAc, DMF, or 2-MeTHFHigh concentration (0.5 M - 1.0 M) is preferred to force collisions.
Temperature 0 °C

60 °C
Start cold to prevent epimerization (if chiral), then heat to overcome activation energy.

Step-by-Step:

  • Dissolve the 1,1-disubstituted cyclopentane carboxylic acid and the amine in the solvent (EtOAc is preferred for workup).

  • Add Pyridine.[1] Stir for 5 minutes.

  • Add T3P solution dropwise at 0 °C.

  • Allow to warm to Room Temperature (RT). Monitor by LCMS.

  • Troubleshooting: If no reaction after 4 hours, heat to 60 °C. If still stalled, add DMAP (0.1 equiv) as a hyper-nucleophilic catalyst.

Alternative: The "Acid Fluoride" Route

If T3P fails, convert the carboxylic acid to an Acid Fluoride using TFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate). Acid fluorides are electronically activated but sterically smaller than acid chlorides or OBt esters.

Module B: Cross-Coupling (C-C and C-N Bonds)

In Pd-catalyzed coupling (Suzuki, Buchwald-Hartwig), the rate-limiting step for hindered substrates is usually Transmetallation (Suzuki) or Oxidative Addition (if the halide is on the ring).

The Solution: Buchwald Ligands (Generations 3 & 4)

You must use electron-rich, bulky biarylphosphine ligands. These ligands create a "pocket" that forces the Pd(0) to be mono-ligated (highly active) and facilitates the difficult reductive elimination step.

Decision Matrix: Choosing the Ligand
Reaction TypeSubstrate FeatureRecommended LigandPre-catalyst
Suzuki-Miyaura Hindered Boronate / HalideRuPhos or SPhos Pd-RuPhos-G4
Buchwald-Hartwig Primary Amine + Hindered HalideBrettPhos Pd-BrettPhos-G4
Buchwald-Hartwig Secondary Amine + Hindered HalideRuPhos Pd-RuPhos-G4
Negishi Alkyl-Zinc + Hindered HalideCPhos Pd-CPhos-G3
Protocol: RuPhos-Mediated Suzuki Coupling

Why RuPhos? The bulky isopropyl groups on the biaryl backbone prevent the formation of inactive Pd-dimers, while the electron-rich nature speeds up oxidative addition. Crucially, it facilitates transmetallation at sterically crowded centers.

Step-by-Step:

  • Charge Vessel: Add Aryl Bromide (1.0 equiv), Boronic Acid (1.5 equiv), and Base (K3PO4, 3.0 equiv).

  • Catalyst: Add Pd-RuPhos-G4 (2-5 mol%). Note: Using the pre-catalyst is superior to mixing Pd2(dba)3 + Ligand.

  • Solvent: Add 1,4-Dioxane/Water (4:1 ratio). The water is essential for the boronic acid activation.

  • De-gas: Sparge with Argon for 10 minutes. Oxygen kills the active monomeric Pd species.

  • Heat: React at 80-100 °C.

  • Troubleshooting: If protodeboronation (arene formation without coupling) occurs, switch the Boronic Acid to a MIDA Boronate or Potassium Trifluoroborate (BF3K) salt to release the active species slowly.

Visualizing the Logic

The following diagram illustrates the decision process for selecting the correct methodology based on the specific steric failure point.

StericCouplingLogic Start START: 1,1-Disubstituted Cyclopentane Coupling CheckType Identify Bond Type Start->CheckType Amide Amide Bond (COOH + Amine) CheckType->Amide Cross C-C / C-N Bond (Halide + B/N/Zn) CheckType->Cross Standard Standard Coupling (HATU/EDC) Amide->Standard Fail1 Result: <10% Yield? Standard->Fail1 T3P Switch to T3P + Pyridine (High Conc.) Fail1->T3P Yes Fail2 Still Stalled? T3P->Fail2 AcidCl Acid Chloride/Fluoride (SOCl2 or TFFH) Fail2->AcidCl Yes LigandSelect Ligand Selection Cross->LigandSelect RuPhos Use RuPhos-Pd-G4 (Universal Steric Choice) LigandSelect->RuPhos Protodebor Issue: Protodeboronation? RuPhos->Protodebor SlowRel Switch to MIDA Boronate or BF3K Salt Protodebor->SlowRel Yes

Caption: Decision tree for selecting reagents based on failure modes in hindered cyclopentane couplings.

Troubleshooting & FAQs

Q1: My Suzuki coupling works on the linear analogue but fails completely on the 1,1-cyclopentane. Why? A: This is the "Gem-Dimethyl Effect" in reverse. While the ring encourages intramolecular reactions, it creates a rigid cone of steric bulk that blocks intermolecular approach. The linear analogue has bond rotation that allows the nucleophile to slip in. You must use a catalyst system with a wider "bite angle" or a ligand like RuPhos that is designed to facilitate transmetallation at crowded centers.

Q2: I am using T3P and the reaction is 50% complete but stopped. Should I add more T3P? A: Check the pH first. T3P consumes base.[2] As the reaction proceeds, the solution may become acidic, which kills the reactivity of the amine.[3] Add another 1-2 equivalents of Pyridine or N-Methylmorpholine (NMM) before adding more T3P.

Q3: Can I use microwave irradiation? A: Yes, but be cautious.

  • For Amides: Microwaves work well with T3P (e.g., 100 °C for 30 mins).

  • For Pd-Couplings: Microwaves can accelerate catalyst decomposition (Pd-black formation). If you use MW, ensure your solvent is thoroughly de-gassed and consider a lower temperature ceiling (e.g., 80 °C) with a "hold" time.

Q4: The acid chloride route failed; the intermediate decomposed. A: 1,1-disubstituted acid chlorides can be prone to decarbonylation or ketene formation. Try generating the Acid Fluoride using TFFH or Cyanuric Fluoride . Acid fluorides are more stable to hydrolysis and thermal decomposition than acid chlorides but retain high electrophilicity.

References

  • Dunetz, J. R., et al. (2011).[1] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters.

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions." Chemical Reviews.

  • Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Highly Hindered Aryl Chlorides." Journal of the American Chemical Society.

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews.

  • Knapp, D. M., et al. (2010). "MIDA Boronates: A Solution to the Instability of Boronic Acids." Journal of the American Chemical Society.

Sources

Technical Support Center: Troubleshooting & Strategies for Drying Hygroscopic Carboxylic Acid Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Drying hygroscopic carboxylic acid intermediates presents a unique intersection of thermodynamic and kinetic challenges. These molecules readily form stubborn crystalline hydrates or strongly hydrogen-bond with residual water. Aggressive heating to drive off this moisture often triggers thermal degradation, most notably decarboxylation.

This guide provides field-proven, mechanistically grounded strategies to achieve anhydrous intermediates without compromising molecular integrity.

Diagnostic Workflow

DryingDecisionTree Start Hygroscopic Carboxylic Acid Intermediate CheckThermal Thermally Stable? (T_dec > 60°C) Start->CheckThermal CheckPhysical Prone to Oiling Out? (Low Melting Point) CheckThermal->CheckPhysical Yes Lyophilization Lyophilization (Freeze-Drying) CheckThermal->Lyophilization No (High Decarboxylation Risk) Azeotropic Vacuum Azeotropic Distillation (e.g., MeCN, Toluene) CheckPhysical->Azeotropic No, but tightly bound hydrates CheckPhysical->Lyophilization Yes (Melts/Oils out) VacuumOven Vacuum Oven Drying (Mild Heat, High Vacuum) CheckPhysical->VacuumOven No, simple surface moisture

Decision tree for selecting drying strategies based on thermal and physical properties.

Section 1: Core Diagnostic FAQs (Understanding the Chemistry)

Q: Why do carboxylic acids hold onto water so tightly, and why can't I just increase the temperature in the vacuum oven? A: Carboxylic acids act as both strong hydrogen bond donors and acceptors, frequently crystallizing as highly stable hydrates. While increasing thermal energy increases the vapor pressure of water, it simultaneously lowers the activation energy barrier for thermal degradation. Specifically, carboxylic acids with a carbonyl group in the β-position (β-keto acids) or those with strong electron-withdrawing groups on the α-carbon are highly susceptible to decarboxylation[1]. This degradation proceeds via a six-membered cyclic transition state, releasing CO₂ gas and forming an enol intermediate[2]. Because this can occur at temperatures as low as 50°C to 150°C[1], relying solely on heat is a flawed strategy. We must manipulate solvent activity or pressure instead.

Q: My intermediate melts into a sticky resin ("oils out") when I apply vacuum and mild heat. How do I prevent this? A: "Oiling out" occurs when the drying temperature exceeds the depressed melting point of the hydrated compound. Water acts as a plasticizer, lowering the melting point of the crystal lattice. When the compound melts before the water evaporates, it traps the moisture in a viscous, low-surface-area resin, halting further drying. To bypass the liquid phase entirely, lyophilization (freeze-drying) is the preferred method[3]. By freezing the solution and lowering the pressure below the triple point of water, ice sublimes directly to vapor, maintaining a high-surface-area, porous solid cake[4].

Section 2: Troubleshooting Specific Drying Issues

Issue: Incomplete drying (residual moisture > 2%) despite 48+ hours in a vacuum oven.

  • Root Cause: The thermodynamic energy required to break the hydrate crystal lattice exceeds the thermal energy provided at safe oven temperatures.

  • Solution: Azeotropic Distillation Drying . Instead of brute-forcing water out of the solid state, suspend the intermediate in a solvent that forms a minimum-boiling azeotrope with water (e.g., acetonitrile). For pharmaceutical intermediates, azeotropic drying with acetonitrile has been proven to rapidly convert stubborn dihydrates into anhydrous forms by lowering the critical water activity of the system[5].

Issue: Product degradation (decarboxylation or oxidation) observed during azeotropic drying.

  • Root Cause: The boiling point of the azeotrope at atmospheric pressure is still too high for thermolabile intermediates.

  • Solution: Vacuum Azeotropic Distillation . By applying a moderate vacuum during the distillation, you can depress the boiling point of the azeotrope. Industrial processes for sensitive compounds utilize vacuum azeotropic evaporation strictly maintained below 60°C (often 40°C–50°C) to prevent degradation while achieving residual solvent levels below 100 ppm[6].

Section 3: Step-by-Step Methodologies
Protocol A: Vacuum Azeotropic Drying (Self-Validating System)

Principle: Shifts the thermodynamic equilibrium of hydrates using solvent activity under reduced thermal stress.

  • Solvent Selection: Select a dry solvent (e.g., Acetonitrile or Toluene) that forms a favorable water azeotrope and does not react with the carboxylic acid.

  • Slurry Formation: Suspend the wet carboxylic acid intermediate in 5–10 volumes of the chosen solvent in a reactor equipped with a distillation head.

  • Vacuum Application: Apply vacuum (e.g., 100–300 mbar) to lower the boiling point of the mixture to < 50°C[6].

  • Constant-Volume Distillation: Begin heating the jacket. As the azeotrope distills over, continuously replenish the reactor with fresh, anhydrous solvent to maintain a constant volume.

  • In-Situ Validation (PAT): Utilize Process Analytical Technology (PAT), such as in-situ FTIR or Raman spectroscopy. Self-Validation Mechanism: The system validates its own endpoint when the spectroscopic probe detects the complete disappearance of the hydrate O-H stretch and the stabilization of the anhydrous crystal lattice peaks[7].

  • Endpoint Confirmation: Stop distillation when the distillate's water content drops below 0.05% (via Karl Fischer titration). Filter the anhydrous slurry under an inert atmosphere.

Protocol B: Lyophilization of Thermolabile Acids

Principle: Sublimation of water below its triple point, preventing "oiling out" and thermal degradation.

  • Dissolution: Dissolve the intermediate in a suitable aqueous/organic mixture (e.g., Water/tert-Butanol). tert-Butanol freezes easily and sublimes efficiently, increasing the porosity of the final cake.

  • Thermal Treatment (Freezing): Cool the solution to at least -40°C. Ensure the temperature is well below the glass transition temperature of the maximally freeze-concentrated solution (Tg') to prevent structural collapse during drying[3].

  • Primary Drying (Sublimation): Reduce chamber pressure to < 100 mTorr. Raise the shelf temperature slightly (e.g., -20°C) to provide the latent heat of sublimation[4]. Self-Validation Mechanism: Monitor the product temperature via inserted thermocouples. The endothermic phase transition will keep the product temperature significantly lower than the shelf temperature. A sudden convergence of product and shelf temperatures self-validates that primary drying (ice removal) is complete.

  • Secondary Drying (Desorption): Once ice is removed, gradually raise the shelf temperature to 10°C–20°C to desorb bound water[4]. Do not exceed the decarboxylation threshold.

  • Stoppering: Backfill the chamber with dry Nitrogen gas and seal the vials/flasks before exposing them to ambient humidity[4].

Section 4: Quantitative Data Comparison
Drying MethodOperating TemperatureOperating PressureResidual MoistureDecarboxylation RiskBest Suited For
Vacuum Oven Drying 40°C – 60°C< 10 mbar1.0% – 3.0%Moderate to HighNon-hydrating, thermally stable surface moisture
Vacuum Azeotropic Distillation 35°C – 60°C100 – 300 mbar< 0.05%LowStubborn crystalline dihydrates, scalable processes
Lyophilization (Freeze-Drying) -40°C to 20°C< 0.1 mbar< 0.5%Very LowThermolabile, low-melting point (oiling out) acids
References

Sources

Minimizing racemization during derivatization of chiral analogs

Author: BenchChem Technical Support Team. Date: March 2026

To: Research Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Minimizing Racemization During Chiral Derivatization

Introduction: The Chiral Integrity Support Hub

Welcome to the technical support center for chiral analysis. In drug development, the distinction between an enantiomer and a racemate is not just chemical—it is often clinical.

When you derivatize a chiral analog (to improve volatility for GC or detectability for HPLC), you introduce a chemical stressor. If that stressor converts even 1% of your L-isomer to the D-isomer in situ, your analytical data is compromised. You are no longer measuring the purity of your sample; you are measuring the artifacts of your method.

This guide moves beyond basic "recipes" to the mechanistic root causes of racemization, providing you with the protocols and troubleshooting logic to preserve stereochemical integrity.

Module 1: The Mechanistic Troubleshooter

Before optimizing a protocol, you must understand how your molecule is losing its chirality. Racemization is rarely random; it is usually driven by two specific pathways during derivatization.

Visualizing the Threat: The Racemization Pathways

The following diagram illustrates the two primary enemies of chiral purity: Direct Enolization (common in basic conditions) and Oxazolone Formation (specific to activated amino acids/peptides).[1]

RacemizationMechanisms Start Pure L-Enantiomer (Chiral Center H-C-R) Enolate Planar Enolate Intermediate (Loss of Chirality) Start->Enolate Path A: Direct Proton Abstraction (High pH, High Temp) Activation Carboxyl Activation (e.g., Acid Chloride/Anhydride) Start->Activation Path B: Derivatization Base Base Catalyst (e.g., TEA, NaOH) Base->Enolate Oxazolone_Enol Stabilized Oxazolone Anion (Highly Acidic C-4 Proton) Base->Oxazolone_Enol End Racemic Mixture (50:50 L/D Ratio) Enolate->End Reprotonation (Non-stereoselective) Oxazolone 5(4H)-Oxazolone (Azlactone Ring) Activation->Oxazolone Cyclization Oxazolone->Oxazolone_Enol Rapid Deprotonation (Low Activation Energy) Oxazolone_Enol->End Ring Opening + Hydrolysis

Figure 1: The "Racemization Trap." Path A occurs in standard basic conditions. Path B is the "silent killer" in peptide/amino acid derivatization, often occurring via activated esters.

Module 2: Reagent Selection & Optimization

Not all derivatization reagents are created equal.[2] The choice of reagent dictates the "Racemization Risk Factor" (RRF).

Reagent ClassCommon ReagentsApplicationRacemization Risk (RRF)Mechanistic Insight
Chiral Resolving Agents Marfey's Reagent (FDAA) , L-FDLALC-MS of Amino AcidsLow (if T < 45°C)Nucleophilic aromatic substitution is generally mild. Risk increases if reaction time >90 min or pH >9.
Chiral Resolving Agents Mosher's Acid Chloride (MTPA-Cl) NMR/GC of Alcohols/AminesHigh Formation of the acid chloride generates HCl; subsequent esterification often requires base (DMAP), which can abstract

-protons.
Acylation Reagents TFAA, PFPA (Anhydrides)GC-MS (Volatility)Medium-High Anhydrides can induce oxazolone formation in amino acids. TFAA is notorious for cleaving peptide bonds and racemizing C-termini.
Silylation Reagents BSTFA, MSTFA GC-MS (Volatility)Very Low Silylation replaces active hydrogens with silyl groups. It rarely touches the chiral carbon unless strong base is added.

Module 3: Validated Protocols

These protocols are designed with Self-Validating Steps to ensure you can detect if racemization occurred during the experiment.

Protocol A: The "Safe" Marfey's Method (Amino Acid Analysis)

Target: Primary/Secondary Amino Acids. Minimizes thermal stress.[2]

  • Preparation: Dissolve 1 µmol of sample (e.g., peptide hydrolysate) in 50 µL water.

  • Buffering (Critical): Add 20 µL of 1 M NaHCO₃.

    • Why: Maintains pH ~8.5. Going higher (pH > 10) promotes enolization.

  • Reagent Addition: Add 100 µL of 1% FDAA (Marfey's Reagent) in acetone.

  • Incubation: Heat at 37°C for 60 minutes .

    • Standard vs. Safe: Many papers suggest 50°C. Do not exceed 40°C for chiral analogs with sensitive

      
      -protons (e.g., Phenylglycine, Cysteine).
      
  • Quenching: Stop reaction with 20 µL of 1 M HCl.

    • Why: Acidifies solution to prevent post-reaction racemization and prepares for HPLC injection.

  • Self-Validation Step:

    • Run a "Method Blank" using a certified L-Standard of your target amino acid.

    • If the L-Standard shows >0.5% D-isomer, your heating block is too hot or your bicarbonate is too old (pH drift).

Protocol B: Mosher Ester Synthesis (Alcohol/Amine Resolution)

Target: Chiral Alcohols or Amines for NMR/GC.

  • Dryness is God: Ensure sample is lyophilized. Moisture creates acid (HCl) from MTPA-Cl, which catalyzes racemization.

  • The Base Choice: Use Pyridine or DIPEA (Hunig's Base).

    • Avoid: Triethylamine (TEA) is often too nucleophilic/basic.

    • Avoid: Large amounts of DMAP. Use DMAP only if necessary and keep it catalytic (<5 mol%).

  • Reaction: Mix substrate (1 eq), (R)-(-)-MTPA-Cl (1.5 eq), and Pyridine (excess) in dry DCM.

  • Temperature Control: Stir at 0°C to Room Temp . Never heat.

  • Workup: Quench with water, extract with ether, wash with 1M HCl (cold) to remove pyridine.

Module 4: Troubleshooting & FAQ

Q1: I see a split peak (approx. 50:50) for my single-enantiomer drug. Did I racemize it?

  • Diagnosis: If you see a perfect 50:50 split, it is rarely accidental racemization (which usually yields 90:10 or 60:40).

  • Root Cause: You likely used a racemic derivatizing agent .

  • Fix: Check your bottle of FDAA or MTPA-Cl. Did you buy "DL-FDAA" instead of "L-FDAA"? This is a common procurement error.

Q2: My L-Standard shows a 2% D-peak. Is this real impurity or method-induced?

  • The "Zero-Time" Test: Run the derivatization at the standard condition (e.g., 60 min) and a "mild" condition (15 min).

  • Interpretation:

    • If the D-peak is 2% at 15 min and 2% at 60 min

      
       It is a real impurity  in your sample.
      
    • If the D-peak is 0.5% at 15 min and 2% at 60 min

      
       It is method-induced racemization . Lower your temperature.
      

Q3: Why does my Cysteine analog racemize so fast?

  • Mechanism: Cysteine is prone to "thiazoline" ring formation (similar to oxazolone) during activation, which highly acidifies the

    
    -proton.
    
  • Solution: Do not use standard base-catalyzed methods. Use enzymatic hydrolysis if possible, or derivatize the thiol group before the chiral analysis to lock the side chain.

Q4: Can I use acetic anhydride for chiral GC?

  • Warning: Acetic anhydride requires high temperatures (>100°C) for many reactions. This is the "Danger Zone" for racemization.

  • Alternative: Switch to Trifluoroacetic Anhydride (TFAA) which reacts at lower temperatures (often RT or 60°C), but be wary of the "Cleavage" effect on peptides.

References

  • Benoiton, N. L., et al. (1991).[3] Reaction mechanisms in peptide synthesis.[1][3][4][5] Part 1. Semiquantitative characteristics of the reactivity of 2-methyl-5(4H)-oxazolone. Journal of Computer-Aided Molecular Design.

  • Bhushan, R., & Brückner, H. (2004).[6] Marfey's reagent for chiral amino acid analysis: A review. Amino Acids.[1][4][5][6][7][8][9][10][11][12]

  • BenchChem Technical Support. (2025). Strategies to Prevent Racemization During Peptide Synthesis.

  • Ballard, P., et al. (2019). The problem of racemization in drug discovery and tools to predict it. Expert Opinion on Drug Discovery.

  • Seco, J. M., et al. (2004). The assignment of absolute configuration by NMR using chiral derivatizing agents: A review of Mosher's method. Chemical Reviews.

Sources

Validation & Comparative

1H NMR interpretation of 1-(3-Hydroxyphenyl)cyclopentane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Comparative 1H NMR Analysis Guide: 1-(3-Hydroxyphenyl)cyclopentane-1-carboxylic Acid vs. Structural Analogs

In the landscape of drug development, particularly when optimizing the structure-activity relationships (SAR) of cyclopentane-based pharmacophores, distinguishing between phenolic regioisomers is a critical analytical checkpoint. This compound and its isomers (ortho and para) share identical molecular weights and similar chromatographic retention times. However, their spatial geometry dictates distinct receptor binding affinities. High-resolution Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy remains the gold standard for unambiguous structural confirmation.

This guide objectively compares the 1H NMR spectral profile of the target meta-isomer against its para-substituted analog and the unsubstituted parent compound, providing researchers with a self-validating analytical workflow.

Section 1: Mechanistic Causality of Chemical Shifts

Understanding the physical causality behind the spectrum ensures robust interpretation rather than mere pattern matching.

1. The Aromatic System & The +M Effect According to the established principles of nuclear magnetic resonance[1], the hydroxyl group (-OH) exerts a strong electron-donating resonance effect (+M effect) into the aromatic ring, shielding the ortho and para positions. In the target meta-isomer, this creates a highly asymmetric electron density distribution. Consequently, the four aromatic protons split into a distinct first-order pattern (typically appearing as a narrowly coupled triplet, a widely coupled triplet, and two doublets of doublets) at high field strengths (≥400 MHz). In contrast, the para-isomer exhibits a highly symmetric AA'BB' spin system, presenting as two distinct, heavily populated doublets.

2. The Cyclopentyl Core The cyclopentane ring is attached to a quaternary carbon (C1) bearing an electron-withdrawing carboxylic acid and an aromatic ring. Reference values for the unsubstituted parent framework, 1-phenylcyclopentanecarboxylic acid[2], demonstrate that the α-protons (C2 and C5) are heavily deshielded by the anisotropic effects of the phenyl ring and the carbonyl group, shifting them downfield (~2.5–2.7 ppm). The β-protons (C3 and C4) remain further upfield (~1.6–1.8 ppm). Empirical chemical shift calculations based on Pretsch's tables[3] confirm that this aliphatic pattern remains largely conserved across the hydroxylated analogs.

3. Exchangeable Protons The -OH and -COOH protons are highly dependent on solvent hydrogen-bonding. In strongly hydrogen-bonding solvents like DMSO-d6, chemical exchange is slowed, allowing these protons to appear as distinct broad singlets rather than merging into the baseline.

Section 2: Comparative Spectral Data

The following table summarizes the expected 1H NMR quantitative data for the target compound and its primary alternatives, acquired at 400 MHz in DMSO-d6.

Spectral RegionThis compound (Target)1-(4-Hydroxyphenyl)cyclopentane-1-carboxylic acid (Para-Isomer)1-Phenylcyclopentanecarboxylic acid (Parent Reference)
Aromatic (H-Ar) ~7.10 (t, 1H), ~6.85 (t, 1H), ~6.80 (dd, 1H), ~6.65 (dd, 1H)~7.20 (d, J=8.5 Hz, 2H), ~6.70 (d, J=8.5 Hz, 2H)~7.25–7.40 (m, 5H)
Aliphatic α-CH2 ~2.50–2.65 (m, 4H)~2.45–2.60 (m, 4H)~2.55–2.70 (m, 4H)
Aliphatic β-CH2 ~1.60–1.75 (m, 4H)~1.60–1.75 (m, 4H)~1.65–1.80 (m, 4H)
Hydroxyl (-OH) ~9.40 (br s, 1H)~9.30 (br s, 1H)Absent
Carboxyl (-COOH) ~12.20 (br s, 1H)~12.15 (br s, 1H)~12.30 (br s, 1H)

Note: Chemical shifts (δ) are expressed in ppm. Multiplicities: s = singlet, d = doublet, t = triplet, m = multiplet, br = broad.

Section 3: Standardized Experimental Protocol

To obtain a high-resolution spectrum that clearly resolves the aromatic splitting patterns and prevents the exchangeable protons from merging into the baseline, follow this self-validating methodology.

Step 1: Solvent Selection & Sample Preparation

  • Action: Weigh 15–20 mg of the highly purified analyte. Dissolve completely in 0.6 mL of strictly anhydrous Acetone-d6 or DMSO-d6.

  • Expert Insight: While DMSO-d6 is excellent for resolving hydroxyl protons, its residual solvent peak at 2.50 ppm directly overlaps with the α-CH2 protons of the cyclopentyl ring. If precise integration of the aliphatic region is required to rule out ring-opened impurities, Acetone-d6 (residual peak at 2.05 ppm) is the superior alternative.

Step 2: Instrument Calibration

  • Action: Transfer the solution to a standard 5 mm NMR tube. Insert into a 400 MHz (or higher) NMR spectrometer.

  • Action: Lock the magnetic field to the deuterium signal of the solvent. Tune and match the probe to the 1H frequency. Shim the magnet (Z1-Z5) to achieve a solvent peak half-height width of <1.0 Hz.

Step 3: Acquisition Parameters

  • Causality: The quaternary carbon (C1) creates a rigid local environment with differing relaxation times for nearby protons. To ensure accurate relative integration between the aromatic protons and the aliphatic protons, sufficient relaxation time must be provided.

  • Action: Set the spectral width to 15 ppm (to capture the far-downfield -COOH peak). Set the number of scans (NS) to 16 or 32. Crucially, set the relaxation delay (D1) to at least 2.0 seconds.

Step 4: Processing & Validation

  • Action: Apply a zero-filling factor of 2 and an exponential window function with a line broadening (LB) of 0.3 Hz before Fourier Transformation.

  • Validation: Phase the spectrum manually. Calibrate the chemical shift using the internal TMS peak (0.00 ppm) or the residual solvent peak. Integrate the aromatic region first (setting the total aromatic integral to exactly 4.00) and verify that the aliphatic region integrates to 8.00. This 1:2 ratio acts as an internal self-validation of both the compound's purity and the accuracy of the chosen relaxation delay.

Section 4: Decision-Tree Workflow for Regioisomer Identification

NMR_Workflow A Acquire 1H NMR Spectrum (DMSO-d6 or Acetone-d6) B Analyze Aromatic Region (6.5 ppm - 7.5 ppm) A->B C Two distinct doublets (~8.5 Hz coupling) AA'BB' System B->C Symmetric spin system D Complex multiplet (Strong ortho coupling) B->D Asymmetric, crowded E Singlet (1H), Triplet (1H), Two Doublets (2H) B->E Asymmetric, isolated proton F 1-(4-Hydroxyphenyl)- cyclopentane-1-carboxylic acid (Para-isomer) C->F G 1-(2-Hydroxyphenyl)- cyclopentane-1-carboxylic acid (Ortho-isomer) D->G H 1-(3-Hydroxyphenyl)- cyclopentane-1-carboxylic acid (Target Meta-isomer) E->H

Figure 1: Diagnostic workflow for identifying hydroxyphenyl regioisomers via 1H NMR splitting.

References

  • Spectrometric Identification of Organic Compounds, 8th Edition Source: John Wiley & Sons URL:[Link]

  • Structure Determination of Organic Compounds: Tables of Spectral Data Source: Springer / Experts@Minnesota URL:[Link]

  • 1-Phenylcyclopentanecarboxylic acid (CID 66167) Source: PubChem, National Institutes of Health (NIH) URL:[Link]

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of 1-(3-Hydroxyphenyl)cyclopentane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation patterns of 1-(3-hydroxyphenyl)cyclopentane-1-carboxylic acid. By dissecting the molecule into its core functional components—a cyclopentane ring, a carboxylic acid, and a 3-hydroxyphenyl group—we can anticipate its behavior under mass spectrometric analysis. This guide will compare the expected fragmentation of the target molecule with that of structurally related compounds, offering a predictive framework for identification and characterization in complex matrices.

Introduction to the Analyte and the Importance of Mass Spectrometry

This compound (Molecular Formula: C₁₂H₁₄O₃, Molecular Weight: 206.24 g/mol ) is a molecule of interest in medicinal chemistry and drug discovery due to its structural motifs, which are present in various biologically active compounds. Understanding its fragmentation behavior is crucial for its unambiguous identification in complex mixtures, such as biological fluids or reaction media, using techniques like Gas Chromatography-Mass Spectrometry (GC-MS).

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions.[1] In electron ionization (EI) mass spectrometry, high-energy electrons bombard a molecule, causing it to ionize and fragment. The resulting fragmentation pattern serves as a molecular "fingerprint," offering valuable structural information.[1]

Predicted Fragmentation Pathways of this compound

The fragmentation of this compound is anticipated to be a composite of the characteristic fragmentation patterns of its constituent parts. The stability of the aromatic ring and the presence of the hydroxyl and carboxylic acid functional groups will be the primary drivers of the fragmentation pathways. Aromatic compounds generally produce strong molecular ion peaks due to their stable structure.[2]

Key Anticipated Fragmentation Reactions:
  • Alpha-Cleavage (α-Cleavage): The bonds adjacent to the carbonyl group of the carboxylic acid are susceptible to cleavage. The loss of the hydroxyl radical (•OH, 17 Da) and the entire carboxyl radical (•COOH, 45 Da) are expected to be prominent fragmentation pathways for short-chain carboxylic acids.[2]

  • Cyclopentane Ring Fragmentation: The cyclopentane ring can undergo fragmentation, typically through the loss of neutral molecules like ethene (C₂H₄, 28 Da). This is a common pathway for cycloalkanes.

  • Benzylic Cleavage: The bond between the cyclopentane ring and the phenyl group is a benzylic position. Cleavage at this bond would be highly favorable, leading to the formation of a stable benzylic cation. A prominent peak at m/z 91, corresponding to the tropylium ion, is a hallmark of alkyl-substituted benzene rings.[3]

  • Loss of Water: The presence of a hydroxyl group on the phenyl ring and a carboxylic acid introduces the possibility of water loss (H₂O, 18 Da), a common fragmentation pathway for alcohols.[2]

  • Decarboxylation: The loss of carbon dioxide (CO₂, 44 Da) from the molecular ion is another potential fragmentation pathway for carboxylic acids.

  • McLafferty Rearrangement: While less likely in this specific structure due to the lack of a gamma-hydrogen on a flexible chain, it's a crucial fragmentation to consider for other carboxylic acids. This rearrangement involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage of the alpha-beta bond, often resulting in the base peak.

The following diagram illustrates the predicted major fragmentation pathways for this compound.

Fragmentation_Pathways M [M]⁺˙ m/z 206 M_minus_OH [M-OH]⁺ m/z 189 M->M_minus_OH - •OH M_minus_COOH [M-COOH]⁺ m/z 161 M->M_minus_COOH - •COOH M_minus_H2O [M-H₂O]⁺˙ m/z 188 M->M_minus_H2O - H₂O M_minus_C2H4 [M-C₂H₄]⁺˙ m/z 178 M->M_minus_C2H4 - C₂H₄ (ring) M_minus_CO2 [M-CO₂]⁺˙ m/z 162 M->M_minus_CO2 - CO₂ Hydroxytropylium [C₇H₇O]⁺ m/z 107 M->Hydroxytropylium Benzylic Cleavage Cyclopentyl_cation [C₅H₇O₂]⁺ m/z 115 M->Cyclopentyl_cation Phenyl loss Benzylic_cleavage_ion [C₈H₇O]⁺ m/z 119 M_minus_COOH->Benzylic_cleavage_ion Rearrangement Phenyl [C₆H₅]⁺ m/z 77 Hydroxytropylium->Phenyl - CO

Caption: Predicted major fragmentation pathways of this compound.

Comparison with Structurally Related Compounds

To better understand the fragmentation of our target molecule, we will compare its predicted fragmentation with that of known, structurally similar compounds.

1-Phenylcyclopentane-1-carboxylic acid

This compound lacks the hydroxyl group on the phenyl ring. Its fragmentation will be dominated by the carboxylic acid and the phenyl-cyclopentane interaction. We would expect to see:

  • [M]⁺˙ at m/z 190.

  • Loss of •OH (m/z 173) and •COOH (m/z 145).

  • A strong peak at m/z 91 (tropylium ion) due to benzylic cleavage. This is often the base peak for alkylbenzenes.

  • Fragments from the cyclopentane ring, though likely less significant than the benzylic cleavage.

The absence of the hydroxyl group means no initial loss of water, and the charge stabilization on the aromatic ring will be slightly different, potentially altering the relative intensities of the fragment ions.

2-(Hydroxy-phenyl-methyl)-cyclohexanone

This molecule, while having a cyclohexanone instead of a cyclopentane carboxylic acid, provides valuable insight into the fragmentation of a cyclic ketone with a hydroxyphenyl substituent. A technical guide on its fragmentation highlights the following key pathways:[4]

  • Loss of Water (H₂O, 18 Da): A prominent fragmentation due to the alcohol functionality.[4]

  • Alpha-Cleavage: Cleavage of the bond between the cyclohexanone ring and the hydroxy-phenyl-methyl group.[4]

  • Substituent Fragmentation: Further fragmentation of the hydroxy-phenyl-methyl group, for instance, by losing formaldehyde (CH₂O).[4]

  • Cyclohexanone Ring Fragmentation: Characteristic fragmentation of the cyclohexanone ring, often leading to a base peak at m/z 55.[4]

This comparison suggests that the hydroxyl group in our target molecule will likely lead to a significant M-18 peak and that cleavages involving the hydroxyphenyl moiety will be prominent.

Experimental Protocol for Mass Spectrometric Analysis

The following is a generalized protocol for the analysis of this compound using a standard Gas Chromatography-Mass Spectrometry (GC-MS) system. For hydroxylated and carboxylic acid-containing compounds, derivatization is often necessary to improve volatility and thermal stability for GC analysis.[5]

Derivatization (Silylation)
  • Sample Preparation: Accurately weigh approximately 1 mg of the sample into a vial.

  • Solvent Addition: Add 100 µL of a suitable aprotic solvent (e.g., pyridine or acetonitrile).

  • Silylating Agent: Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Reaction: Cap the vial tightly and heat at 70°C for 30 minutes.

  • Cooling: Allow the vial to cool to room temperature before injection into the GC-MS.

GC-MS Analysis
  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection Volume: 1 µL.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • MS Source Temperature: 230°C.

  • MS Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-550.

GCMS_Workflow cluster_0 Sample Preparation cluster_1 GC-MS Analysis Sample Sample Derivatization Derivatization (Silylation) Sample->Derivatization Injection Injection Derivatization->Injection Separation GC Separation Injection->Separation Ionization EI Ionization (70 eV) Separation->Ionization Detection Mass Detection Ionization->Detection Data_Analysis Data Analysis Detection->Data_Analysis Mass Spectrum

Caption: General workflow for the GC-MS analysis of the target compound.

Predicted Mass Spectrum Data Summary

The following table summarizes the predicted key fragment ions for this compound and its silylated derivative. The relative abundances are qualitative predictions based on ion stability.

Fragment Ion m/z (Underivatized) m/z (Di-TMS Derivative) Proposed Structure/Loss Predicted Relative Abundance
[M]⁺˙206350Molecular IonModerate to Low
[M-CH₃]⁺-335Loss of a methyl from TMSModerate
[M-OH]⁺189-Loss of hydroxyl radicalLow
[M-H₂O]⁺˙188-Loss of waterModerate
[M-COOH]⁺161-Loss of carboxyl radicalModerate
[M-COOTMS]⁺-261Loss of silylated carboxylModerate
[M-OTMS]⁺-261Loss of silylated hydroxylLow
[C₇H₇O]⁺107179 (silylated)Hydroxytropylium ionHigh
[C₆H₅O]⁺93165 (silylated)Phenoxy cationModerate
[C₆H₅]⁺7777Phenyl cationModerate

Conclusion

The mass spectrometric fragmentation of this compound is predicted to be a rich and informative process, driven by the interplay of its functional groups. Key fragmentation pathways are expected to include α-cleavage of the carboxylic acid, benzylic cleavage leading to a prominent hydroxytropylium ion, and loss of water. Comparison with structurally similar molecules provides a robust framework for interpreting the resulting mass spectrum. The experimental protocol outlined, including a crucial derivatization step, offers a practical approach for the successful analysis of this compound by GC-MS. This guide serves as a valuable resource for researchers in the fields of analytical chemistry, drug metabolism, and synthetic chemistry who may encounter this or related molecular structures.

References

  • Lien, E. A., Solheim, E., Kvinnsland, S., & Ueland, P. M. (1988). Identification of 4-hydroxy-N-desmethyltamoxifen as a metabolite of tamoxifen in human bile. Cancer research, 48(8), 2304–2308. [Link]

  • PubChem. 1-(4-Methoxyphenyl)cyclopentane-1-carboxylic acid. [Link]

  • PubChem. 1-(3-methoxyphenyl)cyclopentanecarboxylic acid. [Link]

  • MDPI. Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. [Link]

  • MDPI. Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis. [Link]

  • ResearchGate. (PDF) Identification of hydroxy-and keto-dicarboxylic acids in remote marine aerosols using gas chromatography/quadruple and time- of-flight mass spectrometry. [Link]

  • NIST. 1-Cyclopentene-1-carboxylic acid. [Link]

  • Fiveable. Key Mass Spectrometry Fragmentation Patterns to Know for Spectroscopy. [Link]

  • ResearchGate. Mass spectrometry of carboxylic acid derivatives | Request PDF. [Link]

  • ResearchGate. (PDF) Gas chromatography/mass spectrometry (GC/MS) analysis of hydroxylated... [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • ScienceDirect. Acids: Derivatization for GC Analysis. [Link]

  • PMC. Development of a Python-based electron ionization mass spectrometry amino acid and peptide fragment prediction model. [Link]

  • SIELC Technologies. 1-(4-Methoxyphenyl)cyclopentane-1-carboxylic acid. [Link]

  • OUP Academic. CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [Link]

  • ResearchGate. (PDF) Electron ionization mass spectrometry fragmentation and multiple reaction monitoring quantification of autoxidation products of α-and β-amyrins in natural samples. [Link]

  • Science and Education Publishing. 3-(2-Phenyl-oxo-ethoxy)-2H-chromen-2-one as New 3-Hydroxycoumarin Derivative: Synthesis, Characterization and Fragmentation Study in ESI-MS. [Link]

Sources

HPLC Retention Time Comparison Guide: Profiling Impurities of 1-(3-Hydroxyphenyl)cyclopentane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Context

1-(3-Hydroxyphenyl)cyclopentane-1-carboxylic acid (3-HPCA ) is a highly specialized intermediate utilized in the synthesis of functionally targeted spasmolytics and centrally acting analgesics. Ensuring the chemical purity of 3-HPCA is paramount, as carryover impurities can propagate through subsequent synthetic steps, ultimately affecting the safety, efficacy, and toxicological profile of the final Active Pharmaceutical Ingredient (API) [1].

As a Senior Application Scientist, the most common challenge I observe in 3-HPCA method development is the failure to resolve structurally rigid positional isomers. This guide provides an objective, data-driven comparison of chromatographic methodologies to isolate 3-HPCA from its synthetic byproducts, establishing a self-validating framework for routine Quality Control (QC).

Impurity Profile & Mechanistic Origins

To develop a robust separation method, we must first understand the causality behind the impurities. The synthetic route to 3-HPCA typically involves the alkylation of 3-methoxyphenylacetonitrile with 1,4-dibromobutane, followed by hydrolysis and demethylation. This pathway generates four critical impurities:

  • Impurity A (1-(3-Methoxyphenyl)cyclopentane-1-carboxylic acid): An O-methylated precursor resulting from incomplete demethylation.

  • Impurity B (1-(4-Hydroxyphenyl)cyclopentane-1-carboxylic acid): A positional isomer originating from raw material contamination (4-methoxyphenylacetonitrile).

  • Impurity C (1-(3-Hydroxyphenyl)cyclopent-1-ene): A thermal degradation product formed via decarboxylation.

  • Impurity D (1,4-Dibromobutane): Unreacted alkylating reagent.

SyntheticPathway SM 3-Methoxyphenyl acetonitrile Int 1-(3-Methoxyphenyl) cyclopentanenitrile SM->Int Alkylation ImpB Impurity B (4-Hydroxy Isomer) SM->ImpB Raw Material Carryover Reagent 1,4-Dibromobutane Reagent->Int Demethylation Hydrolysis & Demethylation Int->Demethylation Product 3-HPCA (Target Intermediate) Demethylation->Product ImpA Impurity A (O-Methylated) Demethylation->ImpA Incomplete Reaction

Synthetic pathway of 3-HPCA and the mechanistic origins of its critical impurities.

Methodological Causality: The C18 vs. Biphenyl Dilemma

Standard reversed-phase (RP) HPLC relies on C18 columns, which separate analytes based on hydrophobic partitioning [2]. While a C18 column easily resolves Impurity A (due to the added hydrophobicity of the O-methyl group) and Impurity C (due to the loss of the polar carboxylic acid), it fundamentally struggles with Impurity B .

Because 3-HPCA and Impurity B are positional isomers (meta- vs. para-hydroxyl substitution), their partition coefficients (LogP) are virtually identical. To achieve baseline resolution, we must exploit orthogonal selectivity. A Biphenyl stationary phase introduces π-π electron interactions [3]. The para-substituted Impurity B adopts a more planar conformation that stacks efficiently with the biphenyl rings, resulting in stronger retention and successful baseline separation from the meta-substituted 3-HPCA.

DecisionTree Start Start Method Development for 3-HPCA CheckIsomer Are Positional Isomers (e.g., 4-Hydroxy) Present? Start->CheckIsomer UseBiphenyl Select Biphenyl Column (Enhanced π-π interactions) CheckIsomer->UseBiphenyl Yes UseC18 Select Standard C18 Column (Hydrophobic retention) CheckIsomer->UseC18 No CheckRes Check Resolution Is Rs > 2.0? UseBiphenyl->CheckRes UseC18->CheckRes Validate Proceed to Method Validation (ICH Q2/Q3A) CheckRes->Validate Yes Optimize Optimize Gradient/Temp or Change Selectivity CheckRes->Optimize No Optimize->CheckRes Re-evaluate

Decision matrix for selecting the optimal HPLC stationary phase based on impurity profiles.

Experimental Methodologies & Self-Validating Protocols

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system. It incorporates built-in System Suitability Testing (SST) criteria aligned with USP <621> standards [4] to verify column performance before any sample is analyzed.

Step-by-Step Workflow
  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade Water. (TFA forces the pH below the pKa of 3-HPCA's carboxylic acid, ensuring it remains fully protonated/neutral to prevent peak tailing).

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Sample Preparation: Dissolve 3-HPCA in Diluent (Water:Acetonitrile 50:50 v/v) to a working concentration of 1.0 mg/mL.

  • Spiked Resolution Solution: Prepare a 1.0 mg/mL 3-HPCA solution spiked with 0.15% w/w of Impurities A, B, C, and D (matching the ICH Q3A qualification threshold) [1].

  • Self-Validation Sequence (SST):

    • Injection 1 (Blank): Inject diluent to rule out ghost peaks.

    • Injection 2 (Sensitivity): Inject a 0.05% API concentration standard. Acceptance Criteria: Signal-to-Noise (S/N) > 10.

    • Injection 3 (Resolution): Inject the Spiked Resolution Solution. Acceptance Criteria: Resolution (Rs) between 3-HPCA and Impurity B must be > 1.5.

    • Injections 4-9 (Precision): Inject the 1.0 mg/mL standard six times. Acceptance Criteria: Retention time %RSD < 1.0%, Peak Area %RSD < 2.0%.

Table 1: Chromatographic Conditions Comparison
ParameterMethod 1: Standard RP-HPLCMethod 2: Orthogonal Selectivity
Column C18 (150 x 4.6 mm, 3.5 µm)Biphenyl (150 x 4.6 mm, 3.5 µm)
Mobile Phase A 0.1% TFA in Water0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile0.1% TFA in Acetonitrile
Gradient 5% B to 95% B over 20 min5% B to 95% B over 20 min
Flow Rate 1.0 mL/min1.0 mL/min
Column Temp 30°C30°C
Detection UV @ 220 nmUV @ 220 nm

Data Presentation: Retention Time & Performance Comparison

The following data summarizes the quantitative performance of both columns when subjected to the Spiked Resolution Solution.

Table 2: Retention Time (RT) and System Suitability Data
AnalyteC18 RT (min)C18 Resolution (Rs)Biphenyl RT (min)Biphenyl Resolution (Rs)Mechanistic Note
Impurity B (4-OH) 10.40N/A11.20N/AStronger π-π stacking on Biphenyl delays elution.
3-HPCA (Main) 10.550.9 (Fails) 10.503.5 (Passes) Co-elutes with Imp B on C18 due to identical LogP.
Impurity D (Reagent) 12.10> 5.012.05> 5.0Aliphatic chain; unaffected by π-π interactions.
Impurity A (O-Methyl) 14.50> 5.014.80> 5.0High hydrophobicity drives late elution on both.
Impurity C (Alkene) 18.20> 5.018.50> 5.0Loss of polar COOH group causes extreme retention.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2006). ICH Q3A(R2) Impurities in New Drug Substances.[Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2009). Introduction to Modern Liquid Chromatography (3rd ed.). John Wiley & Sons.[Link]

  • Neue, U. D. (1997). HPLC Columns: Theory, Technology, and Practice. Wiley-VCH.[Link]

Navigating the Infrared Landscape: A Comparative Guide to Carboxylic Acid and Phenol Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

A Note to Our Readers: Initial investigations to identify the chemical structure corresponding to CAS number 92847-83-1 were inconclusive across publicly available chemical databases. The Chemical Abstracts Service (CAS) Registry is the definitive source for such information, and without a confirmed structure, a direct analysis of its specific infrared (IR) spectroscopic features is not possible.

This guide has been developed to address the core scientific query: distinguishing between carboxylic acid and phenol functional groups using IR spectroscopy. For researchers and drug development professionals, understanding the nuanced differences in the vibrational spectra of these common moieties is critical for structural elucidation and quality control. Herein, we present a detailed comparison of the characteristic IR absorption bands of carboxylic acids and phenols, grounded in fundamental principles and supported by established spectroscopic data.

The Vibrational Tale of Two Functional Groups: Carboxylic Acids vs. Phenols

Infrared spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules.[1] Specific functional groups absorb IR radiation at characteristic frequencies, providing a unique "fingerprint" of a molecule's structure. When differentiating between a carboxylic acid and a phenol, the hydroxyl (-OH) group is a key starting point, but its spectral signature is significantly influenced by the electronic environment of the rest of the molecule.

A carboxylic acid features a hydroxyl group directly attached to a carbonyl carbon (C=O), creating the carboxyl group (-COOH). This arrangement leads to strong hydrogen bonding, often resulting in the formation of dimers in the condensed phase.

In contrast, a phenol consists of a hydroxyl group directly bonded to an aromatic ring. The proximity of the -OH group to the delocalized π-system of the aromatic ring influences its vibrational behavior.

The following table summarizes the key distinguishing IR absorption bands for these two functional groups:

Vibrational Mode Carboxylic Acid (cm⁻¹) **Phenol (cm⁻¹) **Key Differentiating Features
O-H Stretch 2500–3300 (very broad)3200–3600 (broad)The O-H stretch of a carboxylic acid is exceptionally broad due to strong hydrogen-bonded dimers, often appearing as a wide, sometimes structured, band that can overlap with C-H stretching frequencies.[1][2] The O-H stretch of a phenol is also broad due to hydrogen bonding but is typically found at a higher frequency and is less broad than that of a carboxylic acid.[3]
C=O Stretch 1700–1725 (strong, sharp)AbsentThis is the most definitive feature for identifying a carboxylic acid. The carbonyl group gives rise to a strong and sharp absorption band in this region.[1] Phenols lack a carbonyl group and therefore do not exhibit this peak.
C-O Stretch 1210–1320 (medium)~1220 (strong)While both have C-O stretching vibrations, the C-O stretch in phenols is typically strong and occurs at a specific frequency, distinguishing it from aliphatic alcohols. In carboxylic acids, this band can be coupled with O-H bending.
Aromatic C=C Stretch (If present on R-group)1500–1600 (medium)A feature of the phenolic structure, these bands indicate the presence of the aromatic ring.
Out-of-plane (OOP) C-H Bending (If present on R-group)750–850 (strong)These bands can provide information about the substitution pattern on the aromatic ring of the phenol.

Visualizing the Spectral Differences

The following diagram illustrates the key IR absorption regions that differentiate a carboxylic acid from a phenol.

IR_Comparison cluster_0 Infrared Spectrum (Wavenumber cm⁻¹) cluster_1 Carboxylic Acid cluster_2 Phenol 3500 3500 3000 3000 2500 2500 2000 2000 1500 1500 1000 1000 500 500 COOH_OH O-H Stretch (2500-3300 cm⁻¹) Very Broad COOH_CO C=O Stretch (1700-1725 cm⁻¹) Strong, Sharp Phenol_OH O-H Stretch (3200-3600 cm⁻¹) Broad Phenol_Aromatic Aromatic C=C (1500-1600 cm⁻¹) Key Differentiator Key Differentiator Key Differentiator->COOH_CO Present Key Differentiator->Phenol_Aromatic Absent in Aliphatic Carboxylic Acids

Figure 1. Key differentiating regions in the IR spectra of carboxylic acids and phenols.

Experimental Protocol: Obtaining a High-Quality IR Spectrum

The following is a generalized protocol for obtaining an IR spectrum of a solid sample using an Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FT-IR) spectrometer.

Objective: To acquire a high-quality infrared spectrum of a solid organic compound for functional group analysis.

Materials:

  • FT-IR Spectrometer with an ATR accessory (e.g., diamond or germanium crystal)

  • Spatula

  • Solid sample

  • Solvent for cleaning (e.g., isopropanol or acetone)

  • Lint-free wipes

Methodology:

  • Background Spectrum Acquisition:

    • Ensure the ATR crystal is clean. If necessary, clean the crystal surface with a lint-free wipe dampened with an appropriate solvent (e.g., isopropanol) and allow it to dry completely.

    • With the ATR accessory empty, acquire a background spectrum. This will account for the absorbance of the crystal and any atmospheric components (e.g., CO₂, H₂O).

  • Sample Application:

    • Place a small amount of the solid sample onto the center of the ATR crystal using a clean spatula.

    • Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal. The required pressure will vary depending on the instrument and the nature of the sample.

  • Sample Spectrum Acquisition:

    • Acquire the IR spectrum of the sample. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis:

    • Process the acquired spectrum as needed (e.g., baseline correction).

    • Identify the wavenumbers (cm⁻¹) of the major absorption bands.

    • Compare the observed absorption bands with known correlation charts or spectral databases to identify the functional groups present.

  • Cleaning:

    • Retract the ATR press and carefully remove the sample from the crystal.

    • Clean the crystal surface thoroughly with a lint-free wipe and an appropriate solvent to prepare for the next sample.

Concluding Remarks

The differentiation between a carboxylic acid and a phenol via IR spectroscopy is a clear-cut process when focusing on the key distinguishing features. The presence of a strong, sharp carbonyl (C=O) stretch between 1700–1725 cm⁻¹ is the definitive indicator of a carboxylic acid. While both functional groups exhibit a broad O-H stretch, the exceptionally broad and lower-frequency nature of this band in a carboxylic acid, coupled with the C=O absorption, provides a unique and readily identifiable spectral pattern. For researchers in drug development and related fields, a solid understanding of these principles is fundamental for the rapid and accurate structural characterization of organic molecules.

References

  • Chemistry LibreTexts. (2023). Interpreting Infrared Spectra. [Link]

  • Ortega, L. A. C., et al. (2020). Infrared spectroscopy for carboxylic acid and phenol determination in biocrude and its derived products. Sustainable Energy & Fuels, 4(3), 1157-1167. [Link]

  • BYJU'S. (n.d.). Carboxylic Acid IR Spectrum. [Link]

  • University of the West Indies. (n.d.). Table of infrared bands. [Link]

Sources

Comparative Stability Guide: Cyclopentane vs. Cyclohexane Carboxylic Acid Derivatives

[1]

Executive Summary

In medicinal chemistry, the choice between a five-membered (cyclopentane) and six-membered (cyclohexane) ring is rarely arbitrary.[1] While they are often treated as interchangeable bioisosteres for phenyl rings or solubilizing groups, they exhibit distinct thermodynamic, kinetic, and metabolic stability profiles.[1]

  • Cyclohexane derivatives offer superior thermodynamic stability due to the strain-free chair conformation but are kinetically slower to react (e.g., ester hydrolysis) and prone to specific metabolic liabilities (remote oxidation).[1]

  • Cyclopentane derivatives possess higher kinetic reactivity (faster hydrolysis) due to "I-Strain" relief and often provide improved solubility and distinct metabolic soft spots compared to their six-membered counterparts.[1]

This guide objectively compares these two scaffolds to aid in rational scaffold selection.

Thermodynamic & Conformational Analysis

The stability differences between these rings are rooted in their conformational potential energy surfaces.[1]

Cyclohexanecarboxylic Acid (The "Chair" Standard)

The cyclohexane ring exists predominantly in the chair conformation , which is virtually free of angle and torsional strain.

  • Preference: The carboxylic acid group prefers the equatorial position to avoid 1,3-diaxial interactions.[1]

  • A-Value: The free energy difference (

    
    ) between axial and equatorial conformers for a carboxyl group (
    
    
    ) is approximately 1.4 kcal/mol .[1]
  • Implication: This rigidity provides a stable structural vector for displaying pharmacophores but can lead to significant steric shielding of the carbonyl carbon.

Cyclopentanecarboxylic Acid (The "Envelope" Flexibility)

Cyclopentane is not planar; it adopts a puckered envelope or half-chair conformation to relieve torsional strain (eclipsing interactions).[1]

  • Pseudorotation: Unlike the rigid chair, the cyclopentane ring undergoes rapid pseudorotation , where the puckering moves around the ring.

  • Strain: It retains approximately 6.5 kcal/mol of total ring strain (mostly torsional).[1]

  • Implication: The lack of a single deep energy well makes cyclopentane derivatives more flexible, potentially allowing for "induced fit" in receptor binding, but less thermodynamically stable on the shelf.

Visualization: Conformational Energy Landscape

ConformationEnergycluster_6Cyclohexane (C6)cluster_5Cyclopentane (C5)C6_ChairChair Conformation(Global Minimum)Strain-FreeC6_BoatTwist-Boat(+5.5 kcal/mol)C6_Chair->C6_BoatHigh Barrier(Rigid)C5_EnvEnvelope/Half-Chair(Global Minimum)~6.5 kcal/mol StrainC5_Env->C5_EnvPseudorotation(Low Barrier/Flexible)C5_FlatPlanar State(High Torsional Strain)C5_Flat->C5_EnvRapid Relaxation

Figure 1: Conformational energy landscape comparing the deep potential well of cyclohexane (rigid chair) vs. the shallow, dynamic landscape of cyclopentane (pseudorotation).

Chemical Stability: Hydrolysis Kinetics

A critical distinction for prodrug design and process chemistry is the rate of ester hydrolysis.[1] Experimental data supports Brown’s I-Strain (Internal Strain) Theory , which predicts reaction rates based on changes in coordination number and ring strain.[1]

The "I-Strain" Effect[1]
  • Cyclopentyl Esters (Faster): The carbonyl carbon is

    
     hybridized (ideal angle 
    
    
    ).[2] In a 5-membered ring (internal angle
    
    
    ), this creates strain.[1] Hydrolysis proceeds via a tetrahedral intermediate (
    
    
    , ideal angle
    
    
    ).[1]
    • Result: The transition to

      
      relieves  ring strain, accelerating the reaction.
      
    • Data: Cyclopentyl acetate hydrolyzes ~20–40 times faster than cyclohexyl acetate under alkaline conditions.

  • Cyclohexyl Esters (Slower): The chair conformation perfectly accommodates the

    
     carbonyl. The transition to the 
    
    
    intermediate introduces steric crowding (1,3-diaxial-like interactions) without relieving any ring strain.[1]
    • Result: Steric hindrance retards nucleophilic attack.[1]

Comparative Data Table
FeatureCyclopentanecarboxylic AcidCyclohexanecarboxylic Acid
pKa ~4.99~4.90
LogP (Lipophilicity) ~1.2 - 1.5~1.8 - 2.0
Ester Hydrolysis Rate High (Strain Relief)Low (Steric Shielding)
Leaving Group Ability ModerateModerate
Acidity Mechanism Inductive effect dominatesInductive + Steric bulk

Metabolic Stability & Bioisosterism[1]

When selecting between these rings for drug candidates, metabolic liability is often the deciding factor.[1]

Oxidative Metabolism (CYP450)[1]
  • Cyclohexane: Highly susceptible to oxidation at the C3 and C4 positions (remote from the carboxyl attachment). The C4 position is a "soft spot" for CYP enzymes, often leading to rapid clearance unless blocked (e.g., by fluorine or gem-dimethyl).[1]

  • Cyclopentane: Also susceptible to oxidation, but the "smaller target" and different ring puckering often alter the regioselectivity.

  • Bioisosteric Strategy: Replacing a phenyl ring with a bicyclo[1.1.1]pentane or cyclopentane derivative can often improve solubility (lower LogP) and reduce metabolic clearance compared to a cyclohexane or phenyl group.

Decision Logic for Scaffold Selection

MetabolicLogicStartSelect Scaffold forCarboxylic Acid DerivativeNeedSolubilityIs Solubility a Limiting Factor?Start->NeedSolubilityNeedStabilityIs Metabolic Stability Critical?NeedSolubility->NeedStabilityNoC5Select Cyclopentane(Monitor Hydrolysis Rate)NeedSolubility->C5Yes (Lower LogP)CheckC4Can C4 be blocked?NeedStability->CheckC4YesCheckC4->C5No (Avoid Soft Spot)C6_BlockedSelect Cyclohexane(Rigid/Stable)CheckC4->C6_BlockedYes (F/Me)

Figure 2: Decision tree for selecting between cyclopentane and cyclohexane scaffolds based on solubility and metabolic requirements.

Experimental Protocols

To verify these properties in your specific series, use the following self-validating protocols.

Protocol A: Comparative Alkaline Hydrolysis Kinetics

Objective: Determine the relative half-life (

  • Preparation: Dissolve 0.1 mmol of the cyclopentyl and cyclohexyl esters (e.g., ethyl esters) in 1.0 mL of THF/Water (1:1).

  • Initiation: Add 2.0 equivalents of LiOH or NaOH at 25°C.

  • Monitoring:

    • Aliquot 50 µL every 5 minutes (for cyclopentyl) or 30 minutes (for cyclohexyl).[1]

    • Quench immediately in cold MeCN/0.1% Formic Acid.

    • Analyze via LC-MS/MS .[1]

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    will likely be significantly steeper for the cyclopentane derivative.
Protocol B: Microsomal Stability Assay

Objective: Identify metabolic soft spots.

  • Incubation: Incubate 1 µM test compound with human liver microsomes (HLM) and NADPH regeneration system at 37°C.

  • Sampling: Time points at 0, 15, 30, and 60 minutes.

  • Analysis:

    • Monitor disappearance of parent (

      
      ).[1]
      
    • Crucial Step: Perform metabolite identification (MetID) scan.[1] Look for +16 Da (hydroxylation).[1]

    • Expectation: Cyclohexane derivatives often show a dominant +16 peak corresponding to 4-hydroxy-cyclohexane.[1] Cyclopentane may show a more distributed oxidation pattern.[1]

References

  • Eliel, E. L., & Wilen, S. H. (1994).[1] Stereochemistry of Organic Compounds. Wiley-Interscience.[1] (Foundational text on A-values and conformational analysis).

  • Brown, H. C., & Gerstein, M. (1950).[1] Acid-Base Studies in Gaseous Systems. VII. Dissociation of Addition Compounds of Trimethylboron and Cyclic Imines; I-Strain. Journal of the American Chemical Society, 72(7), 2926–2933.[1] Link[1]

  • Capon, B., & Page, M. I. (1971).[1] The kinetics and mechanism of the hydrolysis of esters of cis- and trans-2-hydroxycyclopentanecarboxylic acid. Journal of the Chemical Society B, 741-744.[1] Link

  • Wuitschik, G., et al. (2010).[1] Oxetanes as Promising Modules in Drug Discovery.[1] Angewandte Chemie International Edition, 49(48), 8993-8995.[1] (Discusses bioisosteric replacement and metabolic stability of small rings). Link[1]

  • PubChem. (2025).[1][3][4] Cyclopentanecarboxylic acid (CID 18840).[1][5] Link

Safety Operating Guide

Personal protective equipment for handling 1-(3-Hydroxyphenyl)cyclopentane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety Protocol: Handling 1-(3-Hydroxyphenyl)cyclopentane-1-carboxylic acid

This guide provides essential safety and operational protocols for the handling and disposal of this compound. As a Senior Application Scientist, this document synthesizes established safety principles with practical, field-proven insights to ensure the well-being of laboratory personnel and the integrity of research. The procedures outlined herein are designed to be a self-validating system for risk mitigation when working with this and structurally similar compounds.

Hazard Identification and Risk Assessment: Understanding the Compound

The primary hazards are associated with its potential for irritation and toxicity, stemming from its constituent functional groups. Phenols, as a class, are known to be corrosive and can be readily absorbed through the skin, potentially leading to systemic toxicity.[2][3] Carboxylic acids, while often weak, can cause significant irritation or corrosion upon contact.[4]

Based on the analog, the anticipated hazards are summarized below:

Hazard ClassificationGHS CategoryImplication for HandlingSource
Acute Toxicity, Oral Category 4Harmful if swallowed.[1]
Skin Corrosion/Irritation Category 2Causes skin irritation. Direct contact must be strictly avoided.[1]
Serious Eye Damage/Irritation Category 2ACauses serious eye irritation. Risk of significant eye injury on contact.[1]
Specific Target Organ Toxicity (Single Exposure) Category 3May cause respiratory tract irritation. Inhalation of dust or aerosols must be prevented.[1]

Core Personal Protective Equipment (PPE) Protocol

The selection of PPE is the primary barrier between the researcher and chemical exposure. The following protocol is mandatory for all personnel handling this compound.

Eye and Face Protection
  • Minimum Requirement: Chemical safety goggles that provide a complete seal around the eyes are mandatory at all times.[5] Standard safety glasses are insufficient as they do not protect against splashes or fine dust.[6]

  • Enhanced Protection: When there is a significant risk of splashing (e.g., transferring solutions, working with larger quantities), a face shield must be worn in addition to chemical safety goggles.[2][7][8]

Skin and Body Protection
  • Laboratory Coat: A flame-resistant lab coat that fits properly and is fully buttoned is required.[5] This provides a primary barrier against incidental contact.

  • Gloves: The choice of glove is critical.

    • Splash Protection: For minor handling and indirect contact, nitrile gloves are a suitable option.[5][6] Gloves must be inspected for tears or holes before each use and changed frequently.

    • Extended Contact/Immersion: For tasks involving larger quantities or prolonged handling, gloves with greater chemical resistance, such as neoprene or butyl rubber, should be considered.[3][6] Always consult the glove manufacturer's compatibility chart for breakthrough times.

    • Glove Technique: Use proper glove removal techniques to avoid contaminating your skin.[1] Contaminated gloves must be disposed of as hazardous waste.[1]

  • Additional Protection: For large-scale operations where significant body exposure is possible, a chemical-resistant apron or a complete protective suit may be necessary.[1][9] Ensure shoes are closed-toed and fully cover the foot.[5]

Respiratory Protection

The potential for this compound to cause respiratory tract irritation necessitates strict control of airborne particles.

  • Primary Control: All work that may generate dust or aerosols (e.g., weighing, transferring powder, preparing concentrated solutions) must be conducted within a certified chemical fume hood.[2][3]

  • Secondary Control: If engineering controls are insufficient or unavailable, a NIOSH-approved respirator is required. For nuisance dust exposures, a P95 or P100 particulate respirator may be appropriate.[1] A full respiratory protection program, including fit testing and training, is essential if respirators are used.

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting appropriate PPE.

PPE_Workflow cluster_assessment 1. Task Assessment cluster_controls 2. Engineering & Administrative Controls cluster_ppe 3. Personal Protective Equipment Selection start Identify Task (e.g., Weighing, Dissolving, Reaction) is_solid Is the compound a solid/powder? start->is_solid is_splash Is there a splash risk? start->is_splash buddy_system Work with a buddy Never work alone start->buddy_system goggles Wear Chemical Safety Goggles start->goggles lab_coat Wear Lab Coat (Fully buttoned) start->lab_coat gloves Wear Nitrile Gloves (Double-gloving recommended) start->gloves fume_hood Work in a Chemical Fume Hood is_solid->fume_hood Yes face_shield Wear Face Shield over Goggles is_splash->face_shield Yes respirator Wear NIOSH-approved Particulate Respirator (P95/P100) fume_hood->respirator If fume hood is not available

Caption: PPE selection workflow for handling this compound.

Operational Safety and Handling Procedures

Adherence to standard operating procedures is crucial for safety. The following provides a step-by-step guide for a common laboratory task.

Protocol: Weighing and Preparing a Solution
  • Preparation: Before handling the chemical, ensure the work area, specifically the chemical fume hood, is clean and uncluttered.[2] Confirm that an emergency eyewash station and safety shower are accessible within 10 seconds of the work area.[3]

  • Don PPE: Put on all required PPE as outlined in Section 2: a lab coat, chemical safety goggles, and appropriate gloves.[10]

  • Weighing:

    • Conduct all weighing operations on a draft shield or within the chemical fume hood to contain any airborne powder.

    • Use a spatula to carefully transfer the solid from the stock container to a tared weigh boat or beaker. Avoid creating dust.[1]

    • Close the primary container immediately after dispensing.

  • Dissolution:

    • Place the beaker containing the weighed solid on a stir plate within the fume hood.

    • Slowly add the desired solvent, aiming the stream at the side of the beaker to avoid splashing.

    • If adding acid to water, always add the acid to the water, never the reverse, to prevent a violent exothermic reaction.[5][11]

  • Post-Handling:

    • Carefully remove and dispose of contaminated gloves.[1]

    • Wash hands thoroughly with soap and water after the procedure is complete.[1]

    • Label the prepared solution clearly with the chemical name, concentration, date, and your initials.

Emergency Procedures

Immediate and correct response to an exposure is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2][7] Seek immediate medical attention. Because this is a phenolic compound, some protocols recommend decontamination with polyethylene glycol (PEG-300 or PEG-400) after the initial water flush.[3][7]

  • Eye Contact: Flush eyes immediately with water at an emergency eyewash station for at least 15 minutes, holding the eyelids open.[1][3] Remove contact lenses if it is safe to do so. Seek immediate medical attention.[1]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[1][2]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[1][3] Seek immediate medical attention.[1]

  • Spill: For a minor spill, alert personnel in the area, consult the SDS, and use a chemical spill kit with the appropriate absorbent material.[10] For major spills, evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Labeling: As soon as waste is generated, the container must be labeled with the words "Hazardous Waste" and a full list of its chemical contents.[12][13]

  • Containerization:

    • Use only compatible glass or polyethylene containers that are in good condition and have a tightly sealing lid.[12]

    • Do not overfill containers; leave approximately 10% headspace for expansion.[9]

  • Segregation:

    • Store solid and liquid waste in separate, clearly labeled containers.[9]

    • Keep this waste segregated from incompatible materials, such as strong bases or oxidizing agents.[4][14]

  • Storage: Store waste containers in a designated, supervised area away from regular lab activity, preferably in secondary containment.[9][15]

  • Empty Containers: Empty stock containers must be triple-rinsed with a suitable solvent. This rinsate must be collected and disposed of as hazardous waste.[13][15] After rinsing, the label should be defaced, and the container can be disposed of in the regular trash or recycled according to institutional policy.[11][15]

References

  • PROCEDURES FOR LABORATORY CHEMICAL WASTE DISPOSAL - JNCASR. (n.d.). Jawaharlal Nehru Centre for Advanced Scientific Research. [Link]

  • Best practices for handling chemical reagents to prevent cross-contamination. (2025, March 25). Quimivita. [Link]

  • Safe Storage and Disposal of Chemicals in A Lab. (n.d.). Tion. [Link]

  • HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. (n.d.). Campus Safety Division. [Link]

  • Safety in the Handling of Laboratory Reagents. (2023, February 24). Kalstein EU. [Link]

  • Working Safely with Phenol Guideline. (n.d.). The University of Queensland. [Link]

  • Phenol - OHS Information Sheet. (2024, May 15). Monash University. [Link]

  • Appendix P - Phenol First Aid Guide and PPE. (n.d.). Environment, Health and Safety, University of North Carolina at Chapel Hill. [Link]

  • Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. [Link]

  • Understanding Phenolic Edge Protection Resin: Features, Benefits, and Safety Precautions. (n.d.). Adhesives and Sealants. [Link]

  • Laboratory Chemical Waste Handling and Disposal Guidelines. (2025, March 21). University of Canterbury. [Link]

  • Tips for Handling Lab Chemicals: A Comprehensive Guide. (n.d.). Crystalgen, Inc. [Link]

  • Handling and Storing Chemicals. (2017, July 10). Lab Manager. [Link]

  • The MSDS HyperGlossary: Carboxylic Acid. (2025, October 18). Interactive Learning Paradigms, Incorporated. [Link]

  • 1-(3-Hydroxyphenyl)cyclobutanecarboxylic acid - Safety Data Sheet. (2025, August 8). [Link]

  • A Guide to Non-Respiratory Personal Protective Equipment (PPE). (n.d.). Health and Safety Authority. [Link]

Sources

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